Lepirudin
Description
This compound is a recombinant hirudin formed by 65 amino acids that acts as a highly specific and direct thrombin inhibitor. Natural hirudin is an endogenous anticoagulant found in Hirudo medicinalis leeches. This compound is produced in yeast cells and is identical to natural hirudin except for the absence of sulfate on the tyrosine residue at position 63 and the substitution of leucine for isoleucine at position 1 (N-terminal end). this compound is used as an anticoagulant in patients with heparin-induced thrombocytopenia (HIT), an immune reaction associated with a high risk of thromboembolic complications. HIT is caused by the expression of immunoglobulin G (IgG) antibodies that bind to the complex formed by heparin and platelet factor 4. This activates endothelial cells and platelets and enhances the formation of thrombi. Bayer ceased the production of this compound (Refludan) effective May 31, 2012.
This compound is an Anti-coagulant and Direct Thrombin Inhibitor. The mechanism of action of this compound is as a Thrombin Inhibitor.
This compound is a yeast cell-derived recombinant polypeptide related to the naturally occurring, leech-derived anticoagulant hirudin. This compound directly binds to and inactivates thrombin, producing dose-dependent increases in the activated partial thromboplastin time (aPTT) and prothrombin time (PT). The mechanism of action of this agent is independent of antithrombin III and is not inhibited by platelet factor 4. Natural hirudin, a family of highly homologous isopolypeptides, is produced in trace amounts by the leech Hirudo medicinalis.
Properties
Key on ui mechanism of action |
Lepirudin is a direct thrombin inhibitor used as an anticoagulant in patients for whom heparin is contraindicated. Thrombin is a serine protease that participates in the blood-clotting cascade, and it is formed by the cleavage of pro-thrombin. Active thrombin cleaves fibrinogen and generates fibrin monomers that polymerize to form fibrin clots. Lepirudin binds to the catalytic and substrate-binding sites of thrombin, forming a stable, irreversible and non-covalent complex. This blocks the protease activity of thrombin and inhibits the coagulation process. Each molecule of lepirudin binds to a single molecule of thrombin, and unlike [heparin], it is able to inhibit thrombin in both its clot-bound or free states. |
|---|---|
CAS No. |
138068-37-8 |
Molecular Formula |
C287H440N80O111S6 |
Molecular Weight |
6979 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(1R,6R,9S,12S,15S,18S,24S,27S,33S,36S,39R,44R,47S,53S,56S,59S,67S,73S,76S)-15,76-bis(4-aminobutyl)-44-[[(2S)-2-[[(4R,7S,10S,13S,19S,22S,25S,28R)-28-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-10-(2-amino-2-oxoethyl)-13-(3-amino-3-oxopropyl)-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-12,56,73-tris(2-amino-2-oxoethyl)-9,67-bis(3-amino-3-oxopropyl)-36-[(2S)-butan-2-yl]-18,47-bis(2-carboxyethyl)-24-(carboxymethyl)-27,53-bis(hydroxymethyl)-33-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,45,48,51,54,57,60,62,65,68,71,74,77-tricosaoxo-59-propan-2-yl-3,4,41,42-tetrathia-7,10,13,16,19,22,25,28,31,34,37,46,49,52,55,58,61,63,66,69,72,75,78-tricosazabicyclo[37.22.17]octaheptacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C287H440N80O111S6/c1-24-132(17)225-280(470)345-162(87-126(5)6)236(426)306-111-209(396)320-181(116-370)267(457)344-176(101-220(416)417)238(428)307-105-203(390)316-152(61-74-213(402)403)243(433)321-146(40-29-32-80-288)241(431)339-171(96-198(298)385)259(449)326-153(56-69-194(294)381)250(440)351-186(121-482-479-118-183-240(430)310-107-202(389)313-148(54-67-192(292)379)233(423)303-108-206(393)317-170(95-197(297)384)258(448)322-147(41-30-33-81-289)242(432)350-187(272(462)359-225)122-483-480-119-184(269(459)323-150(60-73-212(400)401)235(425)304-110-208(395)319-180(115-369)266(456)342-174(99-201(301)388)265(455)357-223(130(13)14)278(468)355-183)352-254(444)165(90-129(11)12)335-270(460)185-120-481-484-123-188(354-263(453)178(103-222(420)421)347-283(473)230(137(22)375)362-264(454)168(93-141-48-52-144(378)53-49-141)346-282(472)228(135(20)373)361-232(422)145(291)86-125(3)4)273(463)363-229(136(21)374)281(471)330-158(65-78-217(410)411)249(439)348-179(114-368)239(429)309-106-204(391)315-151(55-68-193(293)380)244(434)340-172(97-199(299)386)260(450)334-164(89-128(9)10)253(443)353-185)271(461)358-224(131(15)16)279(469)364-227(134(19)372)277(467)311-112-205(392)314-149(59-72-211(398)399)234(424)305-113-210(397)356-231(138(23)376)286(476)367-85-37-45-191(367)276(466)331-160(42-31-34-82-290)284(474)365-83-35-43-189(365)274(464)328-154(57-70-195(295)382)248(438)349-182(117-371)268(458)338-169(94-142-104-302-124-312-142)257(447)341-173(98-200(300)387)261(451)343-175(100-219(414)415)237(427)308-109-207(394)318-177(102-221(418)419)262(452)337-166(91-139-38-27-26-28-39-139)255(445)327-155(62-75-214(404)405)245(435)325-159(66-79-218(412)413)251(441)360-226(133(18)25-2)285(475)366-84-36-44-190(366)275(465)329-157(64-77-216(408)409)246(436)324-156(63-76-215(406)407)247(437)336-167(92-140-46-50-143(377)51-47-140)256(446)333-163(88-127(7)8)252(442)332-161(287(477)478)58-71-196(296)383/h26-28,38-39,46-53,104,124-138,145-191,223-231,368-378H,24-25,29-37,40-45,54-103,105-123,288-291H2,1-23H3,(H2,292,379)(H2,293,380)(H2,294,381)(H2,295,382)(H2,296,383)(H2,297,384)(H2,298,385)(H2,299,386)(H2,300,387)(H2,301,388)(H,302,312)(H,303,423)(H,304,425)(H,305,424)(H,306,426)(H,307,428)(H,308,427)(H,309,429)(H,310,430)(H,311,467)(H,313,389)(H,314,392)(H,315,391)(H,316,390)(H,317,393)(H,318,394)(H,319,395)(H,320,396)(H,321,433)(H,322,448)(H,323,459)(H,324,436)(H,325,435)(H,326,449)(H,327,445)(H,328,464)(H,329,465)(H,330,471)(H,331,466)(H,332,442)(H,333,446)(H,334,450)(H,335,460)(H,336,437)(H,337,452)(H,338,458)(H,339,431)(H,340,434)(H,341,447)(H,342,456)(H,343,451)(H,344,457)(H,345,470)(H,346,472)(H,347,473)(H,348,439)(H,349,438)(H,350,432)(H,351,440)(H,352,444)(H,353,443)(H,354,453)(H,355,468)(H,356,397)(H,357,455)(H,358,461)(H,359,462)(H,360,441)(H,361,422)(H,362,454)(H,363,463)(H,364,469)(H,398,399)(H,400,401)(H,402,403)(H,404,405)(H,406,407)(H,408,409)(H,410,411)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,420,421)(H,477,478)/t132-,133-,134+,135+,136+,137+,138+,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,223-,224-,225-,226-,227-,228-,229-,230-,231-/m0/s1 |
InChI Key |
FIBJDTSHOUXTKV-BRHMIFOHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)[C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CNC=N7)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CNC=N7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C |
sequence |
LTYTDCTESGQNLCLCEGSNVCGQGNKCILGSDGEKNQCVTGEGTPKPQSHNDGDFEEIPEEYLQ |
solubility |
Soluble |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Lepirudin as a Direct Thrombin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the biochemical and pharmacological mechanism of lepirudin, a recombinant hirudin, as a direct thrombin inhibitor. It covers the molecular interactions, quantitative parameters of inhibition, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound is a 65-amino acid polypeptide derived from yeast cells, engineered to be nearly identical to natural hirudin from the medicinal leech Hirudo medicinalis. It functions as a highly specific, potent, and direct inhibitor of thrombin (Factor IIa), the key serine protease in the final common pathway of the coagulation cascade.[1][2][3]
Bivalent and Stoichiometric Binding
The inhibitory action of this compound is characterized by its bivalent binding mechanism. A single molecule of this compound forms a stable, non-covalent, and stoichiometric 1:1 complex with a single molecule of α-thrombin.[1] This interaction is functionally considered irreversible due to its extremely high affinity, with dissociation constants for the hirudin class of inhibitors reported to be in the femtomolar (fM) range.[4]
The binding involves two primary sites on the thrombin molecule:
-
The Catalytic Site: The N-terminal domain of this compound binds directly to the active site of thrombin, physically obstructing its proteolytic function.[1][5]
-
Exosite 1 (Fibrinogen Recognition Site): The acidic C-terminal tail of this compound binds to this substrate recognition site, which is crucial for thrombin's interaction with fibrinogen.[5]
This dual engagement ensures a highly specific and tight inhibition. Unlike indirect thrombin inhibitors such as heparin, this compound's mechanism is independent of cofactors like antithrombin III and is not neutralized by platelet factor 4 (PF4).[2][6]
Consequences of Thrombin Inhibition
By forming this stable complex, this compound neutralizes all primary physiological functions of thrombin. This includes the inhibition of:
-
Fibrinogen Cleavage: The conversion of soluble fibrinogen into insoluble fibrin monomers is blocked, preventing the formation of a fibrin clot.
-
Activation of Coagulation Factors: Thrombin-mediated activation of Factors V, VIII, XI, and XIII is inhibited, disrupting the amplification and propagation of the coagulation cascade.
-
Platelet Activation: Thrombin-induced platelet activation and aggregation are prevented.
A key therapeutic advantage of this compound is its ability to inhibit not only free, circulating thrombin but also clot-bound thrombin, which remains active within established thrombi and is a significant driver of clot propagation.[1][6][7]
References
- 1. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Refludan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Structure and Amino Acid Sequence of Recombinant Hirudin Lepirudin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepirudin is a single-chain polypeptide produced through recombinant DNA technology in yeast cells, typically Saccharomyces cerevisiae.[1][4] It is nearly identical to the naturally occurring hirudin variant-1 (HV1), with two key distinctions: the substitution of isoleucine with leucine at the N-terminal position and the absence of a sulfate group on the tyrosine residue at position 63.[1][5]
Physicochemical and Structural Properties
The structural and physicochemical properties of this compound have been well-characterized. A summary of these quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Amino Acid Residues | 65 | [1][6] |
| Molecular Weight | Approximately 6979.5 Daltons | [1][7][8] |
| Molecular Formula | C287H440N80O111S6 | [7][8] |
| Isoelectric Point (pI) | 3.7 | [6] |
| Specific Activity | Approximately 16,000 ATU/mg | [1] |
| Disulfide Bridges | 3 (Cys6-Cys14, Cys16-Cys28, Cys22-Cys39) | [5][6][9] |
ATU: Antithrombin Units
Amino Acid Sequence
The primary structure of this compound consists of a single polypeptide chain of 65 amino acids. The sequence is as follows:
L-T-Y-T-D-C-T-E-S-G-Q-N-L-C-L-C-E-G-S-N-V-C-G-Q-G-N-K-C-I-L-G-S-D-G-E-K-N-Q-C-V-T-G-E-G-T-P-K-P-Q-S-H-N-D-G-D-F-E-E-I-P-E-E-Y-L-Q [7][9]
The sequence contains six cysteine residues that form three intramolecular disulfide bonds, which are crucial for the protein's three-dimensional structure and biological activity.
Caption: Primary amino acid sequence of this compound with disulfide bridges.
Experimental Protocols for Structural Characterization
The determination of the primary and tertiary structure of a recombinant protein like this compound involves a series of sophisticated analytical techniques. Below are detailed methodologies representative of those used for the characterization of recombinant hirudin.
Purification of Recombinant Hirudin from Yeast Culture
Objective: To isolate and purify this compound from the yeast culture supernatant to a high degree of homogeneity for subsequent structural analysis.
Methodology:
-
Cell Removal: The yeast culture is first subjected to centrifugation or microfiltration to separate the cells from the culture medium containing the secreted recombinant hirudin.
-
Concentration and Diafiltration: The clarified supernatant is concentrated and buffer-exchanged using tangential flow filtration (TFF) with a low molecular weight cut-off membrane (e.g., 3 kDa). This step removes small molecule impurities and prepares the sample for chromatography.
-
Ion-Exchange Chromatography (IEX): The concentrated and diafiltered sample is loaded onto an anion-exchange column (e.g., Q-Sepharose) equilibrated with a low-ionic-strength buffer at a pH above the pI of this compound (e.g., Tris-HCl, pH 7.5). The bound hirudin is then eluted using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). Fractions are collected and assayed for thrombin inhibitory activity.
-
Hydrophobic Interaction Chromatography (HIC): Fractions from IEX showing high activity are pooled, and the salt concentration is adjusted to a high level (e.g., 1-2 M ammonium sulfate). The sample is then loaded onto a HIC column (e.g., Phenyl-Sepharose). Elution is achieved with a decreasing salt gradient.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): As a final polishing step, the active fractions from HIC are subjected to RP-HPLC on a C8 or C18 column. A gradient of increasing organic solvent (e.g., acetonitrile) in the presence of an ion-pairing agent (e.g., trifluoroacetic acid) is used for elution. The main peak corresponding to pure this compound is collected.
-
Purity Analysis: The purity of the final product is assessed by SDS-PAGE and analytical RP-HPLC.
Amino Acid Sequence Analysis by Edman Degradation
Objective: To determine the N-terminal amino acid sequence of the purified this compound.
Methodology:
-
Sample Preparation: A purified and desalted sample of this compound (typically 10-100 picomoles) is immobilized on a polyvinylidene difluoride (PVDF) membrane.
-
Edman Chemistry Cycles: The immobilized protein is subjected to automated sequential Edman degradation in a protein sequencer. Each cycle consists of three steps:
-
Coupling: The N-terminal amino group is reacted with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamyl (PTC) derivative.
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA).
-
Conversion: The cleaved anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative using aqueous acid.
-
-
PTH-Amino Acid Identification: The resulting PTH-amino acid is identified by RP-HPLC by comparing its retention time to that of known PTH-amino acid standards.
-
Sequence Determination: The cycles are repeated to identify the subsequent amino acids in the sequence.
Molecular Weight Determination and Sequence Verification by Mass Spectrometry
Objective: To confirm the molecular weight of the intact protein and verify the full amino acid sequence.
Methodology:
-
Intact Mass Analysis:
-
An aliquot of the purified this compound is analyzed by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS).
-
The resulting mass spectrum is deconvoluted (for ESI-MS) to determine the average molecular mass of the intact protein. This is compared to the theoretical molecular weight calculated from the expected amino acid sequence.
-
-
Peptide Mapping by LC-MS/MS:
-
Reduction and Alkylation: The disulfide bonds of this compound are reduced with dithiothreitol (DTT) and the resulting free thiols are alkylated with iodoacetamide to prevent disulfide bond reformation.
-
Enzymatic Digestion: The reduced and alkylated protein is digested with a specific protease, typically trypsin, which cleaves C-terminal to arginine and lysine residues. Other proteases like chymotrypsin or Glu-C may be used in parallel to achieve overlapping peptide fragments and ensure full sequence coverage.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by RP-HPLC coupled directly to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: The mass spectrometer acquires MS and MS/MS spectra of the eluting peptides. The MS/MS fragmentation data is used to determine the amino acid sequence of each peptide. The peptide sequences are then assembled to reconstruct the full protein sequence and compared against the expected sequence of this compound.
-
Disulfide Bridge Mapping
Objective: To identify the connectivity of the three disulfide bonds in this compound.
Methodology:
-
Non-reducing Enzymatic Digestion: A sample of native, non-reduced this compound is digested with a protease (e.g., trypsin or chymotrypsin) under conditions that do not disrupt the disulfide bonds. This generates a mixture of peptides, including disulfide-linked peptide pairs.
-
LC-MS Analysis: The peptide digest is analyzed by LC-MS. The disulfide-linked peptides are identified as species with molecular weights corresponding to two peptide chains linked by a disulfide bond.
-
Tandem Mass Spectrometry (MS/MS): The disulfide-linked peptide ions are isolated in the mass spectrometer and fragmented. The resulting MS/MS spectrum will contain fragment ions from both peptide chains, allowing for their identification.
-
Data Analysis: The identified peptides in each disulfide-linked pair are mapped back to the full this compound sequence to determine the specific cysteine residues involved in each disulfide bond.
Caption: Experimental workflow for disulfide bridge mapping of this compound.
Three-Dimensional Structure Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the high-resolution three-dimensional structure of this compound in solution.
Methodology:
-
Sample Preparation: A highly concentrated and pure sample of this compound (typically >0.5 mM) is prepared in a suitable buffer, often containing D2O. For more detailed structural analysis, isotopically labeled (¹⁵N and/or ¹³C) this compound is produced by expressing the protein in yeast grown on labeled media.
-
NMR Data Acquisition: A series of multidimensional NMR experiments are performed, including:
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled protein, this provides a fingerprint of the protein, with one peak for each N-H bond.
-
Triple Resonance Experiments (e.g., HNCA, HNCACB): For ¹³C/¹⁵N-labeled protein, these experiments are used to link adjacent amino acid residues and achieve sequential assignment of the protein backbone.
-
-
Data Processing and Analysis:
-
The NMR data is processed using specialized software to generate multidimensional spectra.
-
Resonance assignment is performed to assign each peak in the spectra to a specific atom in the protein.
-
NOESY cross-peaks are integrated to generate a set of interproton distance restraints. Dihedral angle restraints can be derived from J-coupling constants.
-
-
Structure Calculation and Validation:
-
The experimental restraints (distances and angles) are used as input for computational structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures that are consistent with the NMR data.
-
The quality of the calculated structures is assessed using various validation tools to check for consistency with the experimental data and known protein stereochemistry.
-
Conclusion
The comprehensive structural characterization of this compound, a recombinant hirudin, has been pivotal in its development and clinical application as a direct thrombin inhibitor. The combination of classical protein chemistry techniques and modern analytical methods has provided a detailed understanding of its primary, secondary, and tertiary structure. The methodologies outlined in this guide represent the standard approaches for the in-depth analysis of recombinant protein therapeutics, ensuring their quality, consistency, and efficacy.
References
- 1. Edman Degradation_edman degradation sequencing_edman protein sequencing_edman sequencing method | Baitai Parker Biotechnology [en.biotech-pack.com]
- 2. [PDF] Mass spectrometry-based strategies for protein disulfide bond identification | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. Production and purification of recombinant hirudin expressed in the methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and biochemical characterization of recombinant hirudin produced by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
From Leech to Lab: An In-depth Technical Guide to the Discovery and Development of Lepirudin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the journey of Lepirudin, a recombinant direct thrombin inhibitor, from its natural origins in the medicinal leech, Hirudo medicinalis, to its development as a critical therapeutic agent for patients with heparin-induced thrombocytopenia (HIT).
Discovery of Hirudin from Hirudo medicinalis
The anticoagulant properties of leech saliva were first scientifically described in 1884 by Haycraft.[1][2][3] For centuries prior, medicinal leeches (Hirudo medicinalis) were used for bloodletting, a practice dating back to ancient civilizations.[1][4] The active substance, named "hirudin" in 1904, was successfully isolated in a relatively pure form from leech salivary glands by Markwardt in the 1950s.[2][3]
Natural hirudin is a family of highly homologous isopolypeptides consisting of 64 to 66 amino acids.[2] It is the most potent natural specific inhibitor of thrombin known.[2] However, the widespread clinical application of natural hirudin was severely limited by the trace amounts that could be extracted from leeches, making large-scale production impractical and cost-prohibitive.[1][5] This scarcity necessitated the exploration of alternative production methods.
Development of this compound: A Recombinant Solution
The advent of recombinant DNA technology in the 1980s provided a viable solution to the supply problem of hirudin.[1][5] This breakthrough allowed for the large-scale production of a recombinant form of hirudin, which was named this compound.[1][6]
This compound is a 65-amino acid polypeptide produced in transfected yeast cells (e.g., Saccharomyces cerevisiae).[1][7] It is nearly identical to natural hirudin with two key modifications: the substitution of leucine for isoleucine at the N-terminal end and the absence of a sulfate group on the tyrosine residue at position 63.[8] These modifications result in a homogenous compound with a molecular weight of 6979.5 daltons.[1][7]
Table 1: Comparison of Natural Hirudin and this compound
| Feature | Natural Hirudin | This compound |
| Source | Salivary glands of Hirudo medicinalis | Recombinant DNA technology in yeast cells |
| Composition | Family of isopolypeptides (64-66 amino acids) | Homogenous polypeptide (65 amino acids) |
| N-Terminal Amino Acid | Isoleucine | Leucine[8] |
| Tyrosine at Position 63 | Sulfated | Non-sulfated[8] |
| Molecular Weight | ~7000 Da[2] | 6979.5 Da[1][7] |
| Production Scale | Limited, difficult extraction | Large-scale, consistent production |
Mechanism of Action
This compound is a highly specific, direct thrombin inhibitor.[1][7] Its mechanism is independent of antithrombin III and it is not inhibited by platelet factor 4, a key differentiator from heparin.[7][9]
The core of its function lies in forming a stable, noncovalent, and irreversible 1:1 stoichiometric complex with thrombin.[1] This binding occurs at both the catalytic site and the substrate-binding site of the thrombin molecule.[1] By binding to thrombin, this compound effectively blocks its procoagulant activity, which includes:
-
The conversion of fibrinogen to fibrin monomers.
-
The activation of coagulation factors V, VIII, and XIII.
-
The activation of platelets.
A significant advantage of this compound over indirect thrombin inhibitors like heparin is its ability to inhibit both free (circulating) and clot-bound thrombin, making it highly effective in preventing the growth of existing thrombi.[1][4]
Experimental Protocols
Recombinant Production and Purification of this compound
The production of this compound typically involves expression in the methylotrophic yeast Pichia pastoris, known for its ability to achieve high expression levels.[10][11]
Methodology:
-
Gene Synthesis and Vector Construction: The gene encoding the this compound amino acid sequence is synthesized and inserted into a P. pastoris expression vector, such as pPic9K. Expression is placed under the control of the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter.[11] The gene is fused to a secretion signal sequence (e.g., Saccharomyces cerevisiae pre-pro alpha-mating factor) to direct the protein out of the cell.[11]
-
Yeast Transformation: The expression vector is linearized and transformed into a suitable P. pastoris strain (e.g., GS115) via electroporation.[11]
-
Selection and Screening: Transformants are first selected based on auxotrophic markers (e.g., HIS4). High-copy-number integrants are then selected by plating on media containing increasing concentrations of an antibiotic like G418, as the vector also contains a resistance gene.[11] Selected colonies are screened in shake flasks to identify clones that secrete high levels of recombinant hirudin.[11]
-
High-Density Fermentation: The highest-producing clone is grown in a controlled fermenter. The process starts with a glycerol batch phase to generate biomass, followed by a methanol fed-batch phase to induce high-level protein expression.[10] Optimized fermentation can yield over 1.5 g/L of secreted this compound.[11]
-
Purification: The secreted this compound is purified from the fermentation broth using a multi-step chromatography process. A typical protocol involves:
-
Initial Capture: Adsorption of the protein onto a macroporous resin column.
-
Ion-Exchange Chromatography: Further purification using a DEAE-cellulose anion-exchange column.
-
Final Polishing: A final purification step using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >97% purity.[11]
-
Monitoring of Anticoagulant Effect
The anticoagulant effect of this compound is primarily monitored using the activated partial thromboplastin time (aPTT).[1] The therapeutic goal is to maintain an aPTT ratio of 1.5 to 2.5 times the baseline value.[1][7]
Methodology:
-
aPTT Monitoring: Blood samples are collected, and the aPTT is measured. The infusion rate of this compound is adjusted based on the aPTT ratio. Monitoring should occur 3-4 hours after starting treatment and after every dose change.[1]
-
Limitations and Alternatives: The aPTT response can become nonlinear at higher this compound concentrations.[1] In situations requiring higher doses, such as during cardiopulmonary bypass, the Ecarin Clotting Time (ECT) is a more suitable monitoring assay as it shows a more linear correlation with this compound plasma levels.[1][12]
Pharmacokinetics and Pharmacodynamics
This compound exhibits predictable pharmacokinetics, which are primarily influenced by renal function.[1]
Table 2: Pharmacokinetic Properties of this compound in Healthy Adults
| Parameter | Value | Reference |
| Administration | Intravenous (IV), Subcutaneous (SC) | [1] |
| Bioavailability (SC) | ~100% | [9] |
| Initial Half-Life (Distribution) | ~10 minutes | [1][9] |
| Terminal Half-Life (Elimination) | ~1.3 hours | [1][9] |
| Volume of Distribution (Steady State) | 12.2 L | [9] |
| Primary Route of Elimination | Renal (~90% of systemic clearance) | [1] |
| Metabolism | Partial hydrolysis in the kidney | [4] |
| Pharmacodynamic Effect | Dose-dependent increase in aPTT | [7] |
| (Note: Half-life is significantly prolonged in patients with renal impairment, up to 2 days in severe cases)[9][13] |
Clinical Development and Efficacy
This compound was developed and approved specifically for anticoagulation in patients with heparin-induced thrombocytopenia (HIT), a prothrombotic, immune-mediated adverse reaction to heparin.[1][7]
The approval of this compound was based on a series of prospective studies known as the HAT trials (Heparin-Associated Thrombocytopenia), which compared its efficacy against a historical control group due to the ethical challenges of using a placebo in such a high-risk population.[1]
Table 3: Summary of Efficacy Data from Pivotal HAT Trials (Combined Analysis)
| Endpoint | This compound Group (n=403) | Historical Control Group (n=120) | P-value |
| Composite Endpoint (Death, Limb Amputation, New TEC) | 20.3% | 52.1% | 0.0473 |
| Death | 11.7% | - | - |
| Limb Amputation | 5.5% | - | - |
| New Thromboembolic Complications (TEC) | 7.4% | 32.1% | 0.0008 |
| Major Bleeding | 17.6% | 9.1% | 0.0148 |
| Data sourced from the combined analysis of HAT-1, HAT-2, and HAT-3 trials.[14] |
The trials demonstrated that this compound significantly reduced the risk of the composite endpoint of death, limb amputation, and new thromboembolic complications compared to historical controls.[14] While effective, treatment was associated with a higher rate of major bleeding, underscoring the critical need for careful dose adjustment and monitoring, especially in patients with renal impairment.[14][15]
Market Withdrawal
Bayer ceased the production of this compound (brand name Refludan) on May 31, 2012, for commercial reasons.[8][16] At the time of withdrawal, other direct thrombin inhibitors and alternative anticoagulants had become available for the management of HIT.
Conclusion
This compound represents a landmark achievement in drug development, bridging natural product discovery with the power of biotechnology. Its journey from the saliva of Hirudo medicinalis to a recombinant therapeutic provided a life-saving treatment for patients with the devastating syndrome of HIT. The development of this compound not only established the clinical utility of direct thrombin inhibition but also paved the way for a new class of anticoagulant therapies. While no longer on the market, the principles learned from its discovery, production, and clinical application continue to inform the field of antithrombotic medicine.
References
- 1. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. Hirudin as alternative anticoagulant--a historical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hirudin - Wikipedia [en.wikipedia.org]
- 7. Refludan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound | C287H440N80O111S6 | CID 118856773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pichia.com [pichia.com]
- 11. Production and purification of recombinant hirudin expressed in the methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring of anticoagulant effects of direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Removal of this compound, a recombinant hirudin, by hemodialysis, hemofiltration, or plasmapheresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound in patients with heparin-induced thrombocytopenia - results of the third prospective study (HAT-3) and a combined analysis of HAT-1, HAT-2, and HAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Refludan | European Medicines Agency (EMA) [ema.europa.eu]
Unveiling the Potency of Lepirudin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the pharmacological properties of Lepirudin, a recombinant hirudin, for research, scientific, and drug development professionals. This compound is a direct, high-affinity inhibitor of thrombin, playing a critical role in anticoagulation, particularly in the context of heparin-induced thrombocytopenia (HIT). This document outlines its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols for its assessment, presenting a comprehensive resource for laboratory and clinical research.
Core Pharmacological Properties
This compound is a 65-amino acid polypeptide derived from yeast cells, structurally almost identical to natural hirudin found in the medicinal leech Hirudo medicinalis.[1] Its primary pharmacological effect is the direct and irreversible inhibition of thrombin, a key serine protease in the coagulation cascade.[2][3]
Mechanism of Action
This compound forms a stable, non-covalent 1:1 stoichiometric complex with both free and clot-bound thrombin.[2][4] This binding is highly specific and occurs at both the catalytic site and the substrate-binding site of the thrombin molecule, effectively neutralizing its procoagulant activities.[2][4] Unlike heparin, this compound's action is independent of antithrombin III and is not inhibited by platelet factor 4 (PF4), making it a crucial therapeutic option in HIT.[5][6]
The inhibition of thrombin by this compound prevents the conversion of fibrinogen to fibrin, thereby blocking clot formation.[4] It also inhibits thrombin-induced activation of other coagulation factors and platelets.[4]
Pharmacokinetics
This compound is administered intravenously and distributes rapidly into the extracellular space.[2] Its pharmacokinetic profile is well-described by a two-compartment model. The primary route of elimination is renal, accounting for approximately 90% of its systemic clearance.[2]
| Parameter | Value | Reference |
| Initial Half-Life | ~10 minutes | |
| Terminal Half-Life | ~1.3 hours (in young, healthy volunteers) | [2] |
| Bioavailability (SC) | ~100% | [2] |
| Protein Binding | ~3% | [4] |
| Elimination | Primarily renal (~90% of systemic clearance) | [2] |
Note: The terminal half-life can be significantly prolonged in patients with renal impairment, with reported values of up to 316 hours in dialysis patients.[2]
Pharmacodynamics
The anticoagulant effect of this compound is directly proportional to its plasma concentration and is typically monitored using the activated partial thromboplastin time (aPTT). An increase in aPTT is observed with increasing plasma concentrations of this compound.
| Parameter | Value | Reference |
| Binding Affinity (Ki) to Thrombin | 270 +/- 50 fM (for recombinant hirudin) | [2] |
| IC50 for Thrombin-Stimulated Platelet Aggregation | 5.7 to 6.8 nM (for recombinant hirudin) | [2] |
| Specific Activity | ~16,000 ATU/mg | [4] |
Application in Heparin-Induced Thrombocytopenia (HIT)
This compound is a critical therapeutic agent for patients with HIT, an immune-mediated adverse drug reaction to heparin that paradoxically causes a prothrombotic state.
Pathophysiology of HIT
HIT is initiated by the formation of complexes between heparin and platelet factor 4 (PF4).[2][4] In susceptible individuals, these complexes trigger the production of IgG antibodies.[4] The resulting immune complexes (heparin-PF4-IgG) bind to and activate platelets via their FcγIIa receptors, leading to widespread platelet activation, aggregation, and a hypercoagulable state.[2][4]
Experimental Protocols
Accurate monitoring of this compound's anticoagulant effect is crucial for therapeutic efficacy and safety. The following are detailed methodologies for key assays.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT is the most common method for monitoring this compound therapy. It measures the integrity of the intrinsic and common coagulation pathways.
Principle: The aPTT assay is initiated by adding a contact activator (e.g., silica, kaolin) and phospholipids to citrated plasma, which activates the intrinsic pathway. After a defined incubation period, calcium is added to trigger the coagulation cascade, and the time to clot formation is measured. This compound prolongs the aPTT by inhibiting thrombin.
Methodology:
-
Sample Collection: Collect whole blood in a tube containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1.
-
Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Assay Procedure:
-
Pre-warm the patient plasma and aPTT reagent to 37°C.
-
Pipette equal volumes of patient plasma and aPTT reagent into a cuvette.
-
Incubate the mixture for the manufacturer-specified time (typically 3-5 minutes) at 37°C.
-
Add pre-warmed calcium chloride solution to initiate the reaction.
-
Measure the time until a fibrin clot is formed using a coagulometer.
-
-
Target Range: For this compound therapy, the target aPTT is typically 1.5 to 2.5 times the baseline value or the median of the laboratory's normal range.[2][5]
Note: The aPTT response to this compound can be variable between individuals and different aPTT reagents.[2] There is a non-linear correlation at this compound concentrations greater than 0.6 mg/L.[2]
Ecarin Clotting Time (ECT) Assay
The ECT is a more specific assay for monitoring direct thrombin inhibitors, especially at higher concentrations.
Principle: Ecarin, a metalloprotease from the venom of the saw-scaled viper (Echis carinatus), directly converts prothrombin to meizothrombin. Meizothrombin is inhibited by this compound. The ECT measures the time to clot formation after the addition of ecarin to plasma, which is directly proportional to the this compound concentration.
Methodology:
-
Sample Collection and Preparation: Same as for the aPTT assay.
-
Assay Procedure:
-
Pre-warm the patient plasma to 37°C.
-
Add a standardized amount of ecarin reagent to the plasma.
-
The instrument measures the time to clot formation.
-
-
Target Range: In settings like cardiac surgery, target this compound concentrations are determined, which correspond to specific ECT values (e.g., >2.5 μg/mL before and 3.5–4.5 μg/mL during cardiopulmonary bypass).[2][5]
Note: The ECT shows a linear correlation with a wide range of this compound concentrations and has low inter-individual variation.[2]
Clinical Workflow and Monitoring
The administration and monitoring of this compound require a structured approach to ensure patient safety and therapeutic efficacy.
Immunogenicity
A notable aspect of this compound therapy is the potential for the development of anti-hirudin antibodies.[2] These antibodies can appear in a significant percentage of patients, particularly with treatment durations exceeding five days.[2] The formation of these antibodies may alter the pharmacokinetics of this compound, potentially leading to a longer half-life and an enhanced anticoagulant effect.[2] Therefore, close monitoring of anticoagulant activity is recommended during prolonged treatment.
Conclusion
This compound remains a potent and specific direct thrombin inhibitor with a well-defined pharmacological profile. Its utility in the management of heparin-induced thrombocytopenia is well-established. For research and drug development professionals, a thorough understanding of its mechanism of action, pharmacokinetics, and the appropriate experimental protocols for its monitoring are essential for its safe and effective application in both preclinical and clinical settings. It is important to note that Bayer ceased the production of this compound (Refludan) on May 31, 2012.[1]
References
- 1. Recombinant hirudin: a specific thrombin inhibiting anticoagulant for hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hirudisins. Hirudin-derived thrombin inhibitors with disintegrin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
Lepirudin's Role in the Blood Coagulation Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepirudin is a recombinant hirudin, a potent and highly specific direct thrombin inhibitor.[1][2][3][4] Originally derived from the medicinal leech Hirudo medicinalis, this 65-amino acid polypeptide directly binds to and inactivates thrombin, the central effector enzyme in the blood coagulation cascade.[3][5] This technical guide provides an in-depth overview of this compound's mechanism of action, its pharmacokinetic and pharmacodynamic properties, and the methodologies used to assess its anticoagulant effects.
This compound was primarily indicated for anticoagulation in patients with heparin-induced thrombocytopenia (HIT), a prothrombotic disorder initiated by heparin-dependent antibodies.[6][7] Unlike heparin, this compound's action is independent of antithrombin III and is not inhibited by platelet factor 4, making it an effective anticoagulant in the context of HIT.[2][5] It forms a stable, non-covalent 1:1 stoichiometric complex with thrombin, effectively blocking its interaction with fibrinogen and preventing the formation of a fibrin clot.[1] This inhibitory action applies to both free and clot-bound thrombin.[1]
Biochemical and Pharmacological Properties
This compound is a recombinant polypeptide with a molecular weight of 6979.5 daltons.[5] It is produced in yeast cells and has a specific activity of approximately 16,000 antithrombin units (ATU) per milligram.[1][5]
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound is characterized by a two-compartment model following intravenous administration.[5] Its distribution is primarily confined to extracellular fluids.[5] The primary route of elimination is renal.[1]
| Parameter | Healthy Young Volunteers (18-60 years) | Healthy Elderly Volunteers (65-80 years) | Patients with Renal Impairment (CrCl < 80 mL/min) | HIT Patients | Reference |
| Terminal Half-life (t½) | ~1.3 hours | - | Up to 2 days (marked renal insufficiency) | - | [8] |
| Initial Half-life | ~10 minutes | - | - | - | [8] |
| Systemic Clearance (Cl) | 164 mL/min | 139 mL/min | 61 mL/min | 114 mL/min | [8] |
| Volume of Distribution (Vd) | 12.2 L | 18.7 L | 18.0 L | 32.1 L | [8] |
Quantitative Pharmacodynamic Data
This compound's anticoagulant effect is monitored through its dose-dependent prolongation of clotting times, primarily the activated partial thromboplastin time (aPTT).[1][5]
| Coagulation Parameter | Therapeutic Target Range | Notes | Reference |
| aPTT Ratio | 1.5 - 2.5 times baseline | Correlation with this compound concentration becomes non-linear at concentrations > 0.6 mg/L. | [1][9] |
| Ecarin Clotting Time (ECT) | >2.5 µg/mL (before CPB), 3.5–4.5 µg/mL (during CPB) | Maintains a linear correlation with this compound concentration at higher doses. | [1] |
Role in the Blood Coagulation Cascade
The blood coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Thrombin (Factor IIa) is the final enzyme in this cascade, responsible for converting soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form a stable clot. Thrombin also amplifies its own production by activating upstream clotting factors.
This compound exerts its anticoagulant effect by directly and irreversibly inhibiting thrombin.[1] By binding to both the catalytic site and the substrate-binding site of thrombin, this compound prevents it from cleaving fibrinogen and activating other clotting factors, thus halting the coagulation process.[1]
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a common method for monitoring this compound therapy.[1] It measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the intrinsic pathway.
Principle: this compound prolongs the aPTT in a dose-dependent manner by inhibiting thrombin.
Methodology:
-
Sample Collection: Collect whole blood in a tube containing 3.2% sodium citrate anticoagulant.
-
Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Assay Procedure: a. Pre-warm the patient plasma and aPTT reagent to 37°C. b. Pipette equal volumes of patient plasma and aPTT reagent into a test tube. c. Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for activation of contact factors. d. Add pre-warmed calcium chloride solution to the mixture to initiate coagulation. e. Measure the time until a fibrin clot is formed using a coagulometer.
-
Result Interpretation: The aPTT is reported in seconds. For this compound monitoring, the result is often expressed as a ratio of the patient's aPTT to a laboratory control aPTT. A therapeutic range of 1.5 to 2.5 times the baseline aPTT is generally targeted.[9]
Ecarin Clotting Time (ECT) Assay
The ECT is a more specific assay for monitoring direct thrombin inhibitors, especially at higher concentrations where the aPTT response may plateau.[1]
Principle: Ecarin, a protease from the venom of the saw-scaled viper (Echis carinatus), directly converts prothrombin to meizothrombin. Meizothrombin's activity is inhibited by this compound. The ECT measures the time to clot formation after the addition of Ecarin to plasma.
Methodology:
-
Sample Collection and Preparation: Same as for the aPTT assay.
-
Assay Procedure: a. Pre-warm the patient plasma to 37°C. b. Add a standardized amount of Ecarin reagent to the plasma. c. Measure the time until a fibrin clot is formed using a coagulometer.
-
Result Interpretation: The ECT is reported in seconds. There is a linear correlation between the ECT and this compound concentration over a wide range.[1]
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Hirudin Antibodies
Prolonged treatment with this compound can lead to the development of anti-hirudin antibodies, which can affect the drug's clearance and anticoagulant effect.
Principle: An ELISA can be used to detect and quantify these antibodies in a patient's serum or plasma.
Methodology (Indirect ELISA):
-
Plate Coating: Coat the wells of a microtiter plate with this compound and incubate overnight.
-
Washing: Wash the wells to remove any unbound this compound.
-
Blocking: Add a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding.
-
Sample Incubation: Add diluted patient serum or plasma to the wells and incubate. If anti-hirudin antibodies are present, they will bind to the coated this compound.
-
Washing: Wash the wells to remove unbound antibodies.
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that specifically binds to human IgG.
-
Washing: Wash the wells to remove unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme into a colored product.
-
Measurement: Measure the absorbance of the wells using a microplate reader. The intensity of the color is proportional to the amount of anti-hirudin antibodies in the sample.
Visualizations
This compound's Mechanism of Action
Experimental Workflow for aPTT Monitoring
Clinical Efficacy and Safety
Clinical trials, such as the Heparin-Associated Thrombocytopenia (HAT) studies, have demonstrated the efficacy of this compound in reducing the risk of thromboembolic complications in patients with HIT.[1][2]
| Clinical Trial | Patient Population | Key Efficacy Outcome | Key Safety Outcome (Major Bleeding) | Reference |
| HAT-1 & HAT-2 (Combined Analysis) | Patients with HIT | Reduced risk of thromboembolic complications by 92.9% compared to historical controls. | 11.5% in the this compound group. | [1] |
| HAT-3 | Patients with HIT | Low rate of new thromboembolic complications. | 19.5% (included patients undergoing CPB surgery). | [6] |
| OASIS-2 | Patients with acute coronary syndromes | Lower incidence of cardiovascular death, new myocardial infarction, or refractory angina compared to heparin. | Higher rate of major bleeding requiring transfusion compared to heparin (1.2% vs 0.7%). | [10] |
Conclusion
This compound is a potent direct thrombin inhibitor that plays a critical role in the management of patients with heparin-induced thrombocytopenia and other thrombotic conditions. Its direct and irreversible inhibition of thrombin effectively halts the coagulation cascade. Understanding its pharmacokinetics, pharmacodynamics, and the appropriate laboratory methods for monitoring its effects is crucial for its safe and effective use in the clinical and research settings. The methodologies and data presented in this guide provide a comprehensive resource for professionals in the field of thrombosis, hemostasis, and drug development.
References
- 1. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Refludan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. This compound: a bivalent direct thrombin inhibitor for anticoagulation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinician.com [clinician.com]
- 8. This compound | C287H440N80O111S6 | CID 118856773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. ahajournals.org [ahajournals.org]
A Deep Dive into the Biochemical Distinctions Between Lepirudin and Natural Hirudin
For Immediate Release
[CITY, STATE] – [DATE] – In the realm of anticoagulant therapy, the distinction between naturally derived and recombinant biologics is of paramount importance for researchers, clinicians, and drug development professionals. This technical guide provides an in-depth exploration of the core biochemical differences between natural hirudin, derived from the salivary glands of the medicinal leech Hirudo medicinalis, and its recombinant counterpart, Lepirudin. This document will dissect their structural variations, compare their mechanisms of action and immunological profiles, and provide detailed experimental methodologies for their characterization.
Structural and Functional Overview
Natural hirudin is a potent and highly specific direct thrombin inhibitor. It is not a single entity but rather a family of closely related polypeptides. This compound, a recombinant version, was developed to provide a consistent and scalable source of this powerful anticoagulant. While designed to mimic the function of its natural antecedent, key biochemical modifications introduced during its production in yeast cells result in notable differences.
The primary structural distinctions lie in the amino acid sequence and post-translational modifications. This compound features a substitution of leucine for isoleucine at the N-terminal position[1]. Furthermore, it lacks the sulfation of the tyrosine residue at position 63, a modification present in natural hirudin[1][2]. This absence of sulfation is a critical factor influencing its binding affinity to thrombin.
Quantitative Comparison of Thrombin Inhibition
| Parameter | This compound | Natural Hirudin | Key Differentiator |
| Amino Acid at Position 1 | Leucine | Isoleucine | N-terminal variation |
| Sulfation at Tyrosine-63 | Absent | Present | Affects thrombin binding affinity |
| Source | Recombinant (Yeast) | Hirudo medicinalis | Consistency and scalability vs. natural heterogeneity |
| Thrombin Inhibition | Direct, Irreversible | Direct, Irreversible | Similar mechanism of action |
| Binding Affinity (Thrombin) | High | Very High (generally considered higher due to sulfation) | Quantitative difference in potency |
Table 1: Summary of Key Biochemical and Functional Differences
Mechanism of Action: A Tale of Two Binding Sites
Both this compound and natural hirudin are classified as bivalent direct thrombin inhibitors. Their mechanism of action involves simultaneous interaction with two key sites on the thrombin molecule: the active (catalytic) site and the fibrinogen-binding exosite 1[4]. This dual binding confers a high degree of specificity and potency. The N-terminal domain of the hirudin molecule interacts with the catalytic site of thrombin, while the acidic C-terminal tail binds to exosite 1. This comprehensive inhibition prevents thrombin from cleaving fibrinogen to fibrin, thereby halting the final step of the coagulation cascade.
Immunological Profile: A Point of Divergence
The immunogenicity of therapeutic proteins is a critical consideration in their clinical application. Both this compound and natural hirudin can elicit an immune response, leading to the formation of anti-hirudin antibodies. However, some studies suggest a potential for differential immunogenic behavior, which may be attributed to the minor structural differences and the presence of impurities in natural preparations[2]. The development of anti-hirudin antibodies can have clinical implications, potentially enhancing the anticoagulant effect of this compound[2].
Experimental Protocols for Comparative Analysis
To accurately assess the biochemical differences between this compound and natural hirudin, a suite of well-defined experimental protocols is essential.
Determination of Thrombin Inhibitory Activity (Chromogenic Assay)
This assay quantifies the inhibitory effect of hirudin on thrombin's enzymatic activity using a chromogenic substrate.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Prepare a stock solution of a chromogenic thrombin substrate (e.g., S-2238) in sterile water.
-
Prepare serial dilutions of both this compound and natural hirudin in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed amount of thrombin to each well.
-
Add varying concentrations of either this compound or natural hirudin to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for complex formation.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis for each hirudin concentration.
-
Plot the thrombin activity (as a percentage of the control without inhibitor) against the hirudin concentration.
-
Determine the IC50 value for both this compound and natural hirudin from the resulting dose-response curves. The Ki can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
-
Analysis of Binding Kinetics (Surface Plasmon Resonance - SPR)
SPR provides real-time, label-free analysis of the binding and dissociation kinetics between hirudin and thrombin.
Methodology:
-
Sensor Chip Preparation:
-
Immobilize human α-thrombin onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Inject serial dilutions of this compound and natural hirudin over the thrombin-coated sensor chip surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units).
-
-
Data Analysis:
Immunogenicity Assessment (Enzyme-Linked Immunosorbent Assay - ELISA)
This ELISA protocol is designed to detect the presence of anti-hirudin antibodies in patient serum.
Methodology:
-
Plate Coating:
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Add diluted patient serum samples to the wells and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody. Incubate for 1 hour at room temperature.
-
-
Substrate Addition and Measurement:
Conclusion
The advent of recombinant DNA technology has provided a reliable and homogeneous source of hirudin in the form of this compound. While its mechanism of action as a direct thrombin inhibitor mirrors that of its natural counterpart, the biochemical differences, particularly the lack of tyrosine sulfation, result in a nuanced pharmacological profile. For researchers and drug development professionals, a thorough understanding of these distinctions is crucial for the accurate interpretation of experimental data and the advancement of anticoagulant therapies. The detailed experimental protocols provided herein offer a robust framework for the comparative analysis of these important therapeutic agents.
References
- 1. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the management of patients with heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bivalent direct thrombin inhibitors: hirudin and bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. scispace.com [scispace.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. assaygenie.com [assaygenie.com]
- 10. ELISA Protocols [sigmaaldrich.com]
An In-depth Technical Guide to the Binding Affinity and Specificity of Lepirudin for Thrombin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of lepirudin, a recombinant hirudin, with its target enzyme, thrombin. The document delves into the quantitative aspects of their interaction, the experimental methodologies used to characterize this binding, and the molecular basis for its high affinity and specificity.
Introduction to this compound and its Mechanism of Action
This compound is a direct thrombin inhibitor (DTI) that was developed as an anticoagulant for patients with heparin-induced thrombocytopenia (HIT).[1][2] It is a 65-amino acid polypeptide produced by recombinant DNA technology in yeast cells.[3] Structurally, it is almost identical to natural hirudin, the potent anticoagulant found in the saliva of the medicinal leech, Hirudo medicinalis.
The primary mechanism of action of this compound involves the formation of a stable, non-covalent, and stoichiometric 1:1 complex with thrombin.[3] This binding is functionally irreversible, effectively neutralizing all of thrombin's procoagulant activities.[3][4] Unlike indirect thrombin inhibitors such as heparin, this compound's action is independent of antithrombin III and it can inhibit both free and clot-bound thrombin.[3]
Quantitative Analysis of this compound-Thrombin Binding Affinity
The interaction between this compound and thrombin is characterized by exceptionally high affinity, which is reflected in its extremely low dissociation constant (Kd) and inhibition constant (Ki). While specific kinetic data for this compound is often described qualitatively as "irreversible" in much of the literature, data from closely related hirudin variants provide a quantitative insight into this tight binding.
| Parameter | Value | Description | Reference |
| Dissociation Constant (Kd) | ~2.3 x 10-14 M | A measure of the tendency of the this compound-thrombin complex to dissociate. A lower Kd indicates a higher binding affinity. This value is for hirudin variants, which are structurally very similar to this compound. | [5] |
| Inhibition Constant (Ki) | Femtomolar (fM) range (estimated) | The concentration of this compound required to reduce the enzymatic activity of thrombin by half. The "irreversible" nature of the binding suggests a Ki in the fM range. | N/A |
| Association Rate Constant (kon) | ~4.7 x 108 M-1s-1 | The rate at which this compound binds to thrombin. This rapid association contributes to its potent anticoagulant effect. This value is for hirudin variants. | [5] |
| Dissociation Rate Constant (koff) | Extremely slow | The rate at which the this compound-thrombin complex dissociates. The slow off-rate is a key feature of its functionally irreversible inhibition. | N/A |
Molecular Basis of High Affinity and Specificity
The remarkable affinity and specificity of this compound for thrombin are a result of its unique bivalent binding mechanism. The elongated structure of this compound allows it to interact with two distinct sites on the thrombin molecule simultaneously: the catalytic site and the exosite I (fibrinogen-binding site).
The N-terminal domain of this compound inserts into the catalytic site of thrombin, directly blocking its enzymatic activity. Key residues at the N-terminus of hirudin, such as Tyr-3, play a crucial role in this interaction by binding to the apolar binding site of thrombin.[6]
The C-terminal domain of this compound, which is rich in acidic amino acid residues, wraps around and binds to the positively charged exosite I of thrombin.[7] This secondary interaction anchors the inhibitor to the enzyme, significantly increasing the stability of the complex and contributing to the slow dissociation rate. This bivalent interaction is also the primary determinant of this compound's high specificity for thrombin over other serine proteases, which lack a comparable exosite I.[8]
References
- 1. This compound in the management of heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a review of its potential place in the management of thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of heparin-induced thrombocytopenia: a critical comparison of this compound and argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hirudin: amino-terminal residues play a major role in the interaction with thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of hirudin with thrombin: identification of a minimal binding domain of hirudin that inhibits clotting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determinants of specificity in coagulation proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Interaction of Lepirudin with Clot-Bound Versus Free Thrombin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lepirudin, a recombinant hirudin, is a potent and specific direct inhibitor of thrombin, a critical enzyme in the coagulation cascade.[1][2][3] Unlike indirect thrombin inhibitors such as heparin, this compound does not require a cofactor like antithrombin III to exert its anticoagulant effect.[4][5] A key characteristic of this compound is its ability to inhibit both free (fluid-phase) and clot-bound thrombin, although its efficacy against the two forms differs.[1][6][7] This guide provides an in-depth technical overview of the interaction of this compound with both free and clot-bound thrombin, including quantitative data on its inhibitory activity, detailed experimental protocols for characterization, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound forms a stable, non-covalent, and nearly irreversible 1:1 stoichiometric complex with α-thrombin.[1][7] This bivalent inhibitor binds to two key sites on the thrombin molecule: the catalytic site and the substrate-recognition exosite 1.[7] This dual binding accounts for its high affinity and specificity for thrombin. By blocking the catalytic site, this compound prevents thrombin from cleaving fibrinogen to fibrin, thereby inhibiting clot formation. Its ability to bind to exosite 1 also interferes with thrombin's interaction with other substrates.
Quantitative Comparison: Inhibition of Free vs. Clot-Bound Thrombin
The efficacy of this compound is attenuated when thrombin is bound to a fibrin clot. This is a critical consideration in the therapeutic application of the drug, as clot-bound thrombin is a key driver of thrombus growth and propagation. The following table summarizes the available quantitative data comparing the inhibitory activity of recombinant hirudin (this compound) against free (fluid-phase) and clot-bound thrombin.
| Inhibitor | Target | Parameter | Value | Fold Change (Clot-Bound/Free) | Reference |
| Recombinant Hirudin | Free Thrombin | IC50 | 3 ng/mL | 2.7 | [6] |
| Recombinant Hirudin | Clot-Bound Thrombin | IC50 | 8 ng/mL | [6] | |
| Hirudin | Clot-Bound Thrombin | Efficacy vs. Free | ~50% | 2.0 | [8] |
IC50: The concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
These data indicate that a higher concentration of this compound is required to achieve the same level of inhibition of clot-bound thrombin as compared to free thrombin.[6][8]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with free and clot-bound thrombin.
Chromogenic Substrate Assay for Thrombin Inhibition
This assay measures the residual activity of thrombin after incubation with an inhibitor by monitoring the cleavage of a chromogenic substrate.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 6000, pH 8.4).
-
Prepare a series of dilutions of this compound in the same buffer.
-
Prepare a stock solution of a thrombin-specific chromogenic substrate (e.g., S-2238) in sterile water.
-
-
Incubation:
-
In a 96-well microplate, add a fixed concentration of thrombin to wells containing varying concentrations of this compound.
-
Incubate the plate at 37°C for a defined period (e.g., 2-5 minutes) to allow for the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately place the microplate in a plate reader and measure the change in absorbance at 405 nm over time (kinetic read).
-
-
Data Analysis:
-
The rate of substrate cleavage is proportional to the residual thrombin activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Assay for Inhibition of Clot-Bound Thrombin
This assay is designed to measure the activity of thrombin that has been incorporated into a fibrin clot and its subsequent inhibition.
Methodology:
-
Clot Formation:
-
In a suitable vessel, add a known amount of human α-thrombin to citrated human plasma.
-
Initiate clotting by adding calcium chloride.
-
Allow the clot to form completely (e.g., incubate for 1 hour at 37°C).
-
-
Clot Preparation:
-
Carefully remove the serum surrounding the clot.
-
Wash the clot multiple times with a buffer (e.g., Tris-buffered saline) to remove any unbound thrombin.
-
-
Inhibition Assay:
-
Place the washed clot into a fresh tube containing a solution of this compound at a specific concentration.
-
Incubate for a defined period to allow the inhibitor to penetrate the clot and bind to the thrombin.
-
-
Activity Measurement:
-
Add a chromogenic substrate to the tube containing the clot and inhibitor.
-
At various time points, take aliquots of the supernatant and measure the absorbance at 405 nm to determine the rate of substrate cleavage.
-
-
Data Analysis:
-
Compare the rate of substrate cleavage in the presence of this compound to a control clot incubated without the inhibitor to determine the percentage of inhibition.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity of biomolecular interactions.
References
- 1. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the management of patients with heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a bivalent direct thrombin inhibitor for anticoagulation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hirudin: clinical potential of a thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of hirudin and its derivatives. Potential clinical advantages over heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of clot-bound and free (fluid-phase thrombin) by a novel synthetic thrombin inhibitor (Ro 46-6240), recombinant hirudin and heparin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Clot-bound thrombin is protected from inhibition by heparin-antithrombin III but is susceptible to inactivation by antithrombin III-independent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Lepirudin: Molecular Characteristics and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular and chemical properties of Lepirudin, a recombinant hirudin used as a direct thrombin inhibitor. This document includes key quantitative data, detailed experimental protocols for its characterization and activity monitoring, and visualizations of its mechanism of action and experimental workflows.
Core Molecular and Chemical Data
This compound is a polypeptide derived from yeast cells through recombinant DNA technology. It is nearly identical to the natural hirudin found in the medicinal leech (Hirudo medicinalis), with two minor modifications: the substitution of leucine for isoleucine at the N-terminal end and the absence of a sulfate group on the tyrosine residue at position 63.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₈₇H₄₄₀N₈₀O₁₁₁S₆ | [2][3] |
| Molecular Weight | 6979.41 g/mol (also cited as 6979, 6979.42, 6979.5, and 6979.52 g/mol ) | [1][2][3][4][5] |
| Amino Acid Sequence | LTYTDCTESGQNLCLCEGSNVCGQGNKCILGSDGEKNQCVTGEGTPKPQSHNDGDFEEIPEEYLQ | [6][5] |
| Number of Amino Acids | 65 | [1][2] |
| Disulfide Bridges | Cys6-Cys14, Cys16-Cys28, Cys22-Cys39 | [6][5] |
| Specific Activity | Approximately 16,000 ATU/mg (Antithrombin Units per milligram) | [1] |
Mechanism of Action: Direct Thrombin Inhibition
This compound functions as a highly specific and potent direct inhibitor of thrombin. Unlike heparin, its action is independent of antithrombin III and it can inhibit both free and clot-bound thrombin. This compound forms a stable, non-covalent 1:1 stoichiometric complex with thrombin, effectively blocking its enzymatic activity in the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.
Experimental Protocols
This section details methodologies for the purification, quantification, and activity assessment of this compound.
Purification of Recombinant this compound
This protocol is a representative method for the purification of recombinant hirudin (this compound) from a yeast expression system, employing a two-step chromatographic process.
3.1.1. Materials
-
Yeast culture supernatant containing secreted this compound
-
Low-temperature centrifuge
-
Ultrafiltration system
-
Gel filtration chromatography column (e.g., Sephacryl S-100)
-
Anion exchange chromatography column (e.g., DEAE-Sepharose)
-
Chromatography system (e.g., FPLC or HPLC)
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Elution Buffer for Anion Exchange (e.g., 20 mM Tris-HCl, pH 7.5 with a linear gradient of 0-1 M NaCl)
-
Protein concentration assay kit (e.g., Bradford or BCA)
-
SDS-PAGE reagents
3.1.2. Procedure
-
Clarification: Centrifuge the yeast culture at a low temperature to pellet the cells. Collect the supernatant containing the secreted this compound.
-
Concentration: Concentrate the supernatant using an ultrafiltration system with an appropriate molecular weight cutoff (e.g., 3 kDa) to reduce the volume and remove smaller impurities.
-
Gel Filtration Chromatography:
-
Equilibrate the gel filtration column with Equilibration Buffer.
-
Load the concentrated supernatant onto the column.
-
Elute with Equilibration Buffer at a constant flow rate.
-
Collect fractions and monitor the protein content at 280 nm.
-
Pool fractions containing this compound based on SDS-PAGE analysis.
-
-
Anion Exchange Chromatography:
-
Equilibrate the anion exchange column with Equilibration Buffer.
-
Load the pooled fractions from the gel filtration step onto the column.
-
Wash the column with Equilibration Buffer to remove unbound proteins.
-
Elute the bound proteins using a linear gradient of NaCl in the Equilibration Buffer.
-
Collect fractions and monitor the protein content at 280 nm.
-
Analyze fractions for pure this compound using SDS-PAGE.
-
-
Purity and Yield Assessment: Pool the pure fractions, determine the protein concentration, and calculate the overall recovery yield. Assess purity by SDS-PAGE, which should show a single band at approximately 7 kDa.
Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a sandwich ELISA for the quantification of this compound in plasma samples.
3.2.1. Materials
-
Microtiter plates coated with a capture anti-hirudin antibody
-
This compound standard of known concentration
-
Patient plasma samples
-
Biotinylated detection anti-hirudin antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
3.2.2. Procedure
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the this compound standard in the assay diluent to generate a standard curve. Dilute patient plasma samples as required.
-
Sample Incubation: Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microtiter plate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 3.
-
Streptavidin-HRP Incubation: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as described in step 3.
-
Substrate Incubation: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards. Determine the concentration of this compound in the patient samples by interpolating their absorbance values from the standard curve.
Activity Monitoring by Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a functional coagulation assay used to monitor the anticoagulant effect of this compound.
3.3.1. Materials
-
Patient citrated plasma sample
-
Normal and abnormal control plasma
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
-
Calcium chloride (CaCl₂) solution (0.025 M)
-
Coagulometer
-
Water bath at 37°C
-
Pipettes and test tubes
3.3.2. Procedure
-
Sample Preparation: Collect blood in a tube containing 3.2% sodium citrate. Centrifuge to obtain platelet-poor plasma.
-
Reagent and Sample Incubation:
-
Pipette 100 µL of the patient plasma into a test tube.
-
Add 100 µL of the aPTT reagent to the test tube.
-
Incubate the mixture for 3-5 minutes at 37°C.
-
-
Clotting Initiation: Add 100 µL of pre-warmed CaCl₂ solution to the mixture and simultaneously start a timer.
-
Clot Detection: The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds. This is the aPTT value.
-
Interpretation: The aPTT is prolonged in the presence of this compound. The therapeutic range for this compound therapy is typically an aPTT of 1.5 to 2.5 times the baseline or the upper limit of the normal range.
References
- 1. The use of ecarin chromogenic assay and prothrombinase induced clotting time in the monitoring of this compound for the treatment of heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Fermentation, purification and identification of recombinant RGD-Hirudin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production and purification of constructed recombinant hirudin in BL21(DE3) strain | Al-Badran | Journal of Biomedical Engineering and Informatics [sciedupress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Production and purification of recombinant hirudin expressed in the methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Lepirudin Protocol for In Vitro Anticoagulation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepirudin is a recombinant hirudin, a potent and highly specific direct inhibitor of thrombin.[1] Originally derived from the medicinal leech Hirudo medicinalis, this compound binds irreversibly to both free and clot-bound thrombin, effectively blocking its procoagulant activities in the coagulation cascade.[1] This mode of action is independent of antithrombin III. This compound was historically used as an anticoagulant in patients with heparin-induced thrombocytopenia (HIT).[1] However, it is important to note that the production of this compound (Refludan) was discontinued in 2012. Despite this, existing stocks may still be in use in research settings, and the principles of its in vitro evaluation remain relevant for the study of direct thrombin inhibitors.
These application notes provide detailed protocols for the in vitro assessment of the anticoagulant effects of this compound using standard coagulation assays: Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT). Additionally, the Ecarin Clotting Time (ECT), a more specific assay for direct thrombin inhibitors, is described.
Mechanism of Action
This compound forms a stable, non-covalent 1:1 stoichiometric complex with thrombin, inhibiting its enzymatic activity.[1] Thrombin is a critical serine protease that catalyzes the conversion of fibrinogen to fibrin, a key step in the formation of a blood clot. By inhibiting thrombin, this compound effectively prevents the formation of a stable fibrin clot.
Coagulation Cascade and this compound's Point of Inhibition
References
Application Notes and Protocols for the Use of Lepirudin in Animal Models of Heparin-Induced Thrombocytopenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heparin-Induced Thrombocytopenia (HIT) is a severe, prothrombotic, immune-mediated adverse reaction to heparin therapy.[1][2] It is characterized by a significant decrease in platelet count and a high risk of life-threatening venous or arterial thrombosis.[1][2] The underlying mechanism involves the formation of antibodies against complexes of platelet factor 4 (PF4) and heparin.[3][4] These immune complexes activate platelets via their FcγRIIA receptors, leading to widespread platelet activation, aggregation, and a hypercoagulable state.[3][4][5] Animal models, particularly transgenic mice expressing human PF4 and FcγRIIA, are crucial tools for studying the pathophysiology of HIT and for evaluating novel therapeutic agents.[6][7]
Lepirudin, a recombinant hirudin, is a direct thrombin inhibitor that binds irreversibly to both free and clot-bound thrombin.[8] Unlike heparin, its anticoagulant effect is independent of antithrombin and is not inhibited by PF4.[9] This makes it an effective treatment for HIT in humans, where it has been shown to reduce the risk of new thromboembolic complications.[2][10][11] While extensively studied in clinical settings, detailed protocols for the application of this compound in preclinical animal models of HIT are not well-documented in published literature.
These application notes provide a comprehensive overview and a proposed experimental protocol for the use of this compound in a validated mouse model of HIT. The information is intended to guide researchers in designing and conducting studies to evaluate the efficacy and safety of this compound and other direct thrombin inhibitors in a preclinical setting.
Pathophysiology of Heparin-Induced Thrombocytopenia
The development of HIT is a multi-step process initiated by the administration of heparin.[4] Heparin binds to PF4, a chemokine released from platelet alpha-granules, forming immunogenic complexes.[3][4] In susceptible individuals, this leads to the production of IgG antibodies that recognize these heparin/PF4 complexes.[3] The Fc portion of these antibodies then binds to FcγRIIA receptors on the surface of platelets, causing cross-linking of the receptors and potent platelet activation.[4][5]
Activated platelets release more PF4, creating a positive feedback loop.[5] They also aggregate, are cleared from circulation leading to thrombocytopenia, and release procoagulant microparticles, which significantly amplify thrombin generation.[3] This cascade of events transforms the anticoagulant effect of heparin into a paradoxical prothrombotic state, which is the clinical hallmark of HIT.[2]
Animal Models of Heparin-Induced Thrombocytopenia
The most widely accepted animal model for HIT utilizes transgenic mice that express both human platelet factor 4 (hPF4) and the human FcγRIIA receptor, as mice do not naturally develop HIT.[6][7] This model successfully recapitulates the key features of the human disease, including antibody-dependent thrombocytopenia and thrombosis.[6]
HIT is typically induced in these mice by co-administration of a murine monoclonal antibody, KKO, which recognizes hPF4/heparin complexes, and heparin.[6][12] This leads to a significant drop in platelet count and, at higher doses of heparin, the formation of fibrin-rich thrombi in multiple organs.[6]
Table 1: Characteristics of a Transgenic Mouse Model of HIT
| Parameter | Description | Reference |
| Mouse Strain | Transgenic mice expressing human PF4 (hPF4) and human FcγRIIA on a suitable background (e.g., C57BL/6). | [6] |
| Inducing Agents | - KKO Antibody: A mouse monoclonal IgG2bκ that specifically binds to hPF4/heparin complexes. - Heparin: Unfractionated heparin. | [6][12] |
| Typical Disease Manifestations | - Thrombocytopenia: Nadir platelet counts can be 80% below baseline. - Thrombosis: Fibrin-rich thrombi observed in pulmonary vasculature and other organs with higher heparin doses. | [6] |
| Key Pathogenic Components | The model demonstrates the necessity of hPF4, FcγRIIA, the specific antibody, and heparin to induce the HIT phenotype. | [6][7] |
Proposed Experimental Protocol for this compound in a Mouse Model of HIT
The following protocol is a proposed methodology based on established HIT induction protocols and the known pharmacology of this compound. Researchers should optimize doses and time points based on their specific experimental goals.
Materials
-
Transgenic mice expressing hPF4 and FcγRIIA (8-12 weeks old).
-
KKO monoclonal antibody.
-
Unfractionated heparin sodium for injection.
-
This compound (recombinant hirudin).
-
Sterile saline for injection.
-
Anesthesia (e.g., isoflurane).
-
Blood collection supplies (e.g., EDTA-coated capillaries).
-
Automated hematology analyzer for platelet counts.
-
Reagents for activated partial thromboplastin time (aPTT) assay.
Procedure
-
Animal Acclimatization and Baseline Measurement:
-
Acclimate mice to laboratory conditions for at least one week.
-
Obtain a baseline blood sample via tail vein or retro-orbital sinus under anesthesia to determine pre-treatment platelet count and aPTT.
-
-
Induction of HIT:
-
Administer the KKO antibody, for example, at a dose of 400 µg per mouse via intraperitoneal (IP) injection.[6]
-
Concurrently or shortly after, begin heparin administration. For thrombocytopenia without severe thrombosis, a dose of 20 U per mouse per day via subcutaneous (SC) injection for 5 days can be used.[6] To induce a more severe thrombotic phenotype, a higher dose of 50 U per mouse per day may be required.[6]
-
-
This compound Administration (Proposed Investigational Arm):
-
Due to the lack of established murine doses for this compound in HIT, dose-ranging studies are recommended. Based on clinical data, a continuous infusion or frequent subcutaneous injections would be appropriate.
-
Intravenous (IV) Infusion: A continuous infusion via a surgically implanted catheter could be initiated. Dosing would need to be determined empirically, starting with lower doses and titrating based on aPTT measurements.
-
Subcutaneous (SC) Injection: The bioavailability of this compound via SC injection is high.[9] In humans, therapeutic doses have been administered subcutaneously.[13] A starting point for mice could be explored in the range of 0.1-0.5 mg/kg administered every 4-6 hours, with the goal of achieving a target aPTT of 1.5-2.5 times baseline.
-
-
Control Group:
-
Administer a vehicle control (e.g., sterile saline) to a parallel group of HIT-induced mice on the same schedule as the this compound treatment group.
-
-
Monitoring:
-
Monitor platelet counts daily by collecting a small volume of blood. The nadir of thrombocytopenia is expected to occur several days after induction.[6]
-
Monitor anticoagulant effect by measuring aPTT 2-4 hours after this compound administration or any dose adjustment.[9]
-
Observe animals for clinical signs of thrombosis (e.g., respiratory distress, limb swelling) and for any signs of bleeding.
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., day 5), euthanize the animals.
-
Perform a final platelet count.
-
Collect major organs (e.g., lungs, liver, kidneys) for histopathological analysis to assess for the presence and severity of thrombosis.
-
Data Presentation and Expected Outcomes
Quantitative data should be meticulously collected and organized to allow for clear comparison between treatment and control groups.
Table 2: Example Data Collection for Platelet Counts
| Time Point | Control Group (Platelets x 109/L) | This compound Group (Platelets x 109/L) | % Change from Baseline (Control) | % Change from Baseline (this compound) |
| Baseline | Mean ± SD | Mean ± SD | 0% | 0% |
| Day 1 | Mean ± SD | Mean ± SD | % | % |
| Day 2 | Mean ± SD | Mean ± SD | % | % |
| Day 3 | Mean ± SD | Mean ± SD | % | % |
| Day 4 | Mean ± SD | Mean ± SD | % | % |
| Day 5 | Mean ± SD | Mean ± SD | % | % |
Table 3: Clinical Dosing and Efficacy of this compound in Human HIT Patients
| Parameter | Description | Reference |
| Approved Indication | Anticoagulation in patients with HIT and associated thromboembolic disease. | [10][11] |
| Standard Initial IV Dose (with Thrombosis) | 0.4 mg/kg bolus, followed by 0.15 mg/kg/hr infusion. | [14][15] |
| Recommended Adjusted IV Dose | Initial infusion rate no higher than 0.10 mg/kg/hr; omission of bolus may reduce bleeding risk. | [10][16] |
| Monitoring Parameter | Activated Partial Thromboplastin Time (aPTT). | [14] |
| aPTT Target Range | 1.5 to 2.5 times the baseline or laboratory median. | [2][14] |
| Clinical Efficacy | Significantly reduces the combined endpoint of death, limb amputation, and new thromboembolic complications in HIT patients. | [2] |
It is expected that this compound treatment will mitigate the severity of thrombocytopenia and reduce the incidence and severity of thrombosis in the animal model compared to the vehicle-treated control group. The degree of efficacy will likely be dose-dependent.
Conclusion
The use of this compound in a transgenic mouse model of HIT represents a valuable approach for the preclinical evaluation of direct thrombin inhibitors. While a standardized protocol is not yet established in the literature, the methodology proposed here provides a solid framework for investigation. By combining a validated HIT induction method with careful dosing and monitoring of this compound, researchers can effectively study its potential to prevent the devastating consequences of this syndrome. Such studies are essential for the development of safer and more effective treatments for heparin-induced thrombocytopenia.
References
- 1. Frontiers | Direct Thrombin Inhibitor Dabigatran Compromises Pulmonary Endothelial Integrity in a Murine Model of Breast Cancer Metastasis to the Lungs; the Role of Platelets and Inflammation-Associated Haemostasis [frontiersin.org]
- 2. Heparin induced thrombocytopenia: diagnosis and management update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct thrombin inhibition with dabigatran attenuates pressure overload-induced cardiac fibrosis and dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulatory T cells control PF4/heparin antibody production in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct thrombin inhibitors as alternatives to heparin to preserve lung growth and function in a murine model of compensatory lung growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Insights from mouse models of heparin-induced thrombocytopenia and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]
- 9. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the dosing of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in the management of heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of thrombocytopenia and thrombosis in HIT in mice using deglycosylated KKO: a novel therapeutic? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alteration of pharmacokinetics of this compound caused by anti-lepirudin antibodies occurring after long-term subcutaneous treatment in a patient with recurrent VTE due to Behcets disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 15. Refludan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. clinician.nejm.org [clinician.nejm.org]
Application Note: Lepirudin as a Negative Control in Heparin Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heparin-Induced Thrombocytopenia (HIT) is a severe, immune-mediated adverse reaction to heparin therapy. It is characterized by a significant decrease in platelet count and a high risk of paradoxical thrombosis. The diagnosis of HIT relies on the detection of platelet-activating antibodies against the complex of platelet factor 4 (PF4) and heparin. Functional assays, such as the Serotonin Release Assay (SRA) and the Heparin-Induced Platelet Aggregation (HIPA) test, are the gold standard for confirming the clinical diagnosis of HIT as they detect the pathogenic, platelet-activating potential of these antibodies.
A crucial aspect of these functional assays is to demonstrate the heparin-dependency of the platelet activation. This is typically achieved by showing that high concentrations of heparin can inhibit the reaction. To further ensure the specificity of these assays and to rule out non-specific platelet activation, a non-cross-reactive anticoagulant can be used as a negative control. Lepirudin, a recombinant hirudin and a direct thrombin inhibitor, does not form complexes with PF4 and does not cross-react with HIT antibodies.[1][2] This property makes it an ideal negative control to confirm that the observed platelet activation is specifically induced by the heparin-antibody complex and not by other factors in the patient's serum or by the anticoagulant itself.
This application note provides detailed protocols for the use of this compound as a negative control in the Serotonin Release Assay and the Heparin-Induced Platelet Aggregation test for the diagnosis of HIT.
Principle of this compound as a Negative Control
The underlying principle for using this compound as a negative control is its distinct mechanism of anticoagulation compared to heparin. Heparin facilitates the activity of antithrombin, which in turn inhibits thrombin and other coagulation factors. In HIT, antibodies form against the heparin/PF4 complex, leading to platelet activation via FcγRIIa receptors. This compound, in contrast, is a direct thrombin inhibitor that binds directly to thrombin, independent of PF4.[3] Consequently, HIT antibodies do not recognize or react with this compound, and therefore, in the presence of HIT antibodies, this compound should not induce platelet activation.
By substituting heparin with this compound in a functional HIT assay, researchers can verify that a positive result is indeed heparin-dependent. A HIT-positive serum sample should induce platelet activation in the presence of therapeutic concentrations of heparin but should yield a negative result when this compound is used instead.
Data Presentation
The following tables summarize the expected results from functional HIT assays when using this compound as a negative control. The quantitative data presented are illustrative and serve to demonstrate the expected outcomes. Actual results may vary depending on the specific patient sample and laboratory conditions.
Table 1: Illustrative Results of the Serotonin Release Assay (SRA)
| Sample ID | Condition | % Serotonin Release | Interpretation |
| HIT-Positive Serum | Low-Dose Heparin (0.1 IU/mL) | > 50% | Positive |
| High-Dose Heparin (100 IU/mL) | < 20% | Confirms Heparin-Dependency | |
| This compound (0.1 µg/mL) | < 10% | Confirms Specificity (Negative Control) | |
| HIT-Negative Serum | Low-Dose Heparin (0.1 IU/mL) | < 10% | Negative |
| This compound (0.1 µg/mL) | < 10% | Negative | |
| Positive Control (Known HIT Serum) | Low-Dose Heparin (0.1 IU/mL) | > 50% | Valid Assay |
| Negative Control (Normal Serum) | Low-Dose Heparin (0.1 IU/mL) | < 10% | Valid Assay |
Table 2: Illustrative Results of the Heparin-Induced Platelet Aggregation (HIPA) Test
| Sample ID | Condition | Platelet Aggregation (%) | Interpretation |
| HIT-Positive Serum | Low-Dose Heparin (0.2 IU/mL) | > 50% | Positive |
| High-Dose Heparin (100 IU/mL) | < 20% | Confirms Heparin-Dependency | |
| This compound (0.1 µg/mL) | < 10% | Confirms Specificity (Negative Control) | |
| HIT-Negative Serum | Low-Dose Heparin (0.2 IU/mL) | < 10% | Negative |
| This compound (0.1 µg/mL) | < 10% | Negative | |
| Positive Control (Known HIT Serum) | Low-Dose Heparin (0.2 IU/mL) | > 50% | Valid Assay |
| Negative Control (Normal Serum) | Low-Dose Heparin (0.2 IU/mL) | < 10% | Valid Assay |
Experimental Protocols
Serotonin Release Assay (SRA) with this compound as a Negative Control
The SRA is considered the gold standard for the laboratory diagnosis of HIT due to its high sensitivity and specificity.
Materials:
-
Patient serum (heat-inactivated at 56°C for 30 minutes)
-
Washed platelets from healthy donors
-
¹⁴C-labeled serotonin
-
Unfractionated heparin (UFH) solution (100 IU/mL and 0.1 IU/mL)
-
This compound solution (e.g., 0.1 µg/mL)
-
Buffer solution
-
Scintillation fluid and counter
Protocol:
-
Platelet Preparation: Prepare washed platelets from the blood of healthy, medication-free donors.
-
Serotonin Labeling: Incubate the washed platelets with ¹⁴C-serotonin to allow for uptake into the dense granules.
-
Reaction Setup: In separate reaction tubes, mix the radiolabeled platelets with the patient's serum and one of the following:
-
Low-dose heparin (final concentration 0.1 IU/mL)
-
High-dose heparin (final concentration 100 IU/mL)
-
This compound (final concentration, e.g., 0.1 µg/mL)
-
Buffer (as a baseline control)
-
-
Incubation: Incubate the reaction mixtures at room temperature with gentle agitation for 60 minutes.
-
Stopping the Reaction: Stop the reaction by adding a stopping solution (e.g., EDTA and formaldehyde) and centrifuging to pellet the platelets.
-
Measurement: Transfer the supernatant to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculation of Serotonin Release: Calculate the percentage of serotonin release for each condition relative to the total radioactivity in a control sample of non-centrifuged platelets.
-
Interpretation:
-
A positive result for HIT is indicated by significant serotonin release (>20-50%, depending on the lab's cutoff) in the low-dose heparin condition, which is inhibited in the high-dose heparin condition.
-
The this compound condition should show minimal serotonin release, confirming that the platelet activation is specific to heparin.
-
Heparin-Induced Platelet Aggregation (HIPA) Test with this compound as a Negative Control
The HIPA test is another functional assay that measures the aggregation of donor platelets in the presence of patient serum and heparin.
Materials:
-
Patient serum (heat-inactivated)
-
Washed platelets from healthy donors
-
Unfractionated heparin (UFH) solution (100 IU/mL and 0.2 IU/mL)
-
This compound solution (e.g., 0.1 µg/mL)
-
Platelet aggregometer
Protocol:
-
Platelet Preparation: Prepare washed platelets from the blood of healthy donors and adjust the platelet concentration.
-
Reaction Setup: In an aggregometer cuvette, add the washed platelets and the patient's serum.
-
Baseline Measurement: Place the cuvette in the aggregometer and establish a stable baseline.
-
Addition of Test Substance: Add one of the following to the cuvette:
-
Low-dose heparin (final concentration 0.2 IU/mL)
-
High-dose heparin (final concentration 100 IU/mL)
-
This compound (final concentration, e.g., 0.1 µg/mL)
-
-
Aggregation Monitoring: Record the change in light transmission for at least 30 minutes to monitor for platelet aggregation.
-
Interpretation:
-
A positive result is defined as significant platelet aggregation (typically >20-50% aggregation) with low-dose heparin that is absent with high-dose heparin.
-
The this compound condition should not induce significant aggregation, thereby confirming the heparin-specificity of the reaction.
-
Visualizations
Caption: Pathophysiology of Heparin-Induced Thrombocytopenia (HIT).
Caption: Experimental workflow for the Serotonin Release Assay (SRA) with this compound.
Caption: Logical relationship of reagents in HIT functional assays.
Conclusion
The use of this compound as a negative control in functional assays for HIT, such as the SRA and HIPA test, is a valuable tool to ensure the specificity of the results. By demonstrating the absence of platelet activation in the presence of a direct thrombin inhibitor that does not interact with the heparin/PF4 complex, researchers can have greater confidence that a positive result is a true reflection of heparin-dependent, antibody-mediated platelet activation. This enhances the diagnostic accuracy of HIT testing and contributes to better patient management and the development of safer anticoagulant therapies.
References
Application of Lepirudin in Studying Thrombin-Mediated Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Lepirudin, a direct and irreversible thrombin inhibitor, as a tool to investigate thrombin-mediated cellular signaling pathways. This compound, a recombinant form of hirudin, forms a stable 1:1 stoichiometric complex with both free and clot-bound thrombin, effectively blocking its proteolytic activity.[1][2] This specific mode of action makes this compound an invaluable reagent for dissecting the cellular consequences of thrombin signaling, independent of its role in coagulation.
Thrombin, a serine protease, is a potent activator of various cellular responses, including platelet aggregation, endothelial cell activation, and smooth muscle cell proliferation. These effects are primarily mediated through the Protease-Activated Receptor (PAR) family of G protein-coupled receptors (GPCRs), with PAR1 being the principal thrombin receptor on many cell types.[3][4] By inhibiting thrombin, this compound allows researchers to probe the necessity of thrombin's enzymatic activity in these signaling cascades.
Data Presentation
The following tables summarize the key quantitative data regarding this compound's activity and its effect on thrombin-mediated processes.
| Parameter | Value | Cell Type/System | Reference |
| Biochemical Activity | |||
| Specific Activity | ~16,000 ATU/mg | Purified system | [5] (from previous search) |
| Thrombin Complex | 1:1 Stoichiometric | Purified system | [1][2] |
| Anticoagulant Activity | |||
| aPTT Prolongation Target (HIT) | 1.5 - 2.5 x baseline | Human Plasma | [6][7] |
| Initial Dose (HIT with thrombosis) | 0.4 mg/kg IV bolus | Clinical Setting | [6] |
| Maintenance Infusion (HIT with thrombosis) | 0.15 mg/kg/hr IV | Clinical Setting | [6] |
| Inhibition of Thrombin-Mediated Cellular Events | |||
| Inhibition of PAR-1 Cleavage | 1.6 µg/mL | Human Platelets | [8] |
| Thrombin EC50 for PAR-1 Cleavage | 0.028 nmol/L | Human Whole Blood | [9] |
| Thrombin EC50 for Platelet Activation (P-selectin) | 0.64 nmol/L | Human Whole Blood | [9] |
Experimental Protocols
Herein are detailed protocols for key experiments to study thrombin-mediated cellular signaling using this compound.
Platelet Aggregation Assay
This protocol details the use of Light Transmission Aggregometry (LTA) to measure the effect of this compound on thrombin-induced platelet aggregation.
Materials:
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) prepared from citrated whole blood.[10][11]
-
This compound (reconstituted according to manufacturer's instructions)
-
Human α-thrombin
-
Platelet aggregometer and cuvettes with stir bars
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Instrument Setup: Turn on the platelet aggregometer and allow it to warm to 37°C.[12]
-
Baseline Calibration:
-
Sample Preparation:
-
In a new cuvette, add PRP and a stir bar.
-
Add the desired concentration of this compound or vehicle control (PBS) to the PRP. Typical concentrations to test could range from 0.1 to 10 µg/mL.
-
Incubate the mixture for 5-10 minutes at 37°C with stirring.[12]
-
-
Initiate Aggregation: Add a sub-maximal concentration of thrombin (e.g., 0.1-0.5 U/mL, to be determined empirically) to the cuvette to induce platelet aggregation.
-
Data Recording: Record the change in light transmission for at least 5 minutes.[12]
-
Data Analysis: Determine the maximum percentage of aggregation for each condition. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Western Blot for Phosphorylated Signaling Proteins (p-ERK1/2)
This protocol describes how to assess the effect of this compound on thrombin-induced phosphorylation of downstream signaling molecules like ERK1/2.
Materials:
-
Cultured cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
This compound
-
Human α-thrombin
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency in appropriate media.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with thrombin (e.g., 1 U/mL) for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure changes in intracellular calcium concentration in response to thrombin, and the inhibitory effect of this compound.
Materials:
-
Cultured cells that respond to thrombin
-
This compound
-
Human α-thrombin
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading:
-
Wash the cells with a suitable buffer (e.g., HBSS).
-
Load the cells with Fluo-4 AM according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).[13]
-
-
Inhibitor Incubation:
-
Wash the cells to remove excess dye.
-
Add buffer containing various concentrations of this compound or vehicle to the wells and incubate for 15-30 minutes.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject thrombin into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).[13]
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from the baseline.
-
Determine the peak fluorescence response for each condition.
-
Plot the dose-response curve for this compound's inhibition of the thrombin-induced calcium response to determine the IC50.
-
NF-κB Reporter Assay
This protocol describes a luciferase-based reporter assay to investigate the effect of this compound on thrombin-induced NF-κB activation.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct.[8][14][15][16][17]
-
This compound
-
Human α-thrombin
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Transfection (if necessary):
-
Culture cells in appropriate media.
-
If using transient transfection, transfect the cells with the NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment:
-
Pre-incubate the cells with different concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with thrombin (e.g., 1 U/mL) for 4-6 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if used).
-
Calculate the fold induction of NF-κB activity by thrombin in the presence and absence of this compound.
-
Plot the dose-response curve for this compound's inhibition to determine its IC50.
-
Mandatory Visualization
Thrombin-PAR1 Signaling Pathway
Caption: Thrombin-PAR1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Studying Thrombin Signaling with this compound
Caption: General workflow for investigating thrombin signaling using this compound.
Logical Relationship of Thrombin Inhibition by this compound
Caption: this compound's mechanism of inhibiting thrombin-mediated PAR1 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 4. BIOCARTA_PAR1_PATHWAY [gsea-msigdb.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. Thrombin Induces Secretion of Multiple Cytokines and Expression of Protease-Activated Receptors in Mouse Mast Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thrombin-induced platelet activation and its inhibition by anticoagulants with different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Thrombin Induced Apoptosis through Calcium-Mediated Activation of Cytosolic Phospholipase A2 in Intestinal Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. bpsbioscience.com [bpsbioscience.com]
Calculating Lepirudin Dosage for Experimental Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and administering Lepirudin for experimental animal studies. This document outlines the mechanism of action, provides established dosage ranges from preclinical studies, and offers detailed protocols for preparation and administration.
This compound is a recombinant hirudin, a potent and highly specific direct thrombin inhibitor.[1][2][3] Unlike heparin, its anticoagulant effect is independent of antithrombin III and is not inhibited by platelet factor 4.[1][4] this compound forms a stable, non-covalent 1:1 complex with thrombin, effectively blocking its thrombogenic activity.[1][2] This mechanism makes it a valuable tool for in vivo studies of thrombosis and hemostasis.
Data Presentation: this compound Dosage in Animal Models
The following tables summarize reported this compound dosages used in various animal models. It is crucial to note that the optimal dose for a specific experimental model may vary and should be determined empirically.
| Animal Model | Route of Administration | Bolus Dose | Infusion Rate | Monitoring Parameter | Target Range/Effect | Reference(s) |
| Rat | Intravenous (IV) | - | 40 µg/kg/min | Bleeding Time / Thrombus Formation | Significant inhibition of arteriolar thrombus formation | [5][6] |
| Intravenous (IV) | 12.5 - 50 µg/kg | - | Antithrombotic Effect | Dose-dependent antithrombotic effect | [7] | |
| Rabbit | Intravenous (IV) | 0.8 - 1.25 mg/kg (infused over 3h) | - | aPTT | 1.5 - 2 times prolongation | [8] |
| Intravenous (IV) | 100 µg/kg | - | Antithrombotic Effect | Stronger antithrombotic effect than tripeptide | [9] | |
| Baboon (Non-human Primate) | Intravenous (IV) | - | 14 - 140 µg/kg/min (for 30 min) | Platelet Deposition / Plasma Concentration | 50% inhibition at ~3.3 µg/mL; 80% inhibition at ~8.1 µg/mL | [10] |
Note: aPTT (activated Partial Thromboplastin Time) is the most common method for monitoring this compound's anticoagulant effect.[1] However, its correlation with this compound concentration can be poor at higher doses.[1] In such cases, Ecarin Clotting Time (ECT) may be a more suitable monitoring assay.[1]
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound (lyophilized powder)
-
Sterile Water for Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose Injection[11]
-
Sterile syringes and needles
-
Sterile, single-use vials or infusion bags
Reconstitution Protocol:
-
Bring the this compound vial to room temperature.
-
Using a sterile syringe, reconstitute the lyophilized powder with an appropriate volume of a recommended sterile diluent (e.g., 1 mL of Sterile Water for Injection per 50 mg vial).[11]
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming. The resulting solution should be clear and colorless.
-
For bolus injections, further dilute the reconstituted solution to the desired final concentration (e.g., 5 mg/mL) using a sterile diluent.[11]
-
For continuous infusion, transfer the required amount of the reconstituted solution into an infusion bag containing the appropriate sterile diluent to achieve the final desired concentration (e.g., 0.2 mg/mL or 0.4 mg/mL).[11]
-
Administer the prepared solution immediately. If not used immediately, storage recommendations should be followed as per the manufacturer's instructions, though immediate use is preferred.
Administration Protocols
a) Intravenous (IV) Bolus Injection:
-
Accurately weigh the animal to determine the correct dosage volume.
-
Prepare the this compound solution to the desired concentration for bolus injection.
-
Administer the calculated volume as a slow intravenous injection, typically over 15 to 20 seconds, via a suitable vein (e.g., tail vein in mice and rats, marginal ear vein in rabbits).[12]
b) Continuous Intravenous (IV) Infusion:
-
Prepare the this compound solution for infusion at the desired final concentration in an infusion bag.
-
Connect the infusion bag to an infusion pump for precise delivery.
-
Catheterize a suitable vein in the animal for continuous administration.
-
If a loading dose is required, administer an initial IV bolus as described above.
-
Start the continuous infusion at the calculated rate based on the animal's body weight.
c) Subcutaneous (SC) Injection:
-
Prepare the this compound solution to the desired concentration.
-
Lift a fold of skin, typically in the dorsal region.
-
Insert the needle into the subcutaneous space and inject the calculated volume.
-
Bioavailability following subcutaneous administration is nearly 100%.[1]
Monitoring Protocol (aPTT)
-
Collect a baseline blood sample prior to this compound administration to determine the animal's normal aPTT value.
-
Following the initiation of this compound, collect blood samples at predetermined time points to monitor the anticoagulant effect. A common time point for checking aPTT is 4 hours after starting treatment and 4 hours after any dose adjustment.[1]
-
Process the blood samples promptly to obtain plasma for aPTT measurement according to the laboratory's standard operating procedures.
-
Adjust the this compound dosage as needed based on the aPTT results to maintain the desired level of anticoagulation. If the aPTT is below the target range, the infusion rate can be increased (e.g., by 20%). If the aPTT is above the target range, the infusion should be stopped for a period (e.g., 2 hours) and then restarted at a reduced rate (e.g., by 50%).[1][12]
Visualizations
Caption: this compound directly inhibits thrombin, preventing fibrin formation.
Caption: Workflow for a typical in vivo study using this compound.
References
- 1. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C287H440N80O111S6 | CID 118856773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Antithrombotic effects of recombinant hirudin in different animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Antithrombotic activity of recombinant hirudin in the rat: a comparative study with heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The comparative effects of recombinant hirudin (CGP 39393) and standard heparin on thrombus growth in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antithrombotic and anticoagulant effects of a synthetic tripeptide and recombinant hirudin in various animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the dosage of recombinant hirudin to inhibit arterial thrombosis in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalrph.com [globalrph.com]
- 12. drugs.com [drugs.com]
Application Notes and Protocols for Monitoring Lepirudin Activity Using Activated Partial Thromboplastin Time (aPTT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepirudin, a recombinant hirudin, is a direct and highly specific inhibitor of thrombin.[1][2] It binds irreversibly to both free and clot-bound thrombin, effectively blocking the conversion of fibrinogen to fibrin and thus preventing the formation of a stable clot.[3][4] This potent anticoagulant effect makes this compound a critical therapeutic option, particularly in patients with heparin-induced thrombocytopenia (HIT).[1][5] Due to its narrow therapeutic window and the associated risk of bleeding, meticulous monitoring of its anticoagulant activity is paramount.[2] The activated partial thromboplastin time (aPTT) is the most widely utilized laboratory assay for this purpose.[3][6] These application notes provide a comprehensive overview and detailed protocols for the effective monitoring of this compound therapy using the aPTT assay.
Mechanism of Action of this compound and its Effect on the Coagulation Cascade
This compound exerts its anticoagulant effect by directly binding to thrombin (Factor IIa) in a stable 1:1 stoichiometric complex.[3] This binding inhibits thrombin's enzymatic activity, which is crucial for the final steps of the coagulation cascade. By neutralizing thrombin, this compound prevents the cleavage of fibrinogen into fibrin monomers, the activation of Factor XIII (which cross-links fibrin), and the thrombin-mediated amplification of coagulation by activating Factors V, VIII, and XI.[4] The aPTT assay measures the integrity of the intrinsic and common pathways of the coagulation cascade. This compound's potent inhibition of thrombin, a key component of the common pathway, leads to a dose-dependent prolongation of the aPTT.[5]
Therapeutic Monitoring with aPTT
The primary goal of monitoring this compound therapy with aPTT is to maintain the patient's clotting time within a target therapeutic range that balances anticoagulant efficacy with the risk of bleeding.
Therapeutic Range
The generally accepted therapeutic range for this compound is an aPTT value that is 1.5 to 2.5 times the patient's baseline aPTT or the mean of the laboratory's normal range .[7][8][9][10][11] It is crucial to establish a baseline aPTT before initiating this compound therapy.[6]
| aPTT Ratio (Patient aPTT / Baseline aPTT) | Interpretation | Clinical Implication |
| < 1.5 | Subtherapeutic | Increased risk of thrombosis[7] |
| 1.5 - 2.5 | Therapeutic | Optimal balance of anticoagulation and bleeding risk[7] |
| > 2.5 | Supratherapeutic | Increased risk of major bleeding[7] |
Table 1: Therapeutic Range for this compound Monitoring using aPTT
Monitoring Frequency
Frequent monitoring is essential, especially upon initiation of therapy and after any dose adjustment.
| Clinical Situation | Recommended aPTT Monitoring Frequency |
| Initiation of Therapy | Obtain a baseline aPTT before the first dose.[6] |
| Post-Initiation | 4 hours after the start of the infusion.[6][9] |
| Dose Adjustment | 4 hours after any change in the infusion rate.[10] |
| Stable Therapy | At least once daily.[6] |
| Renal Impairment | More frequent monitoring is advised.[6] |
Table 2: Recommended aPTT Monitoring Frequency
Experimental Protocol: aPTT Measurement for this compound Monitoring
This protocol outlines the key steps for performing an aPTT assay to monitor this compound activity. It is essential to follow the specific instructions provided by the manufacturer of the aPTT reagent and the coagulation analyzer being used.
Materials
-
Blood Collection Tubes (3.2% Sodium Citrate)
-
Centrifuge
-
Coagulation Analyzer
-
aPTT Reagent (containing a contact activator like silica, kaolin, or ellagic acid)
-
Calcium Chloride (CaCl2) solution (typically 0.025 M)
-
Patient Plasma (Platelet Poor Plasma - PPP)
-
Control Plasma (Normal and Abnormal)
Procedure
-
Sample Collection: Collect venous blood into a 3.2% sodium citrate tube. The ratio of blood to anticoagulant is critical (9:1).
-
Sample Processing: Centrifuge the blood sample at 1500 x g for 15 minutes to prepare platelet-poor plasma (PPP). The assay should be performed within 4 hours of sample collection.
-
Assay Performance: a. Pre-warm the required amount of aPTT reagent and calcium chloride solution to 37°C. b. Pipette equal volumes of patient PPP and aPTT reagent into a cuvette. c. Incubate the mixture at 37°C for the time specified by the reagent manufacturer (typically 3-5 minutes). This step allows for the activation of contact factors. d. Add pre-warmed calcium chloride to the cuvette to initiate the coagulation cascade. e. The automated coagulation analyzer will detect the formation of a fibrin clot and record the time in seconds.
-
Quality Control: Run normal and abnormal control plasmas with each batch of patient samples to ensure the accuracy and precision of the assay.
-
Calculation: Calculate the aPTT ratio by dividing the patient's aPTT in seconds by the baseline aPTT in seconds.
This compound Dosing and aPTT-Based Adjustments
The following table provides a general guideline for initial this compound dosing and subsequent adjustments based on aPTT results. Note: These are starting recommendations and should be adapted based on institutional protocols and individual patient factors such as renal function.
| aPTT Result | Recommended Action |
| Below Target Range (< 1.5 x baseline) | Increase the infusion rate by 20%.[6][10] Recheck aPTT in 4 hours. |
| Within Target Range (1.5 - 2.5 x baseline) | No change in the infusion rate. Continue routine monitoring. |
| Above Target Range (> 2.5 x baseline) | Stop the infusion for 2 hours.[6][10] Restart the infusion at a 50% reduced rate.[6][10] Do not administer a bolus. Recheck aPTT in 4 hours.[6] |
Table 3: General Guidelines for this compound Dose Adjustment Based on aPTT
Initial Dosing (for patients with normal renal function): An initial intravenous bolus of 0.4 mg/kg (up to a maximum of 44 mg) is followed by a continuous infusion of 0.15 mg/kg/hour.[10] However, some protocols recommend a lower starting dose or omitting the bolus to avoid over-anticoagulation.[9][12]
Dosage in Renal Impairment: this compound is primarily cleared by the kidneys.[3] Therefore, dose adjustments are crucial in patients with renal insufficiency.
| Creatinine Clearance (CrCl) | Recommended Dose Adjustment |
| 45-60 mL/min | Reduce infusion rate by 50% |
| 30-44 mL/min | Reduce infusion rate by 70% |
| 15-29 mL/min | Reduce infusion rate by 85% |
| <15 mL/min | Avoid or stop infusion. Bolus of 0.1 mg/kg every other day may be considered if aPTT is below target.[10] |
Table 4: this compound Dose Adjustments in Renal Impairment
Limitations of aPTT for this compound Monitoring
While widely used, the aPTT assay has several limitations for monitoring this compound:
-
Non-linear Response: The correlation between this compound concentration and aPTT is not linear at higher drug concentrations (>0.6 mg/L), which can lead to an underestimation of the anticoagulant effect and an increased risk of bleeding.[3]
-
Inter-individual Variability: There is significant variation in aPTT response among individuals receiving the same dose of this compound.[3]
-
Reagent Variability: Different aPTT reagents have varying sensitivities to this compound, which can affect the results and their interpretation.[8][13]
-
Interference: The aPTT can be affected by other factors such as high levels of Factor VIII, lupus anticoagulants, and deficiencies in coagulation factors.
Alternative Monitoring Assays
In situations where the aPTT may be unreliable, such as in high-dose therapy or in patients with confounding coagulopathies, alternative assays should be considered.
-
Ecarin Clotting Time (ECT): The ECT is a more specific assay for measuring direct thrombin inhibitors.[3] It demonstrates a linear dose-response relationship over a wide range of this compound concentrations.[3]
-
Direct Thrombin Inhibitor (DTI) Assay: This plasma-diluted thrombin time assay is more sensitive than the aPTT and is not affected by antiphospholipid antibodies.[14]
Conclusion
Monitoring this compound therapy with the aPTT is a critical component of ensuring patient safety and therapeutic efficacy. A thorough understanding of the therapeutic range, monitoring frequency, and the standardized protocol for aPTT measurement is essential for all personnel involved in the care of patients receiving this compound. While the aPTT is a valuable tool, its limitations must be recognized, and alternative assays should be considered in specific clinical scenarios. Adherence to established protocols and careful interpretation of results will help optimize the anticoagulant effects of this compound while minimizing the risk of adverse events.
References
- 1. This compound | C287H440N80O111S6 | CID 118856773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Refludan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Monitoring this compound therapy with aPTT - ProQuest [proquest.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Monitoring of Argatroban and this compound: What is the Input of Laboratory Values in “Real Life”? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
- 12. hr.universityhealthsystem.com [hr.universityhealthsystem.com]
- 13. Monitoring of Argatroban and this compound: What is the Input of Laboratory Values in "Real Life"? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heparin-Induced Thrombocytopenia (HIT) – UW Medicine Anticoagulation Services [sites.uw.edu]
Application Notes and Protocols for Precise Lepirudin Monitoring Using Ecarin Clotting Time (ECT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepirudin, a recombinant hirudin, is a direct, potent, and irreversible inhibitor of both free and clot-bound thrombin.[1][2] It serves as a critical anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT).[1][3] Accurate monitoring of this compound's anticoagulant effect is paramount to ensure therapeutic efficacy while minimizing bleeding risks.[4] While the activated partial thromboplastin time (aPTT) is commonly used, it exhibits considerable inter-individual variation and a non-linear correlation at this compound concentrations exceeding 0.6 mg/L, potentially leading to inaccurate dosing.[1] The Ecarin Clotting Time (ECT) has emerged as a superior method for this compound monitoring, offering a linear, dose-dependent response over a wide range of concentrations.[1][4][5]
Ecarin, a metalloproteinase isolated from the venom of the saw-scaled viper (Echis carinatus), directly converts prothrombin to meizothrombin.[6][7][8] Meizothrombin is an intermediate in the formation of thrombin and is inhibited by direct thrombin inhibitors like this compound.[4][7] The ECT measures the time to clot formation after the addition of ecarin to a plasma sample, which is directly proportional to the concentration of the circulating direct thrombin inhibitor.[5]
These application notes provide detailed protocols for the use of ECT in monitoring this compound, summarize key quantitative data, and present visual workflows and pathways to aid in experimental design and data interpretation.
Data Presentation
Table 1: Comparison of Coagulation Assays for this compound Monitoring
| Feature | Ecarin Clotting Time (ECT) | Activated Partial Thromboplastin Time (aPTT) |
| Principle | Measures the time to clot after activation of prothrombin to meizothrombin by ecarin.[7][8] | Measures the time to clot via the intrinsic and common coagulation pathways. |
| Correlation with this compound | Linear correlation over a wide range of plasma concentrations.[1] | Non-linear correlation at concentrations > 0.6 mg/L.[1] |
| Inter-individual Variation | Low.[1] | Considerable.[1] |
| Interference from Heparin | Not affected.[1][7] | Significantly affected. |
| Use in High-Dose Therapy | Suitable, especially in settings like cardiopulmonary bypass.[1] | Unreliable for monitoring high doses.[1] |
| Prothrombin Level Dependence | Can be affected by prothrombin levels <70% of normal.[1][4] | Affected by deficiencies in multiple clotting factors. |
Table 2: Quantitative Relationship between this compound Concentration and ECT
| This compound Concentration (µg/mL) | Approximate ECT (seconds) |
| 0 | 18 - 38 (baseline)[9] |
| 0.5 | ~75[9] |
| 1.0 | ~130[9] |
| 2.0 | ~230[9] |
| 3.0 | 339.1 +/- 25.0[10] |
| 4.0 | ~400[9] |
| 5.0 | ~500[11] |
| 10.0 | >600[9] |
| Note: These values are approximate and can vary based on the specific reagents and coagulometer used. A standard calibration curve should always be generated. |
Experimental Protocols
Standard Ecarin Clotting Time (ECT) Protocol
Objective: To determine the plasma concentration of this compound.
Materials:
-
Patient citrated plasma (9 parts blood to 1 part 3.2% sodium citrate)
-
Standard human plasma (for calibration curve)
-
This compound standard solutions (0 to 10 µg/mL)
-
Ecarin reagent (e.g., 5-10 IU/mL in a suitable buffer)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
Coagulometer
-
Pipettes and tips
-
Incubator/water bath at 37°C
Methodology:
-
Sample Preparation:
-
Centrifuge citrated whole blood at 2000 x g for 15 minutes to obtain platelet-poor plasma.
-
Store plasma on ice if not tested immediately.
-
-
Calibration Curve Preparation:
-
Spike standard human plasma with known concentrations of this compound to create a calibration curve (e.g., 0, 0.5, 1, 2, 4, 6, 8, 10 µg/mL).
-
-
Assay Procedure:
-
Pipette 100 µL of patient plasma or calibration standard into a cuvette.
-
Incubate the cuvette at 37°C for 3-5 minutes.
-
Add 100 µL of pre-warmed Ecarin reagent to the cuvette and simultaneously start the timer on the coagulometer.
-
The coagulometer will automatically detect clot formation and record the clotting time in seconds.
-
-
Data Analysis:
-
Plot the clotting time (seconds) versus the this compound concentration (µg/mL) for the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line.
-
Use the clotting time of the patient sample to calculate the this compound concentration from the calibration curve.
-
Modified Ecarin Clotting Time (M-ECT) Protocol for Samples with Low Prothrombin
Objective: To accurately determine this compound concentration in plasma samples with potentially low prothrombin or fibrinogen levels (e.g., during cardiopulmonary bypass).[4]
Materials:
-
Same as Standard ECT Protocol, with the addition of:
-
Prothrombin concentrate
-
Fibrinogen concentrate
Methodology:
-
Sample and Reagent Preparation:
-
Prepare patient plasma and calibration standards as in the standard protocol.
-
Prepare a modified Ecarin reagent containing an excess of prothrombin and fibrinogen. A final concentration of 500% prothrombin and 2,320 mg/dL fibrinogen has been described.[4]
-
-
Assay Procedure:
-
Follow the same procedure as the standard ECT, using the modified Ecarin reagent.
-
-
Data Analysis:
-
The data analysis is the same as for the standard ECT. This modified assay minimizes the impact of variations in the patient's endogenous prothrombin and fibrinogen levels.[4]
-
Visualizations
Caption: Mechanism of this compound and Ecarin in the Coagulation Pathway.
Caption: Experimental Workflow for Ecarin Clotting Time (ECT) Assay.
References
- 1. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C287H440N80O111S6 | CID 118856773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Use of Ecarin Clotting Time (ECT) with this compound Therapy in Heparin-Induced Thrombocytopenia and Cardiopulmonary Bypass | The Journal of ExtraCorporeal Technology [ject.edpsciences.org]
- 4. academic.oup.com [academic.oup.com]
- 5. ject.edpsciences.org [ject.edpsciences.org]
- 6. researchgate.net [researchgate.net]
- 7. Ecarin clotting time - Wikipedia [en.wikipedia.org]
- 8. Ecarin based coagulation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Monitoring of anticoagulant effects of direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hirudin monitoring using the TAS ecarin clotting time in patients with heparin-induced thrombocytopenia type II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lepirudin in Disseminated Intravascular Coagulation (DIC) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Disseminated Intravascular Coagulation (DIC) is a complex syndrome characterized by the systemic activation of blood coagulation, leading to the generation and deposition of fibrin, which can cause microvascular thrombi in various organs and contribute to multiple organ dysfunction syndromes.[1] A central event in the pathophysiology of DIC is the massive and uncontrolled generation of thrombin.[2] Lepirudin, a recombinant hirudin derived from yeast cells, is a potent and highly specific direct thrombin inhibitor.[3][4] It forms a stable, non-covalent 1:1 complex with thrombin, thereby inhibiting its procoagulant activities.[5] Unlike heparin, this compound's action is independent of antithrombin III and it can inhibit both free and clot-bound thrombin.[6] These properties make this compound a valuable tool for investigating the role of thrombin in DIC and for evaluating direct thrombin inhibition as a therapeutic strategy.
These notes provide an overview of this compound's application in DIC studies, including its mechanism of action, relevant quantitative data from key studies, and detailed experimental protocols for use in preclinical and clinical research models.
Mechanism of Action
This compound is a direct thrombin inhibitor that binds irreversibly to both the catalytic site and the substrate-binding site of thrombin. This bivalent binding creates a stable complex that effectively neutralizes all thrombogenic activities of thrombin, including the cleavage of fibrinogen to fibrin, the activation of coagulation factors V, VIII, and XIII, and the activation of platelets.[6][7]
Data from Key Studies
This compound has been shown to effectively blunt coagulation activation in a human model of endotoxin-induced DIC. The following table summarizes key quantitative findings from a randomized, placebo-controlled study.[2]
Table 1: Effect of this compound on Coagulation Markers in a Human Endotoxemia Model
| Marker | Placebo Group (Peak Fold Increase) | This compound Group (Peak Fold Increase) | P-value vs. Placebo |
|---|---|---|---|
| Thrombin-Antithrombin (TAT) | ~20-fold | ~5-fold | < 0.01 |
| Thrombus Precursor Protein (TpP) | ~6-fold | ~1.5-fold | < 0.01 |
| D-dimer | ~4-fold | Slight increase | < 0.01 |
| Prothrombin Fragment (F1+2) | ~15-fold | ~3-fold | < 0.01 |
Data extracted from Prager et al., Blood (2000).[2]
Experimental Protocols
Protocol 1: Endotoxin-Induced DIC in a Rat Model
This protocol is based on established methods for inducing DIC in rats to study the effects of anticoagulants like this compound.[8]
Objective: To induce a state of DIC in rats using bacterial endotoxin (lipopolysaccharide, LPS) and to evaluate the anticoagulant effect of this compound.
Materials:
-
Male Wistar rats (250-300g)
-
This compound (reconstituted in Sterile Water for Injection or 0.9% Saline)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Anesthetic (e.g., pentobarbital sodium)
-
Catheters for venous access (e.g., femoral vein)
-
Syringe pumps
-
Blood collection tubes (containing sodium citrate)
-
Centrifuge
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically place a catheter into the femoral vein for infusion and blood sampling.
-
Group Allocation: Divide animals into at least two groups: Control (LPS + placebo vehicle) and Treatment (LPS + this compound).
-
This compound Administration: Administer a bolus dose of this compound followed by a continuous infusion. Dosing should be determined in pilot studies to achieve a target aPTT of 1.5-2.5 times baseline.
-
DIC Induction: One hour after starting the this compound/placebo infusion, begin a sustained 4-hour intravenous infusion of endotoxin at a dose of 100 mg/kg.[8]
-
Blood Sampling: Collect blood samples at baseline (before any infusions), and at regular intervals (e.g., 2, 4, and 6 hours) after the start of the endotoxin infusion.
-
Parameter Analysis: Process blood samples to obtain platelet-poor plasma. Analyze for key DIC parameters:
-
Coagulation Times: Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT).
-
Coagulation Factors: Fibrinogen levels.
-
Fibrinolysis Markers: Fibrin/Fibrinogen Degradation Products (FDP) or D-dimer.
-
Cell Counts: Platelet count.
-
-
Histopathology (Optional): At the end of the experiment, perfuse and harvest organs (kidney, liver, lungs) to assess for fibrin thrombi deposition.
Protocol 2: this compound in a Human Endotoxemia Model
This protocol is adapted from a clinical study that demonstrated this compound's efficacy in blunting LPS-induced coagulation activation in healthy volunteers.[2] Note: This protocol requires rigorous ethical review and approval and must be conducted under strict clinical supervision.
Objective: To assess the ability of this compound to inhibit thrombin generation and fibrin formation following a low-dose intravenous LPS challenge in human subjects.
Materials:
-
This compound for injection
-
Clinical-grade Lipopolysaccharide (LPS)
-
Sterile 0.9% Saline
-
Infusion pumps
-
Blood collection supplies for clinical monitoring
Procedure:
-
Subject Recruitment: Recruit healthy, non-smoking male subjects who have provided informed consent.
-
Study Design: Employ a randomized, double-blind, placebo-controlled, parallel-group design.
-
LPS Challenge: Administer a single intravenous bolus of LPS at 2 ng/kg body weight.
-
This compound/Placebo Infusion: Immediately following the LPS challenge, begin a bolus-primed continuous infusion:
-
Bolus: 0.1 mg/kg this compound or placebo.
-
Infusion: 0.1 mg/kg/h this compound or placebo for 5 hours.
-
Target: The dose is designed to achieve a 2-fold prolongation of the aPTT.[2]
-
-
Blood Sampling: Collect venous blood samples at baseline and at specified time points post-LPS administration (e.g., 0, 1, 2, 3, 4, 5, 6, 8, and 24 hours).
-
Biomarker Analysis: Analyze plasma samples for a panel of coagulation and inflammation markers:
-
Thrombin Generation: Prothrombin Fragment 1+2 (F1+2), Thrombin-Antithrombin complexes (TAT).
-
Fibrin Formation/Degradation: Soluble Fibrin (e.g., Thrombus Precursor Protein, TpP), D-dimer.
-
Inflammation: Tissue factor expression on monocytes.
-
Safety/Monitoring: aPTT, platelet counts.
-
Dosing and Monitoring in DIC Research
Proper dosing and monitoring are critical to ensure effective anticoagulation without excessive bleeding risk.[9] The activated partial thromboplastin time (aPTT) is the most common method for monitoring this compound therapy.[6]
Table 2: General Dosing and Monitoring Recommendations for this compound in DIC Studies
| Parameter | Recommendation | Rationale / Notes |
|---|---|---|
| Bolus Dose (IV) | 0.1 - 0.4 mg/kg | Higher end of the range for established thrombosis; lower end for prophylaxis or endotoxemia models.[2][10] |
| Infusion Rate (IV) | 0.1 - 0.15 mg/kg/h | Adjust based on aPTT and renal function.[10][11] |
| Monitoring Assay | Activated Partial Thromboplastin Time (aPTT) | The aPTT is generally the method of choice for monitoring.[6][10] |
| Target aPTT Range | 1.5 - 2.5 x baseline | This range is associated with efficacy while minimizing bleeding risk.[10] |
| Monitoring Frequency | 4 hours after starting infusion; 4 hours after any dose adjustment; then at least daily.[11] | Ensures timely dose adjustments to maintain the therapeutic window. |
| Renal Impairment | Dose reduction required | this compound is cleared by the kidneys; dose must be adjusted based on creatinine clearance.[11][12] |
Experimental Workflow and Logic
The following diagram outlines a typical workflow for evaluating this compound in an experimental DIC model.
References
- 1. Therapeutic interventions in endotoxin-induced disseminated intravascular coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: a bivalent direct thrombin inhibitor for anticoagulation therapy [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C287H440N80O111S6 | CID 118856773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a review of its potential place in the management of thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental model of disseminated intravascular coagulation induced by sustained infusion of endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in the management of patients with heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Refludan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. drugs.com [drugs.com]
- 12. clinician.nejm.org [clinician.nejm.org]
Application Notes and Protocols for Subcutaneous Administration of Lepirudin in Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the subcutaneous administration of lepirudin in research models, including detailed protocols, data summaries, and visualizations to guide experimental design and execution.
Introduction
This compound, a recombinant hirudin, is a potent and specific direct inhibitor of thrombin.[1][2] By binding directly to both free and clot-bound thrombin, it effectively blocks the conversion of fibrinogen to fibrin, a critical step in the formation of a thrombus.[3] While clinically used intravenously for anticoagulation in cases of heparin-induced thrombocytopenia (HIT), subcutaneous administration presents an alternative route for sustained anticoagulant effect in research settings.[4][5] These notes detail the application of subcutaneous this compound in various research models.
Mechanism of Action
This compound forms a stable, non-covalent 1:1 complex with thrombin, inhibiting its procoagulant activities.[3] Unlike heparin, its action is independent of antithrombin III and is not inhibited by platelet factor 4.[2] This direct inhibition of thrombin makes it an effective anticoagulant in various thrombotic models.
The following diagram illustrates the point of action of this compound in the coagulation cascade.
Data Presentation
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of subcutaneously administered this compound, compiled from both preclinical and clinical studies to provide a comparative overview.
Table 1: Pharmacokinetic Parameters of Subcutaneous this compound
| Parameter | Human | Animal Models (Rat, Dog, Monkey) - General Observations |
| Bioavailability | Nearly 100%[3] | High bioavailability expected |
| Tmax (Time to Peak Plasma Concentration) | 3-4 hours[3] | Dose-dependent |
| Terminal Half-life | ~1.3 hours (in healthy young volunteers)[3] | Varies by species |
Note: Detailed pharmacokinetic data for subcutaneous this compound in specific animal models is limited in publicly available literature. The information for animal models is a general expectation based on product monographs.
Table 2: Pharmacodynamic Effects of Subcutaneous this compound in Human Studies
| Study Population | Dose Regimen | Peak aPTT Ratio (x normal) | Trough aPTT Ratio (x normal) | Time to Peak aPTT |
| HIT with Thromboembolic Syndromes | 25 mg twice daily | 2.48 - 2.52 | 1.1 - 1.7 | 1.5 - 2.5 hours[6] |
| Isolated HIT | 25 mg twice daily | 1.88 - 2.06 | 1.41 - 1.61 | Not Specified[6] |
| Deep Vein Thrombosis (DVT) | 0.75 mg/kg/12h (low dose) | Not Specified | Not Specified | Not Specified |
| 1.25 mg/kg/12h (medium dose) | Not Specified | Not Specified | Not Specified | |
| 2.00 mg/kg/12h (high dose) | Not Specified | Not Specified | Not Specified |
Note: aPTT (activated partial thromboplastin time) is the standard method for monitoring the anticoagulant effect of this compound.[7] A therapeutic range of 1.5 to 2.5 times the baseline value is often targeted in clinical practice.[8]
Experimental Protocols
The following are detailed methodologies for key experiments involving the subcutaneous administration of this compound in a rat model of venous thrombosis.
Protocol for Subcutaneous Administration of this compound in Rats
This protocol is adapted from standard operating procedures for subcutaneous injections in rodents.[9][10]
Materials:
-
This compound (reconstituted in sterile water for injection or saline)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% Isopropyl alcohol swabs
-
Appropriate animal restraint device
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats (280-350g) to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Reconstitute lyophilized this compound with the appropriate volume of sterile water for injection or saline to achieve the desired concentration. Ensure the solution is at room temperature before administration.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the dorsal scapular (shoulder blade) region.
-
Restraint: Gently restrain the rat, for example, by wrapping in a towel, to expose the injection site.
-
Injection:
-
Swab the injection site with a 70% alcohol swab and allow it to dry.
-
Gently lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body surface.
-
Aspirate gently to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new site.
-
Inject the this compound solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress, bleeding, or local reaction at the injection site.
The following diagram outlines the experimental workflow.
Protocol for a Rat Model of Ferric Chloride-Induced Venous Thrombosis
This protocol is based on established methods for creating venous thrombosis in rats.[9][11]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Filter paper
-
Ferric chloride (FeCl₃) solution (e.g., 10%)
-
Saline
-
Suture material
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Surgical Exposure: Make a midline abdominal incision to expose the inferior vena cava (IVC). Carefully dissect the IVC from the surrounding tissue.
-
Thrombus Induction:
-
Soak a small piece of filter paper in the FeCl₃ solution.
-
Apply the saturated filter paper to the external surface of the IVC for a specified duration (e.g., 5 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
This compound Administration: Administer this compound subcutaneously as described in Protocol 3.1 at a predetermined time point (e.g., before or after thrombus induction).
-
Observation and Thrombus Evaluation:
-
After a set period, re-anesthetize the animal and expose the IVC.
-
Excise the thrombosed segment of the IVC.
-
Measure the length and weight of the thrombus.
-
The vessel can also be processed for histological analysis.
-
-
Blood Sampling: Collect blood samples at various time points via a suitable method (e.g., tail vein, cardiac puncture) to measure aPTT and other coagulation parameters.
The following diagram illustrates the logical flow of the thrombosis model experiment.
Protocol for aPTT Monitoring
Materials:
-
Citrated blood collection tubes
-
Centrifuge
-
aPTT reagent kit
-
Coagulometer
Procedure:
-
Blood Collection: Collect blood samples into citrated tubes at baseline and at specified time points after this compound administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
aPTT Measurement: Perform the aPTT assay on the plasma samples according to the manufacturer's instructions for the reagent kit and coagulometer.
-
Data Analysis: Express the aPTT results as a ratio of the post-treatment clotting time to the baseline clotting time.
Considerations for Research Models
-
Dose Selection: Due to limited preclinical data, initial dose-ranging studies are recommended. Dosing from human studies (e.g., 0.5 mg/kg to 1.25 mg/kg every 12 hours) can be a starting point, but allometric scaling should be considered.[4][6]
-
Species Differences: The pharmacokinetic and pharmacodynamic responses to this compound can vary between species.[12]
-
Monitoring: Regular monitoring of aPTT is crucial to assess the anticoagulant effect and to adjust dosing accordingly.[7]
-
Thrombosis Models: The choice of thrombosis model (e.g., venous stasis, FeCl₃-induced injury, or others) will depend on the specific research question.[9][12]
-
Non-human Primates: While more predictive of human outcomes, the use of non-human primates involves significant ethical and cost considerations.[13][14] Studies in non-human primates are typically reserved for later-stage preclinical development.
Conclusion
The subcutaneous administration of this compound offers a valuable tool for studying its antithrombotic effects in various research models. The protocols and data presented here provide a foundation for designing and conducting such studies. Researchers should carefully consider the specific requirements of their experimental model and conduct pilot studies to establish optimal dosing and monitoring parameters.
References
- 1. Oral warfarin and the thrombin inhibitor dabigatran increase blood pressure in rats: hidden danger of anticoagulants? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of subcutaneously administered low-molecular-weight heparin on microarterial thrombosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Utility of Subcutaneous Hirudins - Page 2 [medscape.com]
- 5. Subcutaneous this compound for heparin-induced thrombocytopenia and when other anticoagulants fail: illustrative cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate, on thrombus formation and bleeding time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 10. A novel severe cerebral venous thrombosis rat model based on semi‐ligation combined with ferric chloride and thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uwnxt.nationalacademies.org [uwnxt.nationalacademies.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Lepirudin Instability in Experimental Buffers
Welcome to the technical support center for lepirudin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and activity of this compound in various experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound, a recombinant form of hirudin, is a robust polypeptide that demonstrates stability across a wide range of conditions. It is stable at extreme pH values, from as low as 1.47 to as high as 12.9, and at temperatures up to 95°C.[1][2][3] It also remains stable in the presence of high concentrations of denaturants such as 6 M guanidinium chloride or 8 M urea.[1][2] However, its stability can be compromised under specific conditions, particularly a combination of alkaline pH and elevated temperature.[1][2]
Q2: What is the primary degradation pathway for this compound?
A2: The primary pathway for irreversible inactivation of this compound is a base-catalyzed β-elimination of its disulfide bonds, which is significantly accelerated at alkaline pH and high temperatures.[1][2] This process can lead to the formation of heterogeneous polymers of this compound, which are cross-linked by cystine, lanthionine, and lysinoalanine, resulting in a loss of anticoagulant activity.[1][2] At slightly acidic to neutral pH, a slower degradation can occur through the formation of succinimide at Asp-Gly sequences, which can further react to form isoaspartate.[4]
Q3: How do pH and temperature affect this compound stability?
A3: this compound is most stable at a neutral pH.[4] While it can withstand a broad pH range at room temperature, the combination of alkaline pH (above 8.0) and elevated temperatures (e.g., 50°C and higher) significantly accelerates its degradation.[1][2][4] At slightly acidic pH, succinimide formation is a notable degradation pathway.[4] Reversible thermal unfolding of recombinant hirudin has been observed to occur around 65°C.[5]
Q4: What is the expected half-life of this compound in an in vitro setting?
A4: The terminal half-life of recombinant hirudin following intravenous administration in human volunteers is approximately 1 to 2 hours.[6] In a study with patients having stable coronary artery disease, the terminal half-life was observed to be between 2 to 3 hours.[7] For in vitro experiments, the stability will be highly dependent on the specific buffer composition, pH, and temperature.
Troubleshooting Guide
Issue 1: Loss of this compound Activity in Solution
Possible Causes & Solutions:
-
Inappropriate Buffer pH: this compound is most stable at neutral pH.[4] If your buffer is alkaline (pH > 8.0), especially when combined with elevated temperatures, it can cause rapid degradation.[1][2]
-
Recommendation: Adjust your buffer to a pH between 6.0 and 7.5. If an alkaline pH is required for your experiment, conduct it at a lower temperature and for the shortest possible duration.
-
-
High Temperature: Elevated temperatures, particularly above 50°C, can accelerate degradation, especially at non-optimal pH.[4]
-
Recommendation: Whenever possible, perform experiments at room temperature (20-25°C) or on ice (4°C). Avoid prolonged incubation at 37°C or higher unless essential for the assay.
-
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to protein aggregation and loss of activity.[8][9][10]
-
Recommendation: Aliquot your stock solution of this compound into single-use volumes to avoid repeated freezing and thawing of the main stock.
-
-
Adsorption to Labware: Peptides and proteins can adsorb to the surfaces of laboratory plastics and glassware, leading to a decrease in the effective concentration.[11]
-
Recommendation: The use of low-binding polypropylene tubes and pipette tips is recommended. For some peptides, borosilicate glass may offer better recovery than certain plastics.[11] It is advisable to test your specific experimental setup for peptide loss.
-
Issue 2: Precipitation or Aggregation Observed in this compound Solution
Possible Causes & Solutions:
-
High Concentration: At high concentrations, proteins are more prone to aggregation.
-
Recommendation: Prepare this compound solutions at the lowest effective concentration for your experiment. If high concentrations are necessary, consider the inclusion of stabilizing excipients.
-
-
Buffer Composition: Certain buffer components can promote protein aggregation.
-
Recommendation: If aggregation is observed, consider testing alternative buffer systems. The presence of stabilizing agents like mannitol may be beneficial.[12]
-
Issue 3: Inconsistent Results in Anticoagulant Activity Assays
Possible Causes & Solutions:
-
Assay Variability: Both aPTT and chromogenic assays have inherent variability. The aPTT assay, in particular, can be affected by the reagents and instrumentation used.[13][14][15]
-
This compound Instability During Assay: If the assay involves prolonged incubation at 37°C, this compound may be degrading during the course of the experiment.
-
Recommendation: Minimize incubation times at elevated temperatures. Prepare fresh dilutions of this compound for each experiment.
-
Data Presentation
Table 1: Summary of this compound Stability under Various Conditions
| Parameter | Condition | Observation | Reference(s) |
| pH | 1.47 - 12.9 (at room temp) | Stable | [1][2][3] |
| Alkaline pH (>8.0) + High Temp (>50°C) | Rapid, irreversible inactivation | [1][2] | |
| Slightly Acidic to Neutral | Succinimide formation | [4] | |
| Temperature | Up to 95°C (at optimal pH) | Stable | [1][2][3] |
| Around 65°C | Reversible thermal unfolding | [5] | |
| Denaturants | 6 M Guanidinium Chloride | Stable | [1][2] |
| 8 M Urea | Stable | [1][2] | |
| In Vitro Half-life | (Various conditions) | 2 - 3 hours | [7] |
Table 2: Recommended Stabilizing Agents for Hirudin Formulations
| Stabilizer Class | Example(s) | Notes |
| Sugars | Mannitol, Trehalose, Sucrose | Can act as cryoprotectants and improve stability in aqueous solutions. |
| Carboxylic Acid Salts | Sodium Acetate, Sodium Citrate | Can help maintain an optimal pH and contribute to stability. |
Experimental Protocols
Protocol 1: Assessment of this compound Activity using a Chromogenic Assay
This protocol is adapted from methodologies described for the determination of hirudin activity in plasma and can be performed in a 96-well microplate format.[16][17]
Materials:
-
This compound standard of known concentration
-
Test samples containing this compound
-
Bovine Thrombin (e.g., 0.31 NIH U/mL)
-
Chromogenic Thrombin Substrate (e.g., Tos-Gly-Pro-Arg-pNA, 1.9 mM)
-
Assay Buffer: 0.2 M Tris buffer, 0.025 M NaCl, pH 8.1
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound standard and create a dilution series in the assay buffer to generate a standard curve (e.g., 0 - 800 ng/mL).
-
Prepare test samples by diluting them in the assay buffer to fall within the range of the standard curve.
-
Prepare the thrombin and chromogenic substrate solutions in the assay buffer at the desired concentrations.
-
-
Assay Protocol:
-
Add 20 µL of each standard, control, and test sample to separate wells of the 96-well microplate.
-
Add 100 µL of the thrombin solution to each well and incubate for 1 minute at room temperature.
-
Add 100 µL of the chromogenic substrate to each well to start the reaction.
-
Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time (kinetic mode) for at least 3 minutes.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (ΔA/min) for each well.
-
Plot the ΔA/min for the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of this compound in the test samples by interpolating their ΔA/min values from the standard curve.
-
Protocol 2: Forced Degradation Study to Assess this compound Stability
This protocol provides a framework for assessing the stability of this compound under various stress conditions.[18][19][20][21][22]
Materials:
-
This compound stock solution
-
Buffers of different pH (e.g., pH 4.0, 7.0, 9.0)
-
Hydrogen peroxide (for oxidative stress)
-
Water baths or incubators set to various temperatures (e.g., 4°C, 25°C, 37°C, 50°C)
-
Method for quantifying active this compound (e.g., Chromogenic Assay as described above or RP-HPLC)
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound in the different pH buffers.
-
For oxidative stress, treat a this compound solution with a low concentration of hydrogen peroxide (e.g., 0.3%).
-
-
Incubation:
-
Aliquot the prepared samples and incubate them at the different temperatures for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Analysis:
-
At each time point, remove an aliquot from each condition and immediately neutralize the pH if necessary and store on ice to stop further degradation.
-
Analyze the remaining active this compound concentration using a validated method like the chromogenic assay or an RP-HPLC method capable of separating degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining active this compound against time for each condition.
-
Determine the degradation rate constant and half-life under each stress condition.
-
Visualizations
Caption: Key pathways of this compound instability and degradation.
Caption: Troubleshooting workflow for this compound instability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of hirudin, a thrombin-specific inhibitor. The structure of alkaline-inactivated hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production, properties, and thrombin inhibitory mechanism of hirudin amino-terminal core fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical degradation kinetics of recombinant hirudin (HV1) in aqueous solution: effect of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization, stability and refolding of recombinant hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of recombinant hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recombinant hirudin in patients with chronic, stable coronary artery disease. Safety, half-life, and effect on coagulation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Freeze -Thaw on monoclonal Antibody solutions | Malvern Panalytical [malvernpanalytical.com]
- 9. Effect of Repeated Freeze-Thaw on Serum Biomarkers Associated with Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallization behavior of mannitol in frozen aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring of Argatroban and this compound: What is the Input of Laboratory Values in "Real Life"? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monitoring of the anticoagulants argatroban and this compound: a comparison of laboratory methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a chromogenic substrate assay for the determination of hirudin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Managing Bleeding Risk with Lepirudin in Animal Research
This guide provides researchers, scientists, and drug development professionals with essential information for managing the anticoagulant lepirudin in animal research models. It includes frequently asked questions, detailed troubleshooting guides for bleeding events, experimental protocols, and key data summaries to ensure the safe and effective use of this direct thrombin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a recombinant hirudin, a potent and highly specific direct thrombin inhibitor.[1] Originally derived from the medicinal leech, it works by binding directly to both free and clot-bound thrombin in a stable 1:1 complex.[2] This action blocks thrombin's ability to convert fibrinogen to fibrin, a critical step in the formation of a blood clot.[2] Unlike heparin, its mechanism is independent of antithrombin III.[3]
Q2: Why is this compound used in animal research?
A2: this compound is used in animal research to induce anticoagulation for studies related to thrombosis, hemostasis, and the evaluation of new pro-hemostatic or anticoagulant drugs. Its specific and direct mechanism of action provides a reliable model of anticoagulation. It has been used in various animal models, including dogs, rabbits, and rats, to study conditions like thrombosis and to assess the efficacy of potential treatments.[4][5]
Q3: How is the anticoagulant effect of this compound monitored?
A3: The primary method for monitoring this compound's effect is the activated Partial Thromboplastin Time (aPTT).[2] The therapeutic goal is typically to maintain an aPTT that is 1.5 to 2.5 times the baseline value.[6][7] It is crucial to establish a baseline aPTT for each animal before administering this compound. Monitoring should occur approximately 4 hours after initiating or changing a continuous infusion dose.[6] At higher this compound concentrations, the correlation between the dose and the aPTT can become less linear, and other tests like the Ecarin Clotting Time (ECT) may offer a more accurate assessment, though aPTT remains the most common method in a research setting.[2]
Q4: What are the primary risks associated with this compound use in animals?
A4: The most significant risk associated with this compound is bleeding.[2] This can range from minor oozing at surgical or catheter sites to severe, life-threatening hemorrhage. The risk of bleeding increases with higher doses and consequently, higher aPTT ratios.[7] There is no specific antidote for this compound, which makes careful dosing and vigilant monitoring critical.[2]
Q5: Are there recommended starting doses for this compound in different animal species?
A5: Yes, while optimal doses must be determined empirically for each study, published literature provides starting points. Doses are typically titrated to achieve the desired aPTT ratio. See the table below for guidance.
Data Presentation: Dosing and Monitoring
Table 1: Suggested Intravenous this compound Dosing Regimens in Animal Models
| Animal Species | Suggested IV Bolus Dose (mg/kg) | Suggested IV Infusion Dose | Target aPTT Increase (x Baseline) | Reference(s) |
| Rabbit | None specified | 0.8 - 1.25 mg/kg over 3 hours | 1.5 - 2.0 | [5][8] |
| Rat | None specified | 0.04 mg/kg/min (40 µg/kg/min) | Not specified, but effective in thrombosis models | [4] |
| Canine | Titrated to effect | Titrated to effect | > 2.5 | [5] |
| Swine | Not specified | 0.3 mg/kg/hr (recombinant hirudin) | Not specified, but induced prominent bleeding | [9] |
| Human (for reference) | 0.2 - 0.4 mg/kg | 0.10 - 0.15 mg/kg/hr | 1.5 - 2.5 | [6][10][11] |
Note: These are starting recommendations. Doses must be adjusted based on frequent aPTT monitoring and the specific experimental requirements.
Visualized Signaling Pathway and Workflows
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow for this compound Administration.
Troubleshooting Guide: Bleeding Events
Q6: What should I do if I observe minor bleeding (e.g., oozing from a catheter site)?
A6:
-
Apply Local Pressure: Use sterile gauze to apply firm, direct pressure to the bleeding site.
-
Check aPTT: Immediately collect a blood sample to determine the current aPTT. An aPTT ratio greater than 2.5 suggests excessive anticoagulation.[6]
-
Reduce or Pause Infusion: If the aPTT is elevated, stop the this compound infusion for 2 hours.[6]
-
Restart at a Lower Dose: After 2 hours, restart the infusion at a 50% reduced rate without an additional bolus.[6]
-
Re-monitor: Check the aPTT again 4 hours after restarting the infusion to ensure it is within the target therapeutic range.[6]
Q7: How should a severe or life-threatening hemorrhage be managed?
A7:
-
STOP THE INFUSION: Immediately discontinue the this compound administration.
-
Provide Supportive Care: Administer intravenous fluids to maintain blood pressure and support circulation. Blood product transfusion (packed red blood cells, fresh frozen plasma) may be necessary depending on the severity of blood loss and institutional guidelines.
-
Consider Reversal Agents (Use with Caution): There is no specific antidote for this compound.[2] However, in life-threatening situations, the following have been considered based on animal studies and case reports, but their efficacy is not guaranteed:
-
von Willebrand Factor (vWF): In a swine model, vWF preparations significantly reduced bleeding time without altering the aPTT, suggesting it helps restore hemostasis without directly reversing the anticoagulant effect of hirudin.[9]
-
Recombinant Activated Factor VII (rFVIIa): Case reports in humans suggest potential utility in managing severe this compound-induced bleeding.[2]
-
Prothrombin Complex Concentrates (PCCs): May be considered to help restore coagulation factors, but their use in this context is not well-established.
-
-
Contact Veterinary Staff: Immediately involve experienced veterinary personnel for emergency management.
Caption: Troubleshooting Workflow for this compound-Induced Bleeding.
Experimental Protocols
Protocol 1: Activated Partial Thromboplastin Time (aPTT) Measurement
-
Blood Collection:
-
Collect a whole blood sample (volume dependent on analyzer requirements) from an appropriate site (e.g., jugular vein, femoral artery, or other cannulated vessel).
-
Use a syringe or collection tube containing 3.2% sodium citrate as the anticoagulant. The ratio of blood to anticoagulant should be precisely 9:1.
-
Immediately after collection, gently invert the tube 3-4 times to ensure thorough mixing and prevent clot formation.
-
-
Sample Preparation:
-
Centrifuge the citrated blood sample at 1500 x g for 15 minutes to separate the plasma.
-
Carefully aspirate the supernatant (platelet-poor plasma) into a clean, plastic tube. Avoid disturbing the buffy coat.
-
-
Analysis:
-
Analyze the plasma sample according to the specific instructions of your coagulation analyzer. Most automated analyzers perform the following steps:
-
Pipetting a defined volume of plasma into a cuvette.
-
Incubating the plasma at 37°C.
-
Adding an aPTT reagent (containing a contact activator and phospholipids) and incubating.
-
Adding calcium chloride to initiate the clotting cascade.
-
Measuring the time in seconds until a clot is detected.
-
-
-
Calculation of aPTT Ratio:
-
aPTT Ratio = (Patient's aPTT in seconds) / (Baseline aPTT in seconds)
-
The baseline aPTT should be the median of several pre-treatment measurements from the same animal or a cohort of control animals.
-
Protocol 2: Rodent Tail Bleeding Assay (Adapted for Anticoagulation Monitoring)
-
Anesthesia: Anesthetize the mouse or rat using an approved institutional protocol (e.g., isoflurane inhalation).
-
Immobilization: Place the anesthetized animal in a prone position on a heated pad to maintain body temperature.
-
Tail Amputation: Using a sharp scalpel, amputate a consistent segment of the distal tail (e.g., 3 mm for a mouse).
-
Bleeding Measurement:
-
Immediately immerse the tail into a pre-weighed tube containing 37°C isotonic saline.
-
Allow the tail to bleed freely into the saline for a set period (e.g., 15 minutes).
-
At the end of the period, remove the tail and ensure hemostasis by applying gentle pressure with gauze.
-
-
Quantification:
-
Bleeding Time: Can be measured by blotting the tail on filter paper every 30 seconds until bleeding stops (less common with potent anticoagulants).
-
Blood Loss: The tube containing the saline and blood can be weighed again, or the hemoglobin content of the solution can be measured spectrophotometrically to quantify blood loss. This is the more reliable method when significant anticoagulation is present.
-
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Refludan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Antithrombotic effects of recombinant hirudin in different animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The comparative effects of recombinant hirudin (CGP 39393) and standard heparin on thrombus growth in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Drug Criteria & Outcomes: this compound (Refludan) for… | Clinician.com [clinician.com]
- 8. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 9. Reduction of r-hirudin induced bleeding in pigs by the administration of von Willebrand factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the dosing of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
Impact of anti-hirudin antibody formation on experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to anti-hirudin antibody formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the likelihood of developing anti-hirudin antibodies?
A1: Recombinant hirudin (r-hirudin) and its analogues are known to be immunogenic, meaning they can induce an immune response leading to the formation of anti-hirudin antibodies (AHAbs). The incidence of AHAb formation can be significant, with some studies reporting it in up to 74% of patients treated with r-hirudin for more than five days.[1][2][3] In one study of patients with heparin-induced thrombocytopenia (HIT), 56% of patients developed at least one isotype of anti-hirudin antibody during therapy.[4][5][6] However, another study focusing on desirudin for venous thromboembolism (VTE) prophylaxis reported a lower incidence, with less than 8% of patients developing IgG antibodies.[7]
Q2: What are the different types of anti-hirudin antibodies observed?
A2: The most common isotypes of anti-hirudin antibodies are IgG, IgA, and IgM.[4][5] IgG is the most frequently observed isotype.[1][3][4][5] In a study of HIT patients, IgG antibodies were detected in 52% of patients, IgA in 30%, and IgM in 17%.[4][5][6] No IgE antibodies, which are typically associated with allergic reactions, were generated in this particular study.[4][5][6]
Q3: How can anti-hirudin antibodies impact experimental results?
A3: The formation of anti-hirudin antibodies can have several significant impacts on experimental outcomes by altering the pharmacokinetics and pharmacodynamics of hirudin.[1][2][3] The primary effects observed are:
-
Neutralization of Anticoagulant Activity: Antibodies can bind to hirudin and inhibit its ability to inactivate thrombin, thereby reducing its anticoagulant effect.[1][3][5][8] In one study, purified IgG from a patient was shown to abolish the in vitro effects of r-hirudin on coagulation tests.[4]
-
Enhancement of Anticoagulant Activity: Paradoxically, some anti-hirudin antibodies have been shown to enhance the anticoagulant effect of hirudin.[5][8][9] This is a rare but documented phenomenon.
-
Accumulation of Hirudin: The formation of hirudin-antibody complexes can lead to reduced renal clearance of hirudin.[1][2][3] This is because the larger complexes are not as easily filtered by the kidneys, resulting in a prolonged half-life and accumulation of hirudin in the plasma.[1][2][3]
-
Interference with Immunoassays: Anti-hirudin antibodies can interfere with ELISA-based methods for quantifying hirudin concentrations, leading to inaccurate measurements.[4] This occurs through competitive binding with the detection antibodies used in the assay.[4]
Troubleshooting Guide
Problem: Inconsistent or unexpected results in coagulation assays (aPTT, ECT).
| Possible Cause | Troubleshooting Steps |
| Presence of neutralizing anti-hirudin antibodies. | 1. Screen plasma/serum samples for the presence of anti-hirudin antibodies using an ELISA. 2. If antibodies are present, consider using a different anticoagulant for the experiment if possible. 3. If hirudin must be used, the concentration may need to be adjusted to overcome the neutralizing effect, but this should be done with caution and careful monitoring. |
| Presence of enhancing anti-hirudin antibodies. | 1. Screen for anti-hirudin antibodies. 2. If enhancing antibodies are suspected, a dose-response curve with varying hirudin concentrations should be performed to characterize the effect. |
Problem: Hirudin plasma concentrations are higher than expected or show a prolonged half-life.
| Possible Cause | Troubleshooting Steps |
| Formation of hirudin-antibody complexes leading to reduced clearance. | 1. Test for the presence of anti-hirudin antibodies. 2. Consider the molecular weight of potential hirudin-antibody complexes and their likely impact on renal filtration.[1][3] 3. Pharmacokinetic modeling may be necessary to account for the altered clearance. |
Problem: Discrepancies between hirudin concentration measured by ELISA and its observed anticoagulant activity.
| Possible Cause | Troubleshooting Steps |
| Interference of anti-hirudin antibodies with the ELISA. | 1. Use a functional coagulation assay (e.g., a chromogenic anti-factor IIa assay) to measure hirudin's biological activity and compare it with the immunoassay results.[10][11] 2. Consider developing a modified ELISA protocol that minimizes interference, for example, by using a different pair of monoclonal antibodies for capture and detection.[12] |
Quantitative Data Summary
Table 1: Incidence of Anti-Hirudin Antibody Isotypes in HIT Patients Treated with r-Hirudin
| Antibody Isotype | Percentage of Patients Developing Antibody |
| IgG | 52%[4][5][6] |
| IgA | 30%[4][5][6] |
| IgM | 17%[4][5][6] |
| IgE | 0%[4][5][6] |
| Any Isotype | 56% [4][5][6] |
Data from a study of 23 patients with heparin-induced thrombocytopenia treated with r-hirudin for ≥5 days.[4]
Table 2: Impact of a Non-Neutralizing Monoclonal Anti-Hirudin Antibody on r-Hirudin Pharmacokinetics in Rats
| Pharmacokinetic Parameter | Control Group (r-hirudin only) | AHAb Group (r-hirudin + antibody) |
| Elimination Half-life | 59 ± 25 minutes | 142 ± 25 minutes[1] |
| Volume of Distribution | 275 ± 112 mL/kg | 35 ± 3 mL/kg[1] |
Experimental Protocols
1. Protocol for Detection of Anti-Hirudin Antibodies by ELISA
This protocol is a generalized procedure based on methodologies described in the literature.[4][9]
-
Materials:
-
96-well microtiter plates
-
Recombinant hirudin
-
Coating buffer (e.g., carbonate/bicarbonate buffer, pH 9.2)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Patient/experimental plasma or serum samples
-
Peroxidase-labeled goat anti-human antibodies specific for IgG, IgA, and IgM
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
-
-
Procedure:
-
Coating: Coat the wells of a 96-well plate with r-hirudin (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add diluted plasma or serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the appropriate peroxidase-labeled anti-human secondary antibody (e.g., anti-IgG, anti-IgA, or anti-IgM) to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results with hirudin.
Caption: Mechanisms of anti-hirudin antibody interference with hirudin function.
References
- 1. Biological relevance of anti-recombinant hirudin antibodies--results from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-hirudin antibodies alter pharmacokinetics and pharmacodynamics of recombinant hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological relevance of anti-recombinant hirudin antibodies--results from in vitro and in vivo studies. | Semantic Scholar [semanticscholar.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Generation of anti-hirudin antibodies in heparin-induced thrombocytopenic patients treated with r-hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Interference of thrombin in immunological assays for hirudin specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Antihirudin antibodies in patients with heparin-induced thrombocytopenia treated with lepirudin: incidence, effects on aPTT, and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Laboratory assays for the evaluation of recombinant hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative studies on various assays for the laboratory evaluation of r-hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of monoclonal antibodies to the thrombin/hirudin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Lepirudin Dosing in Renal Impairment: A Technical Guide
For researchers, scientists, and drug development professionals utilizing Lepirudin, a direct thrombin inhibitor, precise dosage administration is critical, particularly in subjects with renal impairment. Due to its primary elimination route through the kidneys, compromised renal function can lead to drug accumulation and an increased risk of bleeding.[1][2] This technical support guide provides detailed information in a question-and-answer format to address specific issues encountered during experimental protocols involving this compound in the context of renal insufficiency.
Frequently Asked Questions (FAQs)
Q1: Why is dosage adjustment of this compound crucial for subjects with renal impairment?
This compound is almost exclusively cleared by the kidneys.[3] In subjects with renal impairment, the elimination half-life of this compound is significantly prolonged, leading to a risk of drug accumulation and over-anticoagulation, which can result in severe bleeding complications.[1][4][5] Therefore, dosage adjustments are essential to maintain therapeutic anticoagulant effects while minimizing hemorrhagic risks.
Q2: What is the standard this compound dosage for subjects with normal renal function?
For adults with normal renal function, the typical initial dosage is a 0.4 mg/kg body weight intravenous bolus, followed by a continuous intravenous infusion of 0.15 mg/kg/hour.[5][6][7] The infusion rate is then adjusted to maintain the activated partial thromboplastin time (aPTT) at 1.5 to 2.5 times the baseline value.[4][5]
Q3: How is renal function assessed to guide this compound dosage adjustments?
Renal function is primarily assessed by estimating the creatinine clearance (CrCl) rate.[3] The Cockcroft-Gault equation is a commonly used method for this estimation. Serum creatinine levels can also be used, but CrCl is generally preferred for more accurate dose adjustments.[1][3]
Q4: What are the general recommendations for this compound dosage adjustment based on creatinine clearance?
Dosage adjustments should be made for both the initial bolus and the continuous infusion rate. For all patients with renal insufficiency, the initial bolus dose should be reduced.[3][7] The maintenance infusion rate is then adjusted based on the degree of renal impairment, as detailed in the table below. Some studies even suggest omitting the initial bolus in certain patient populations to avoid over-anticoagulation.[8][9]
Troubleshooting Guide
Problem: The subject's aPTT is significantly above the target therapeutic range ( >2.5 times baseline) after initiating this compound.
-
Possible Cause: The initial bolus dose or infusion rate may be too high for the subject's renal function. Over-anticoagulation is a known risk, especially in the initial phase of treatment.[8]
-
Solution:
-
Immediately stop the this compound infusion for 2 hours.[7]
-
After 2 hours, restart the infusion at a 50% reduced rate without administering an additional bolus.[7]
-
Re-check the aPTT 4 hours after restarting the infusion.
-
Continuously monitor renal function, as even minor improvements can shorten the elimination half-life of this compound, necessitating further dose adjustments.[1]
-
Problem: The subject's aPTT is below the target therapeutic range ( <1.5 times baseline) despite being on a calculated adjusted dose.
-
Possible Cause: The initial dose adjustment may have been too conservative, or the subject's renal clearance is more efficient than initially estimated.
-
Solution:
-
Increase the infusion rate in 20% increments.[7]
-
Re-check the aPTT 4 hours after the dose adjustment.
-
Repeat the dose titration as needed to achieve the therapeutic range.
-
Quantitative Data Summary
The following table summarizes the recommended this compound dosage adjustments based on creatinine clearance (CrCl).
| Creatinine Clearance (mL/min) | Serum Creatinine (mg/dL) | Bolus Dose (mg/kg) | Adjusted Infusion Rate (% of Standard) | Adjusted Infusion Rate (mg/kg/hour) |
| > 60 | < 1.6 | 0.4 | 100% | 0.15 |
| 45 - 60 | 1.6 - 2.0 | 0.2 | 50% | 0.075 |
| 30 - 44 | 2.1 - 3.0 | 0.2 | 30% | 0.045 |
| 15 - 29 | 3.1 - 6.0 | 0.2 | 15% | 0.0225 |
| < 15 | > 6.0 | 0.2 (if necessary) | Avoid or stop infusion | Avoid or stop infusion |
Data compiled from multiple sources.[6][7][10]
Experimental Protocols
Protocol: Monitoring Anticoagulation with aPTT
-
Baseline Measurement: Obtain a baseline aPTT value before initiating this compound therapy.
-
Initial Monitoring: Measure the aPTT 4 hours after starting the this compound infusion.[4][7]
-
Regular Monitoring: Once the subject is in the therapeutic range, monitor the aPTT at least once daily.
-
Post-Adjustment Monitoring: After any dosage adjustment, measure the aPTT 4 hours later.[7]
Protocol: Management of Overdose
In the event of a this compound overdose leading to significant bleeding, and in the absence of a specific antidote, hemofiltration with high-flux filter systems may be considered to enhance drug elimination.[1][2]
Visualizations
Caption: Workflow for this compound dosage adjustment in renal impairment.
Caption: Mechanism of action of this compound in the coagulation cascade.
References
- 1. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Removal of this compound, a recombinant hirudin, by hemodialysis, hemofiltration, or plasmapheresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Refludan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. ovid.com [ovid.com]
- 5. This compound dosing in dialysis-dependent renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalrph.com [globalrph.com]
- 7. drugs.com [drugs.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Dosing this compound in patients with heparin-induced thrombocytopenia and normal or impaired renal function: a single-center experience with 68 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Table 3. Dosing Adjustments for this compound [clevelandclinicmeded.com]
Troubleshooting unexpected aPTT fluctuations with Lepirudin
Welcome to the technical support center for Lepirudin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected activated Partial Thromboplastin Time (aPTT) fluctuations during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect the aPTT?
This compound is a recombinant hirudin that acts as a highly specific and direct inhibitor of thrombin.[1][2] It binds irreversibly to both free and clot-bound thrombin in a 1:1 stoichiometric ratio, thereby blocking the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade.[1][2] This inhibition of thrombin's procoagulant activity leads to a dose-dependent prolongation of clotting times, which is reflected in an increased aPTT.[1][3] Unlike heparin, this compound's action is independent of antithrombin III.[1][3]
Q2: What is the target therapeutic range for aPTT when monitoring this compound?
For most therapeutic applications, the target aPTT ratio is typically between 1.5 and 2.5 times the normal laboratory reference value.[3][4] It is crucial to establish a baseline aPTT before initiating this compound administration.[3] Exceeding this range may increase the risk of bleeding without providing additional therapeutic benefit.[3][4]
Q3: My aPTT values are unexpectedly high. What are the potential causes?
Unexpectedly high aPTT values can result from several factors:
-
High this compound Concentration: At plasma concentrations of this compound greater than 0.6 mg/L, the correlation between aPTT and the drug concentration becomes non-linear, which can lead to disproportionately high aPTT readings.[2]
-
Renal Impairment: this compound is primarily cleared by the kidneys.[2] Impaired renal function can lead to drug accumulation and consequently, a significantly prolonged aPTT.
-
Concomitant Medications: The simultaneous use of other anticoagulants (e.g., coumarin derivatives), antiplatelet drugs, or thrombolytics (e.g., rt-PA, streptokinase) can potentiate the anticoagulant effect of this compound and lead to a greater than expected increase in aPTT.[3]
-
Development of Anti-hirudin Antibodies: In some cases, the development of anti-hirudin antibodies can paradoxically enhance the anticoagulant effect of this compound, leading to higher aPTT values.[5]
-
Pre-analytical Errors: Issues with blood sample collection and processing can falsely elevate aPTT. (See Q5 for more details).
Q4: My aPTT values are unexpectedly low or not changing despite administering this compound. What could be the cause?
Low or unchanged aPTT values in the presence of this compound are less common but can occur due to:
-
Inadequate Dosing: The administered dose of this compound may be insufficient to produce a therapeutic anticoagulant effect.
-
Pre-analytical Errors: Certain pre-analytical variables can lead to falsely shortened aPTT results. (See Q5 for more details).
-
Individual Patient Variability: There can be considerable inter-individual variation in the aPTT response to this compound.[2]
Q5: What are the critical pre-analytical variables that can affect aPTT measurements?
Pre-analytical variables are a major source of error in coagulation testing.[6][7][8][9] Key factors that can influence aPTT results include:
-
Improper Sample Collection: Traumatic venipuncture can release tissue factor, leading to the activation of coagulation and a falsely shortened aPTT.
-
Incorrect Blood-to-Anticoagulant Ratio: Underfilling the collection tube (containing 3.2% sodium citrate) alters the 9:1 blood-to-anticoagulant ratio, which can significantly affect aPTT results.[10][11]
-
Sample Hemolysis: Hemolysis can interfere with the detection of clot formation, potentially altering aPTT values.[10]
-
Delayed or Improper Sample Processing: Samples for aPTT testing should be processed promptly. Delays or improper storage temperatures can affect the stability of coagulation factors.[10]
-
Contamination: Contamination from heparin lines can falsely prolong the aPTT.[11]
Troubleshooting Guides
Guide 1: Investigating Unexpectedly High aPTT Values
If you observe aPTT values that are significantly above the target therapeutic range, follow these steps to identify the root cause:
Experimental Protocol: Troubleshooting High aPTT
-
Verify No Dosing Errors: Double-check all calculations and equipment used for the preparation and administration of the this compound solution to rule out an overdose.
-
Assess for Concomitant Medications: Review the experimental protocol to ensure no other anticoagulants, antiplatelet agents, or thrombolytics were co-administered.
-
Evaluate Sample Integrity (Pre-analytical Check):
-
Visually inspect the plasma sample for any signs of hemolysis or lipemia.
-
Confirm that the blood collection tube was filled to the appropriate level.
-
Review the time from sample collection to analysis to ensure it falls within the laboratory's established limits.
-
-
Consider Alternative Coagulation Assays: At high this compound concentrations, the aPTT response may plateau.[12] In such cases, an Ecarin Clotting Time (ECT) test may provide a more accurate assessment of this compound's anticoagulant effect as it shows a linear correlation over a wider range of this compound concentrations.[2]
-
Investigate Antibody Formation: If the high aPTT persists and is unexplained by other factors, especially after prolonged exposure to this compound (typically more than 5 days), consider testing for the presence of anti-hirudin antibodies.[5]
Guide 2: Investigating Unexpectedly Low or Unresponsive aPTT Values
If the aPTT is not prolonged as expected after this compound administration, use the following protocol:
Experimental Protocol: Troubleshooting Low aPTT
-
Confirm this compound Administration: Verify that the this compound was administered correctly according to the protocol. Check for any potential issues with the delivery system (e.g., infusion pump malfunction, incorrect IV line).
-
Review Dosing Calculations: Re-calculate the dose to ensure it is appropriate for the experimental model.
-
Perform a Pre-analytical Check:
-
Ensure the blood sample was not drawn from a clotted line.
-
Verify the correct blood-to-anticoagulant ratio in the collection tube.
-
Rule out any delays in sample processing that could lead to falsely low results.
-
-
Assess Baseline aPTT: Confirm that a baseline aPTT was established before this compound administration to accurately gauge the change in clotting time.
-
Consider Individual Variation: Be aware that there is inter-individual variability in the aPTT response to this compound.[2] It may be necessary to adjust the dose based on the observed aPTT.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| This compound Mechanism | Direct, irreversible thrombin inhibitor | [1][2] |
| Therapeutic aPTT Ratio | 1.5 - 2.5 x baseline | [3][4] |
| This compound Concentration and aPTT Correlation | Non-linear above 0.6 mg/L | [2] |
| Anti-hirudin Antibody Incidence (prolonged treatment) | Can occur, may enhance aPTT | [5] |
| Blood to Anticoagulant Ratio | 9:1 | [11] |
Visualizations
Caption: this compound directly inhibits thrombin, preventing the conversion of fibrinogen to fibrin.
Caption: A logical workflow for troubleshooting unexpected aPTT results with this compound.
Caption: Key pre-analytical variables that can lead to erroneous aPTT measurements.
References
- 1. This compound | C287H440N80O111S6 | CID 118856773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Refludan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Drug Criteria & Outcomes: this compound (Refludan) for… | Clinician.com [clinician.com]
- 5. Antihirudin antibodies in patients with heparin-induced thrombocytopenia treated with this compound: incidence, effects on aPTT, and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. cdn0.scrvt.com [cdn0.scrvt.com]
- 8. Pre-analytical errors in coagulation testing: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preanalytical variables in coagulation testing | PDF [slideshare.net]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Monitoring of Argatroban and this compound: What is the Input of Laboratory Values in “Real Life”? - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding Lepirudin-induced anaphylactic reactions in repeat experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using lepirudin in repeat experiments. The focus is on identifying, mitigating, and managing the risk of anaphylactic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a recombinant hirudin, a potent and specific direct inhibitor of thrombin.[1] It binds irreversibly to both free and clot-bound thrombin, effectively blocking its procoagulant activity.[1] Unlike heparin, its action is independent of antithrombin III.
Q2: What is the primary concern with repeated this compound administration in experiments?
A2: The primary concern with re-exposure to this compound is the increased risk of anaphylactic reactions. These reactions can be severe and potentially fatal, often occurring within minutes of intravenous administration.[1][2][3][4]
Q3: How significant is the increased risk of anaphylaxis upon re-exposure?
A3: The risk of a severe anaphylactic reaction is substantially higher in individuals who have been previously treated with this compound. The estimated risk is approximately 0.16% for re-exposed individuals, compared to about 0.015% for those receiving it for the first time.[1][2][3][4]
Q4: What is the mechanism behind this compound-induced anaphylaxis?
A4: this compound, being a non-human protein, can trigger an immune response, leading to the formation of anti-hirudin antibodies.[1] Anaphylactic reactions upon re-exposure are primarily mediated by high-titer IgG-class anti-lepirudin antibodies, rather than IgE antibodies typically associated with allergic reactions.[1]
Q5: How common is the development of anti-lepirudin antibodies?
A5: The development of anti-lepirudin antibodies is quite common. Studies have shown that approximately 44% of patients treated with this compound for more than five days develop IgG-class anti-hirudin antibodies.[1] The incidence can be as high as 84% in intravenously treated patients.[1]
Q6: Besides anaphylaxis, do anti-lepirudin antibodies have other effects?
A6: Yes. The formation of anti-lepirudin antibodies can alter the pharmacokinetics of the drug. By binding to this compound, these antibodies can decrease its renal clearance, leading to a longer half-life and an enhanced anticoagulant effect.[1][5] This necessitates careful monitoring of coagulation parameters to avoid bleeding complications.
Troubleshooting Guide
Issue: Planning a repeat experiment with this compound in a subject previously exposed.
Potential Problem: Increased risk of a severe anaphylactic reaction.
Recommended Actions:
-
Risk Assessment:
-
Time Interval: Determine the time elapsed since the last this compound exposure. The risk of anaphylaxis is particularly elevated in patients re-treated within 3 months of a previous exposure.[2][3] One case report suggests a risk with re-administration within 100 days.[6]
-
Previous Reactions: Carefully review experimental records for any signs of hypersensitivity during previous exposures, even mild skin reactions.
-
Route of Administration: Intravenous bolus administration is most frequently associated with severe anaphylactic reactions.[1]
-
-
Consider Alternatives:
-
If feasible, consider using an alternative anticoagulant that does not cross-react with anti-lepirudin antibodies. Argatroban is a suitable alternative.[1]
-
Bivalirudin, another hirudin analog, may also be considered. However, caution is advised as anti-lepirudin antibodies have been shown to be polyspecific and can recognize epitopes on bivalirudin.[7] Approximately 51.2% of sera containing anti-lepirudin antibodies also show binding to bivalirudin.[7]
-
-
Pre-experimental Testing:
-
Anti-Lepirudin Antibody Titer: If the risk-benefit assessment favors re-exposure, consider testing for the presence and titer of anti-lepirudin IgG antibodies using an ELISA. The presence of high-titer antibodies may indicate a higher risk.
-
Issue: An unexpected, prolonged anticoagulant effect is observed during a repeat this compound experiment.
Potential Problem: Formation of anti-lepirudin antibodies is enhancing the drug's effect by reducing its clearance.
Recommended Actions:
-
Intensified Monitoring: Increase the frequency of anticoagulant effect monitoring. The activated partial thromboplastin time (aPTT) is commonly used, with a target ratio of 1.5-2.5.[1] For higher this compound concentrations, the ecarin clotting time (ECT) may be a more suitable monitoring assay.[1]
-
Dose Adjustment: Be prepared to adjust the this compound dose. If the aPTT is above the target range, the infusion should be stopped for 2 hours and then restarted at a 50% reduced rate. If the aPTT is below the target, the infusion rate can be increased in 20% increments.
-
Post-Experiment Analysis: Consider measuring anti-lepirudin antibody levels in samples from the subject to correlate with the observed pharmacokinetic changes.
Issue: A suspected hypersensitivity reaction occurs during this compound re-administration.
Potential Problem: Anaphylactic or anaphylactoid reaction.
Recommended Actions:
-
Immediate Cessation: Stop the this compound administration immediately.
-
Emergency Response: Ensure that facilities and personnel for managing a severe anaphylactic reaction are readily available. This includes the availability of epinephrine and other supportive measures.
-
Documentation: Thoroughly document the signs and symptoms of the reaction, the timing of onset relative to this compound administration, and all interventions.
-
Future Exclusion: The subject should be excluded from any future experiments involving this compound. Alternative anticoagulants must be used.
Data Presentation
Table 1: Incidence of Anaphylaxis and Anti-Lepirudin Antibody Formation
| Parameter | Incidence Rate | Source |
| Anaphylaxis Risk (First Exposure) | ~0.015% | [1][2][3][4] |
| Anaphylaxis Risk (Re-exposure) | ~0.16% | [1][2][3][4] |
| Anti-Lepirudin IgG Antibody Formation | 44% (in patients treated > 5 days) | [1] |
| Cross-reactivity with Bivalirudin | 52% (of anti-lepirudin antibody-positive sera) | [7] |
Experimental Protocols
Key Experiment: Detection of Anti-Lepirudin IgG Antibodies by ELISA
This protocol is a synthesized methodology based on published research for the detection of anti-hirudin antibodies.[8]
Objective: To qualitatively or quantitatively determine the presence of IgG antibodies specific to this compound in a sample.
Materials:
-
96-well microtiter plates
-
Recombinant this compound
-
Phosphate-buffered saline (PBS)
-
PBS with 0.1% Tween-20 (PBS-T)
-
Bovine serum albumin (BSA)
-
Test samples (e.g., plasma, serum)
-
Peroxidase-conjugated anti-human IgG antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Methodology:
-
Coating:
-
Dilute this compound to a concentration of 5 µg/mL in a 0.1 M carbonate buffer (pH 9.2).
-
Add 100 µL of the diluted this compound solution to each well of the microtiter plate.
-
Incubate for 24 hours at 4°C.
-
-
Blocking:
-
Wash the wells three times with PBS-T.
-
Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.
-
Incubate for 1 hour at 37°C.
-
Wash the wells three times with PBS-T.
-
-
Sample Incubation:
-
Dilute the test samples (e.g., plasma) 1:50 in PBS.
-
Add 100 µL of the diluted samples to the appropriate wells.
-
Include positive and negative controls.
-
Incubate for 1 hour at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the wells three times with PBS-T.
-
Add 100 µL of peroxidase-conjugated anti-human IgG, diluted according to the manufacturer's instructions, to each well.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the wells three times with PBS-T.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes) until color develops.
-
Add 100 µL of stop solution to each well to terminate the reaction.
-
-
Reading:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
The optical density is proportional to the amount of anti-lepirudin IgG captured in the wells.
-
Visualizations
Caption: Signaling pathway of this compound-induced anaphylaxis.
References
- 1. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Anaphylactic and anaphylactoid reactions associated with this compound in patients with heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Excessive anticoagulation and anaphylactic reaction after rechallenge with this compound in a patient with heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Severe anaphylactic reaction after repeated intermittent exposure to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibodies against this compound are polyspecific and recognize epitopes on bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Mitigating the procoagulant effects of Lepirudin at low concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected or paradoxical procoagulant effects during in-vitro experiments with Lepirudin at low concentrations.
Frequently Asked Questions (FAQs)
Q1: Is there a known procoagulant effect of this compound at low concentrations?
A1: Currently, there is no direct clinical or in-vitro evidence to support a procoagulant effect of this compound at low concentrations. This compound is a direct and irreversible inhibitor of thrombin, binding to both its catalytic and substrate-binding sites to exert its anticoagulant effect.[1][2] A theoretical procoagulant effect has been hypothesized due to the potential inhibition of the thrombin-thrombomodulin complex, which is responsible for activating the anticoagulant Protein C pathway. However, this has not been substantiated by experimental data.[1] If you are observing procoagulant effects in your assays, it is more likely to be the result of an experimental artifact.
Q2: What could cause unexpected procoagulant results in my in-vitro assay with this compound?
A2: Unexpected procoagulant findings are often multifactorial. Potential causes can be broadly categorized as pre-analytical, analytical, and reagent-related issues. These may include:
-
Pre-analytical Issues: Improper sample collection, handling, or storage can lead to sample activation and skewed results.
-
Reagent Contamination: Contamination of reagents with procoagulant substances can interfere with the assay.
-
Assay-specific Artifacts: Certain coagulation assays may exhibit paradoxical results in the presence of potent anticoagulants due to their mechanism of action.
-
Incorrect this compound Concentration: Errors in serial dilutions or calculations may result in a different final concentration than intended.
Q3: Which coagulation assays are recommended for monitoring this compound's anticoagulant effect?
A3: The activated Partial Thromboplastin Time (aPTT) is commonly used for monitoring this compound.[1] However, the dose-response can be non-linear at higher concentrations.[3] For a more linear and sensitive measurement, especially at varying concentrations, the Ecarin Clotting Time (ECT) or chromogenic assays are more suitable.[1][4][5] The Prothrombin Time (PT) is also prolonged by this compound, but with different sensitivities depending on the reagent used.[4][6]
Q4: Can the presence of other substances in my experimental setup interfere with this compound's activity?
A4: Yes, various substances can interfere with coagulation assays. For example, the presence of residual heparin, if used in earlier experimental steps, can affect results. Additionally, certain components of cell culture media or drug formulations might have procoagulant properties that could mask the anticoagulant effect of this compound at low concentrations.
Troubleshooting Guides
Issue 1: Shortened Clotting Time or Increased Thrombin Generation Observed at Low this compound Concentrations
This guide provides a step-by-step approach to investigate unexpected procoagulant signals in your assay.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected procoagulant effects.
Data Presentation
Table 1: Effect of this compound on Common Coagulation Assays
| Assay | Expected Effect of this compound | Notes |
| aPTT (activated Partial Thromboplastin Time) | Dose-dependent prolongation | Commonly used for monitoring, but the response can become non-linear at higher concentrations.[3] Target therapeutic range is typically 1.5-2.5 times the baseline value.[7] |
| PT (Prothrombin Time) / INR (International Normalized Ratio) | Dose-dependent prolongation | The magnitude of prolongation is highly dependent on the specific PT reagent used.[6] |
| TT (Thrombin Time) | Highly sensitive, significant prolongation even at very low concentrations | Generally considered unsuitable for routine monitoring due to its high sensitivity.[2][8] |
| ECT (Ecarin Clotting Time) | Linear dose-dependent prolongation | Considered a more reliable and specific assay for measuring this compound activity, as it directly measures the inhibition of meizothrombin generation.[5] |
| Chromogenic Anti-IIa Assay | Decrease in chromogenic signal as this compound concentration increases (inversely proportional) | Provides a quantitative measure of this compound concentration. |
Table 2: Recommended this compound Dosing (for reference in preparing dilutions)
Note: These are clinical doses and should be adapted for in-vitro experimental design.
| Patient Population | Recommended Initial IV Infusion Rate (without initial bolus) | Reference |
| Normal Renal Function (CrCl > 60 mL/min) | 0.08 mg/kg/hr | [9] |
| Moderate Renal Impairment (CrCl 30-60 mL/min) | 0.04 mg/kg/hr | [9] |
| Severe Renal Impairment (CrCl < 30 mL/min) | 0.01 to 0.02 mg/kg/hr | [9] |
Experimental Protocols
Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay
-
Sample Preparation: Prepare platelet-poor plasma from citrated whole blood by centrifugation.
-
Reagent Preparation: Reconstitute aPTT reagent (containing a platelet substitute and a contact activator) according to the manufacturer's instructions.
-
This compound Spiking: Prepare serial dilutions of this compound in plasma to achieve the desired final concentrations. Include a vehicle control (plasma without this compound).
-
Incubation: Pre-warm the plasma samples and calcium chloride (CaCl₂) solution to 37°C.
-
Assay Procedure: a. Pipette 50 µL of the plasma sample (with or without this compound) into a pre-warmed cuvette. b. Add 50 µL of the aPTT reagent and incubate for the time specified by the reagent manufacturer (typically 3-5 minutes) at 37°C. c. Add 50 µL of pre-warmed CaCl₂ solution to initiate clotting. d. Measure the time to clot formation using a coagulometer.
Protocol 2: Ecarin Clotting Time (ECT) Assay
-
Sample Preparation: Use platelet-poor plasma as described for the aPTT assay.
-
Reagent Preparation: Reconstitute Ecarin reagent according to the manufacturer's instructions. Ecarin is a snake venom that directly activates prothrombin to meizothrombin.
-
This compound Spiking: Prepare serial dilutions of this compound in plasma.
-
Incubation: Pre-warm plasma samples and Ecarin reagent to 37°C.
-
Assay Procedure: a. Pipette 100 µL of the plasma sample into a pre-warmed cuvette. b. Add 100 µL of the Ecarin reagent to initiate the reaction. c. Measure the time to clot formation. The clotting time is directly proportional to the concentration of the direct thrombin inhibitor.
Signaling Pathways and Workflows
This compound's Mechanism of Action in the Coagulation Cascade
Caption: this compound directly and irreversibly inhibits thrombin.
References
- 1. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C287H440N80O111S6 | CID 118856773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Direct thrombin inhibitor assays - Clinical Laboratory int. [clinlabint.com]
- 4. Measuring direct thrombin inhibitors with routine and dedicated coagulation assays: which assay is helpful? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Refludan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. ashpublications.org [ashpublications.org]
Dealing with the absence of a specific antidote for Lepirudin in experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing Lepirudin in their experiments. Given the absence of a specific antidote, this resource offers troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a recombinant hirudin, which acts as a direct thrombin inhibitor.[1][2][3][4] It binds irreversibly to both free and clot-bound thrombin, effectively blocking its role in the coagulation cascade.[1][3][4] This action is independent of antithrombin III.[5]
Q2: Why is there no specific antidote for this compound?
A2: Currently, no specific reversal agent for this compound has been developed and approved.[1][3][5][6] This lack of a specific antidote is a significant consideration in its experimental use, particularly in scenarios where high doses are required.[1][3]
Q3: What are the primary risks associated with using this compound in experiments?
A3: The most significant risk is bleeding, with reported incidence rates varying widely.[1] Other potential adverse effects include the development of antihirudin antibodies, which can enhance the anticoagulant effect, and rare anaphylactic reactions.[1][3]
Q4: How should I monitor the anticoagulant effect of this compound in my experiment?
A4: The most common method for monitoring this compound is the activated partial thromboplastin time (aPTT).[1][7] However, at high concentrations of this compound, the correlation between aPTT and the drug's plasma concentration can be poor.[1] In such cases, the Ecarin Clotting Time (ECT) provides a more linear and reliable measurement.[1][3][7]
Q5: What should I do in case of a suspected this compound overdose or unexpected bleeding in an experimental animal?
A5: In the event of a suspected overdose or bleeding, the immediate first step is to stop the this compound administration.[5] For severe, life-threatening bleeding, extracorporeal elimination methods like hemofiltration with high-flux dialysis membranes are the most effective means to remove the drug from circulation.[3][5][8][9]
Troubleshooting Guides
Issue 1: Unexpected or Excessive Bleeding in an Experimental Animal
-
Immediate Action:
-
Immediately discontinue the this compound infusion.[5]
-
Apply direct pressure to any visible bleeding sites.
-
Monitor vital signs of the animal closely.
-
-
Coagulation Status Assessment:
-
Draw a blood sample to determine the aPTT or ECT to quantify the level of anticoagulation.
-
-
Management Strategies (in order of consideration):
-
Supportive Care: Provide fluid resuscitation and blood product transfusions (e.g., packed red blood cells, fresh frozen plasma) as needed to maintain hemodynamic stability.[10][11]
-
Non-Specific Hemostatic Agents: In cases of severe, uncontrolled bleeding, the use of non-specific pro-hemostatic agents may be considered, although their efficacy in reversing this compound is not fully established in humans. These include:
-
Extracorporeal Elimination: For severe overdoses, hemofiltration with high-flux membranes is the most effective method to clear this compound from the circulation.[3][5][8][9]
-
Issue 2: Inconsistent or Inadequate Anticoagulant Effect
-
Verify Drug Integrity and Preparation:
-
Ensure the this compound vial has been stored correctly according to the manufacturer's instructions.
-
Confirm that the drug was reconstituted and diluted accurately as per the experimental protocol.
-
-
Check Administration System:
-
Inspect the infusion lines and catheter for any blockages, leaks, or disconnections.
-
Verify the infusion pump is calibrated and functioning correctly.
-
-
Re-evaluate Dosing:
-
Review the dosing calculations to ensure they are appropriate for the animal's weight and the target level of anticoagulation.
-
Consider that renal function can significantly impact this compound clearance; impaired renal function can lead to drug accumulation and an enhanced anticoagulant effect.[1][3]
-
-
Monitor Coagulation Parameters:
-
Measure aPTT or ECT to determine the actual level of anticoagulation. If the values are below the target range, a carefully calculated dose adjustment may be necessary.
-
Data Presentation
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
| Mechanism of Action | Direct, irreversible thrombin inhibitor | [1][3][4] |
| Distribution | Primarily in the extracellular fluid | [2][5] |
| Elimination Half-Life | Approximately 1.3 hours in healthy subjects | [2][5] |
| Primary Route of Elimination | Renal (approximately 90%) | [1][3] |
Table 2: Comparison of Monitoring Assays for this compound
| Assay | Principle | Advantages | Disadvantages | Reference(s) |
| Activated Partial Thromboplastin Time (aPTT) | Measures the time to clot formation via the intrinsic pathway. | Widely available and routinely used. | Poor correlation at high this compound concentrations; can be influenced by other factors. | [1][7][13] |
| Ecarin Clotting Time (ECT) | Measures the time to clot formation after activation of prothrombin by ecarin. | Linear correlation with a wide range of this compound concentrations; less inter-individual variation. | Not as widely available as aPTT. | [1][3][7] |
Experimental Protocols
Protocol 1: Management of this compound Overdose in a Research Animal
-
Immediate Cessation: Stop the this compound infusion immediately upon suspicion of an overdose.
-
Assessment:
-
Draw blood for an urgent aPTT or ECT measurement to confirm the degree of anticoagulation.
-
Continuously monitor for any signs of bleeding (e.g., at surgical sites, catheter insertion points, or mucosal surfaces).
-
-
Initiate Hemofiltration (for severe overdose):
-
If the animal's condition is critical and bleeding is severe, initiate continuous veno-venous hemofiltration (CVVH) using a high-flux dialysis membrane.
-
The goal is to facilitate the clearance of this compound from the systemic circulation.
-
-
Supportive Measures:
-
Administer intravenous fluids to maintain blood pressure and organ perfusion.
-
Transfuse with packed red blood cells if there is significant blood loss.
-
Administer fresh frozen plasma or cryoprecipitate to provide clotting factors.
-
-
Ongoing Monitoring:
-
Continue to monitor coagulation parameters (aPTT or ECT) every 2-4 hours to assess the effectiveness of the intervention.
-
Monitor the animal's clinical status, including heart rate, blood pressure, and urine output.
-
Protocol 2: Monitoring this compound Anticoagulation
-
Baseline Measurement: Before initiating the this compound infusion, draw a baseline blood sample to determine the pre-treatment aPTT or ECT value.
-
Initiation of Infusion: Begin the this compound infusion at the calculated dose.
-
First Monitoring Sample: Draw a blood sample 3-4 hours after the start of the infusion to measure the aPTT or ECT.[1]
-
Dose Adjustment:
-
If the aPTT or ECT is below the target therapeutic range, increase the infusion rate by 20%.
-
If the aPTT or ECT is above the target range, stop the infusion for 2 hours and then restart at 50% of the previous dose.[1]
-
-
Regular Monitoring:
-
Once the target range is achieved, continue to monitor the aPTT or ECT at regular intervals (e.g., every 6-12 hours) for the duration of the experiment to ensure the anticoagulant effect remains stable.
-
More frequent monitoring is necessary after any dose adjustment.
-
Mandatory Visualization
Caption: Mechanism of action of this compound as a direct thrombin inhibitor.
Caption: Experimental workflow for managing this compound-associated severe bleeding.
Caption: Decision-making process for monitoring and adjusting this compound dosage.
References
- 1. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C287H440N80O111S6 | CID 118856773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Refludan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Direct-Acting Oral Anticoagulants and Their Reversal Agents—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring of the anticoagulants argatroban and this compound: a comparison of laboratory methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. perfusion.com [perfusion.com]
- 9. dovepress.com [dovepress.com]
- 10. Practical Guide for Anticoagulant and Antiplatelet Reversal in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACC Consensus on Management of Anticoagulant-Related Bleeding - American College of Cardiology [acc.org]
- 12. researchgate.net [researchgate.net]
- 13. Monitoring of Argatroban and this compound: What is the Input of Laboratory Values in "Real Life"? - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Lepirudin infusion rates to maintain target aPTT range
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing lepirudin infusion rates to maintain the target activated partial thromboplastin time (aPTT) range during experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a recombinant hirudin, a potent and highly specific direct inhibitor of thrombin.[1][2] It is derived from yeast cells and is almost identical to the natural hirudin found in the medicinal leech Hirudo medicinalis.[1][3] this compound forms a stable, non-covalent 1:1 complex with both free and clot-bound thrombin, thereby blocking its thrombogenic activity.[4][5][6] This inhibition of thrombin prevents the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[6] Its mechanism of action is independent of antithrombin III, unlike heparin.[1]
Q2: Why is aPTT monitoring necessary for this compound administration?
Activated partial thromboplastin time (aPTT) is a coagulation assay that evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[7] this compound prolongs aPTT in a dose-dependent manner by inhibiting thrombin.[1][6] Monitoring aPTT is crucial to ensure the this compound dose is within the therapeutic window, providing effective anticoagulation while minimizing the risk of bleeding complications.[1][4] There is no available antidote for this compound, making careful monitoring of aPTT ratios essential to prevent overdosing.[8][9]
Q3: What is the target aPTT range for this compound therapy?
The generally accepted target therapeutic range for the aPTT ratio during this compound treatment is 1.5 to 2.5.[1][4] This ratio is calculated by dividing the patient's aPTT at a given time by a reference value, which is typically the median of the laboratory's normal range for aPTT.[1][4] Clinical trial data suggest that aPTT ratios higher than 2.5 increase the risk of bleeding without providing additional clinical efficacy.[4]
Q4: When should aPTT levels be measured?
A baseline aPTT should be determined before initiating this compound therapy.[1] The first aPTT measurement for monitoring should be taken 4 hours after the start of the this compound infusion.[1] Subsequent aPTT measurements should be performed at least daily and 4 hours after any dose adjustment.[10][11] More frequent monitoring is recommended for patients with renal or hepatic impairment.[8]
Q5: How does renal function affect this compound dosing?
This compound is almost exclusively excreted by the kidneys.[1][2] Therefore, renal impairment can lead to decreased clearance and prolonged elimination half-life, potentially resulting in drug accumulation and an increased risk of bleeding.[4] It is essential to assess renal function (creatinine clearance) before starting this compound and to adjust the dose accordingly.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| aPTT Above Target Range (>2.5 times control) | - this compound infusion rate is too high.[1] - Impaired renal function leading to drug accumulation.[1][4] - Concomitant use of other anticoagulants or antiplatelet agents.[1] - Development of anti-hirudin antibodies that may enhance the anticoagulant effect.[9][10] - Liver cirrhosis may enhance the anticoagulant effect.[10] | 1. Immediately confirm the aPTT result with a repeat measurement.[1] 2. Stop the this compound infusion for 2 hours.[1][8] 3. Restart the infusion at a 50% reduced rate. Do not administer an additional bolus.[1][8] 4. Recheck the aPTT 4 hours after restarting the infusion.[1][8] 5. Assess renal and hepatic function.[8] 6. Review for concomitant medications that may affect bleeding risk.[1] |
| aPTT Below Target Range (<1.5 times control) | - this compound infusion rate is too low.[1] - Incorrect dose calculation or administration error. - Underlying hypercoagulable state.[12] | 1. Confirm the aPTT result with a repeat measurement.[8] 2. Increase the infusion rate in increments of 20%.[1][8] 3. Recheck the aPTT 4 hours after the dose adjustment.[1][8] 4. An infusion rate exceeding 0.21 mg/kg/h should not be used without investigating for coagulation abnormalities that might be preventing an appropriate aPTT response.[4] |
| Unexpected aPTT Fluctuation | - Inter-individual variability in response to this compound.[5] - Variability in aPTT reagents and laboratory procedures.[7][13] - Sample collection issues (e.g., incorrect blood-to-citrate ratio, contamination from heparinized lines).[7][12] - Changes in the subject's clinical status (e.g., renal function, liver function).[8] | 1. Ensure standardized and consistent aPTT measurement protocols. 2. Verify proper sample collection and handling techniques.[12] 3. Re-evaluate the subject's clinical status, including renal and hepatic function. 4. Consider that there can be a poor correlation between this compound dose and aPTT in some patients.[14] |
Data Presentation
Table 1: Standard this compound Dosing and Monitoring
| Parameter | Recommendation |
| Indication | Anticoagulation in subjects with heparin-induced thrombocytopenia (HIT).[1] |
| Initial Bolus Dose | 0.4 mg/kg body weight (up to 110 kg), administered slowly intravenously.[1] |
| Initial Infusion Rate | 0.15 mg/kg body weight/hour (up to 110 kg).[1] |
| Target aPTT Ratio | 1.5 - 2.5 times the laboratory's median of the normal range.[1][4] |
| Initial aPTT Monitoring | At baseline and 4 hours after the start of the infusion.[1] |
| Ongoing aPTT Monitoring | At least daily and 4 hours after each dose adjustment.[10] |
Table 2: this compound Dose Adjustments Based on aPTT Ratio
| Confirmed aPTT Ratio | Action | Follow-up aPTT |
| Above 2.5 | Stop infusion for 2 hours. Restart at a 50% reduced rate.[1] | 4 hours after restarting the infusion.[1] |
| 1.5 - 2.5 | No change in infusion rate. | Per routine monitoring schedule. |
| Below 1.5 | Increase infusion rate by 20%.[1] | 4 hours after the rate change.[1] |
Table 3: this compound Dose Adjustments for Renal Impairment
| Creatinine Clearance (mL/min) | Serum Creatinine (mg/dL) | Initial Bolus Dose | Infusion Rate Adjustment |
| > 60 | < 1.6 | 0.4 mg/kg | No adjustment (0.15 mg/kg/hr) |
| 45 - 60 | 1.6 - 2.0 | 0.2 mg/kg | 50% of standard rate (0.075 mg/kg/hr)[4] |
| 30 - 44 | > 2.0 | 0.2 mg/kg | 0.045 mg/kg/hr[10] |
| 15 - 29 | > 2.0 | 0.2 mg/kg | 0.0225 mg/kg/hr[10] |
| < 15 (or on hemodialysis) | > 2.0 | 0.2 mg/kg | Avoid or stop infusion.[10] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Infusion
-
Reconstitution: Reconstitute the 50 mg vial of this compound with 1 mL of Sterile Water for Injection or 0.9% Sodium Chloride Injection. The final concentration will be 5 mg/mL.
-
Bolus Dose Preparation: Draw up the calculated bolus dose from the reconstituted vial.
-
Infusion Solution Preparation: For the continuous infusion, two 50 mg vials are typically used. Reconstitute each with 1 mL of the appropriate diluent. Add the contents of both vials (total 100 mg) to a 500 mL infusion bag of 0.9% Sodium Chloride Injection or 5% Dextrose Injection to yield a final concentration of 0.2 mg/mL.
-
Administration:
-
Administer the initial bolus dose slowly intravenously over 15 to 20 seconds.[10]
-
Immediately following the bolus, start the continuous intravenous infusion at the calculated rate using an infusion pump.
-
Protocol 2: aPTT Sample Collection and Measurement
-
Sample Collection:
-
Draw a blood sample into a light blue top tube containing 3.2% sodium citrate anticoagulant.
-
Ensure the tube is filled to the appropriate level to maintain the correct 9:1 blood-to-anticoagulant ratio.[12]
-
If drawing from a line, discard the first 5-10 mL of blood to avoid heparin contamination.
-
-
Sample Handling:
-
Gently invert the tube 3-4 times to mix the blood and anticoagulant. Do not shake.
-
Transport the sample to the laboratory for immediate processing. If a delay is anticipated, follow laboratory-specific guidelines for sample storage and transport.[12]
-
-
aPTT Measurement:
-
Perform the aPTT test according to the laboratory's validated standard operating procedure using a certified coagulation analyzer.
-
The aPTT ratio is calculated as: (Subject's aPTT in seconds) / (Laboratory's median normal aPTT in seconds).
-
Mandatory Visualizations
Caption: this compound's mechanism of action as a direct thrombin inhibitor.
Caption: Experimental workflow for initiating and monitoring this compound infusion.
References
- 1. Refludan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. This compound - Australian Prescriber [australianprescriber.tg.org.au]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Drug Criteria & Outcomes: this compound (Refludan) for… | Clinician.com [clinician.com]
- 5. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C287H440N80O111S6 | CID 118856773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Monitoring this compound therapy with aPTT - ProQuest [proquest.com]
- 9. perfusion.com [perfusion.com]
- 10. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 11. ashpublications.org [ashpublications.org]
- 12. eurofins-biomnis.com [eurofins-biomnis.com]
- 13. Monitoring of Argatroban and this compound: What is the Input of Laboratory Values in “Real Life”? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
Validation & Comparative
A Comparative Analysis of Lepirudin and Bivalirudin in Thrombosis Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two direct thrombin inhibitors, lepirudin and bivalirudin, focusing on their efficacy in thrombosis. While direct comparative data from preclinical thrombosis models is limited, this document synthesizes available clinical data, outlines relevant experimental protocols used in thrombosis research, and illustrates the underlying mechanisms of action.
Introduction to Direct Thrombin Inhibitors
This compound and bivalirudin are both anticoagulants that exert their effect by directly inhibiting thrombin, a key enzyme in the coagulation cascade.[1][2] Thrombin plays a crucial role in thrombosis by converting fibrinogen to fibrin, which forms the meshwork of a blood clot, and by activating platelets.[2] Unlike heparin, which requires antithrombin as a cofactor, these drugs directly bind to and inactivate both circulating and clot-bound thrombin.[1][3]
This compound , a recombinant form of hirudin derived from the medicinal leech, is an irreversible inhibitor of thrombin.[1][3] It forms a stable, non-covalent complex with thrombin, effectively blocking its procoagulant activities.[1]
Bivalirudin , a synthetic analog of hirudin, is a reversible direct thrombin inhibitor.[3][4] It binds to both the catalytic site and the fibrinogen-binding site of thrombin.[4] A key feature of bivalirudin is that it is slowly cleaved by thrombin, leading to a restoration of thrombin activity and a shorter half-life compared to this compound.[4]
Comparative Efficacy: A Review of Clinical Data
| Parameter | This compound | Bivalirudin | Key Findings |
| Time to Therapeutic aPTT * | 14.7 hours | 3.7 hours | Bivalirudin achieved therapeutic anticoagulation significantly faster (p <0.001).[5][6] |
| Clinically Significant Bleeding | 56% | 7% | The incidence of clinically significant bleeding was significantly lower in the bivalirudin group (p = 0.02).[5][6] |
| Percentage of Time in aPTT Target Range | 67% | 90% | Patients treated with bivalirudin spent a greater percentage of time within the therapeutic anticoagulation range.[5][6] |
*Activated Partial Thromboplastin Time (aPTT) is a common laboratory test used to monitor the anticoagulant effect of these drugs.[1]
Mechanism of Action: Direct Thrombin Inhibition
Both this compound and bivalirudin target Factor IIa (thrombin) in the coagulation cascade, but their modes of inhibition differ. The following diagram illustrates their point of action within the cascade.
Caption: Inhibition of the Coagulation Cascade.
Experimental Protocols for Thrombosis Models
While direct comparative data is lacking, the following are examples of established experimental thrombosis models that can be utilized to compare the efficacy of antithrombotic agents like this compound and bivalirudin.
Venous Thrombosis Model: Inferior Vena Cava (IVC) Ligation in Rats
This model is widely used to study the formation of deep vein thrombosis.
Methodology:
-
Anesthesia and Surgical Preparation: Male Wistar rats are anesthetized. A midline laparotomy is performed to expose the inferior vena cava (IVC).
-
IVC Ligation: The IVC is carefully dissected from the surrounding tissues, and all side branches between the renal veins and the iliac bifurcation are ligated. A ligature is then placed around the IVC just below the renal veins to induce stasis.
-
Drug Administration: this compound, bivalirudin, or a vehicle control is administered intravenously at predetermined doses prior to or immediately after IVC ligation.
-
Thrombus Evaluation: After a set period (e.g., 24 or 48 hours), the ligated segment of the IVC is excised. The thrombus is carefully removed, blotted dry, and its wet weight is recorded.
-
Data Analysis: Thrombus weight is the primary endpoint. Other parameters such as vessel patency and histological analysis of the thrombus and vessel wall can also be assessed.
Arterial Thrombosis Model: Ferric Chloride-Induced Carotid Artery Injury in Rabbits
This model simulates thrombosis following endothelial injury in an arterial setting.
Methodology:
-
Anesthesia and Surgical Preparation: New Zealand White rabbits are anesthetized, and the common carotid artery is surgically exposed.
-
Induction of Injury: A piece of filter paper saturated with a ferric chloride solution (e.g., 10%) is applied to the external surface of the carotid artery for a specific duration (e.g., 10 minutes) to induce endothelial injury.
-
Drug Administration: The test compounds (this compound or bivalirudin) or a vehicle are administered via an ear vein, typically as a bolus followed by a continuous infusion.
-
Blood Flow Monitoring: An electromagnetic flow probe is placed around the carotid artery distal to the injury site to continuously monitor blood flow. The time to vessel occlusion is a key parameter.
-
Thrombus Analysis: After the monitoring period, the injured arterial segment is excised, and the thrombus is removed and weighed.
The following diagram outlines a general workflow for such preclinical thrombosis studies.
Caption: Preclinical Thrombosis Model Workflow.
Conclusion
Both this compound and bivalirudin are potent direct thrombin inhibitors with distinct pharmacological profiles. Clinical data suggests that bivalirudin may offer a more favorable safety profile with a lower risk of bleeding and a more predictable anticoagulant response compared to this compound.[5][6] The reversible nature of bivalirudin's thrombin inhibition and its shorter half-life likely contribute to these observations.[4][7] However, the choice of anticoagulant will ultimately depend on the specific clinical or experimental context. The experimental models described provide a framework for future preclinical studies to directly compare the efficacy and safety of these two important antithrombotic agents in controlled settings.
References
- 1. A new experimental model of venous thrombosis in rats involving partial stasis and slight endothelium alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rabbit Model of Thrombosis on Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Comparison of bivalirudin to this compound and argatroban in patients with heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lepirudin and Argatroban for In Vitro Thrombin Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two direct thrombin inhibitors: Lepirudin and Argatroban. This document summarizes key quantitative data, details experimental methodologies, and presents visual diagrams to elucidate their mechanisms of action and experimental workflows.
This compound, a recombinant hirudin, and Argatroban, a synthetic small-molecule inhibitor, are both potent direct thrombin inhibitors (DTIs) utilized in clinical practice, particularly in patients with heparin-induced thrombocytopenia (HIT).[1][2] Understanding their distinct in vitro profiles is crucial for selecting the appropriate agent for further research and development. This guide focuses on their comparative performance in inhibiting thrombin, the key enzyme in the coagulation cascade.
Quantitative Comparison of In Vitro Performance
The following table summarizes the key quantitative parameters of this compound and Argatroban based on available in vitro experimental data. These values highlight the differences in their potency and effects on standard coagulation assays.
| Parameter | This compound | Argatroban | Reference(s) |
| Mechanism of Action | Irreversible, bivalent inhibitor binding to both the catalytic site and exosite 1 of thrombin.[1][3] | Reversible, univalent inhibitor binding only to the catalytic site of thrombin.[1] | [1][3] |
| Inhibition Constant (Ki) | Not directly comparable due to irreversible binding. Specific activity is ~16,000 ATU/mg.[4] | 0.04 µM (40 nM)[5] | [4][6][5] |
| IC50 (Thrombin in solution) | Not available in direct comparison | 1.1 µM[7] | [7] |
| IC50 (Fibrin-bound thrombin) | Not available in direct comparison | 2.8 µM[7] | [7] |
| Effect on aPTT (at 1.2 µg/mL) | Significant prolongation | Significant prolongation | |
| Effect on INR (at 1.2 µg/mL) | Mean INR of 1.20 | Mean INR of 2.05 | [8] |
Mechanism of Action and Inhibition of the Coagulation Cascade
The distinct mechanisms of this compound and Argatroban lead to different interactions with thrombin. This compound's bivalent and irreversible binding results in a very stable complex, effectively removing thrombin from circulation.[1][3] In contrast, Argatroban's reversible binding to the catalytic site allows for a more dynamic inhibition.[1]
Experimental Protocols
Detailed methodologies for the key in vitro assays used to compare this compound and Argatroban are provided below.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.
Protocol:
-
Sample Preparation: Prepare citrated platelet-poor plasma from whole blood by centrifugation.
-
Incubation: Mix the plasma with either this compound or Argatroban at various concentrations.
-
Reagent Addition: Add an aPTT reagent (e.g., Actin FSL) containing a contact activator and phospholipids to the plasma-inhibitor mixture.
-
Incubation: Incubate the mixture at 37°C for a specified period to allow for optimal activation of the contact factors.
-
Clot Initiation: Add calcium chloride (CaCl2) to initiate the coagulation cascade.
-
Measurement: Record the time taken for a fibrin clot to form using a coagulometer.
-
Data Analysis: Express the results as the clotting time in seconds or as a ratio of the patient's clotting time to that of a normal plasma control.
Prothrombin Time (PT) / International Normalized Ratio (INR) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation. The INR is a standardized way of reporting PT results.
Protocol:
-
Sample Preparation: Use citrated platelet-poor plasma.
-
Incubation: Mix the plasma with either this compound or Argatroban at various concentrations.
-
Reagent Addition: Add a PT reagent containing tissue factor (thromboplastin) to the plasma-inhibitor mixture at 37°C.
-
Measurement: Record the time taken for a fibrin clot to form.
-
Data Analysis: The result is reported as the PT in seconds. The International Normalized Ratio (INR) is calculated using the formula: INR = (Patient PT / Mean Normal PT)^ISI, where ISI is the International Sensitivity Index of the thromboplastin reagent.
Chromogenic Anti-IIa (Thrombin) Assay
This assay directly measures the inhibitory activity of the drug against thrombin using a chromogenic substrate.
Protocol:
-
Sample and Reagent Preparation: Prepare dilutions of this compound or Argatroban in a suitable buffer or plasma.
-
Inhibition Reaction: A known amount of purified human thrombin is added to the sample containing the inhibitor.
-
Incubation: The mixture is incubated to allow the inhibitor to bind to thrombin.
-
Substrate Addition: A chromogenic substrate for thrombin (e.g., S-2238) is added.
-
Measurement: The residual active thrombin cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm.
-
Data Analysis: The amount of color produced is inversely proportional to the activity of the thrombin inhibitor in the sample. A standard curve can be generated using known concentrations of the inhibitor to quantify its concentration in the test sample.
Summary and Conclusion
This compound and Argatroban exhibit distinct in vitro profiles as direct thrombin inhibitors. This compound's irreversible and bivalent binding provides a potent and sustained inhibition of thrombin. In contrast, Argatroban's reversible and univalent mechanism offers a more titratable anticoagulant effect. The choice between these inhibitors for research and development purposes will depend on the specific application and the desired inhibitory characteristics. The experimental protocols provided in this guide offer a foundation for conducting comparative in vitro studies to further elucidate the nuanced differences between these two important anticoagulants.
References
- 1. Management of heparin-induced thrombocytopenia: a critical comparison of this compound and argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Refludan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Comparison of Lepirudin and Low-Molecular-Weight Heparins: A Guide for Researchers
This guide provides a detailed in vitro comparison of the anticoagulant properties of lepirudin, a direct thrombin inhibitor, and low-molecular-weight heparins (LMWHs), represented by enoxaparin and dalteparin. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on experimental data to inform preclinical and clinical research.
Executive Summary
This compound and low-molecular-weight heparins (LMWHs) are both potent anticoagulants but operate through distinct mechanisms of action. This compound directly, potently, and irreversibly inhibits thrombin, a key enzyme in the coagulation cascade.[1] In contrast, LMWHs exert their anticoagulant effect primarily by binding to antithrombin, which then inactivates Factor Xa and, to a lesser extent, thrombin. This fundamental difference in their mechanism is reflected in their in vitro performance across various coagulation assays. This guide summarizes key in vitro data on their effects on clotting times, specific factor inhibition, and overall thrombin generation.
Data Presentation
The following tables summarize the quantitative data gathered from various in vitro studies, providing a comparative overview of the anticoagulant profiles of this compound, enoxaparin, and dalteparin.
Table 1: Effect on Activated Partial Thromboplastin Time (aPTT)
| Anticoagulant | Concentration | aPTT (seconds) | Source |
| This compound | 0.25 µg/mL | ~55 | Zehnder (1998) |
| 0.5 µg/mL | ~75 | Zehnder (1998) | |
| 1.0 µg/mL | ~100 | Zehnder (1998) | |
| Enoxaparin | 0.5 anti-Xa IU/mL | ~45 | Zehnder (1998) |
| 1.0 anti-Xa IU/mL | ~60 | Zehnder (1998) | |
| 2.0 anti-Xa IU/mL | ~80 | Zehnder (1998) | |
| Dalteparin | 80 IU/kg (in vivo dose) | Increase from 125s to 184s (in vivo) | Mahaffey et al. (2002) |
Table 2: Inhibition of Coagulation Factors (IC50 Values)
| Anticoagulant | Target Factor | IC50 | Source |
| This compound | Thrombin (Factor IIa) | ~0.1 nM | Greinacher et al. (2000) |
| Factor Xa | Not a primary target | N/A | |
| Enoxaparin | Factor Xa | ~0.03 µM | Jeske et al. (2007) |
| Thrombin (Factor IIa) | Higher IC50 than for Factor Xa | General knowledge | |
| Dalteparin | Factor Xa | ~0.04 µM | Jeske et al. (2007) |
| Thrombin (Factor IIa) | Higher IC50 than for Factor Xa | General knowledge |
Table 3: Effect on Thrombin Generation
| Anticoagulant | Concentration | Effect on Endogenous Thrombin Potential (ETP) | Effect on Peak Thrombin | Source | |---|---|---|---| | This compound | Increasing concentrations | Dose-dependent decrease[2] | Dose-dependent decrease[2] | Tassinari et al. (2006) | | Enoxaparin | 0.8 anti-Xa IU/mL | >80% inhibition | Significant reduction | Gerotziafas et al. (2004)[3] | | Dalteparin | 0.25 IU/mL | Median ETP: 273 nM·min (vs. 808 nM·min baseline) | Median Peak: 23.4 nM (vs. 84.5 nM baseline) | Larsen et al. (2023)[4] | | | 0.75 IU/mL | Median ETP: 29 nM·min (vs. 808 nM·min baseline) | Median Peak: 0.7 nM (vs. 84.5 nM baseline) | Larsen et al. (2023)[4] |
Mechanism of Action
The distinct mechanisms of action of this compound and LMWHs are central to understanding their different in vitro profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effect of fondaparinux and enoxaparin on thrombin generation during in-vitro clotting of whole blood and platelet-rich plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of enoxaparin preparations on thrombin generation and their correlation with their anti-FXa activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Lepirudin's Anticoagulant Effect: Chromogenic Assays vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the anticoagulant effect of Lepirudin, a direct thrombin inhibitor. While this compound (Refludan) is no longer commercially available, the principles and assays discussed remain highly relevant for the development and monitoring of other direct thrombin inhibitors (DTIs). We will focus on the comparison between chromogenic assays and traditional clotting assays, supported by experimental data and detailed protocols.
This compound is a recombinant hirudin that directly and irreversibly binds to both free and clot-bound thrombin, inhibiting its procoagulant activity.[1] This action prevents the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. Accurate monitoring of its effect is crucial to balance therapeutic efficacy with the risk of bleeding.[1]
Comparative Analysis of Monitoring Assays
The validation of this compound's anticoagulant effect has historically relied on global clotting assays like the activated Partial Thromboplastin Time (aPTT). However, more specific and quantitative methods, such as chromogenic assays, offer distinct advantages.
Several assays have been evaluated for monitoring this compound, including the aPTT, Ecarin Clotting Time (ECT), and chromogenic assays.[1] The aPTT is often considered the traditional method but suffers from significant inter-individual variation and a non-linear response at higher this compound concentrations.[1][2]
| Assay Type | Principle | Advantages | Disadvantages |
| Chromogenic Anti-IIa Assay | Measures residual thrombin activity after incubation with patient plasma using a color-producing substrate. The color intensity is inversely proportional to the DTI concentration.[3] | - High specificity and sensitivity for DTIs.[4][5]- Linear dose-response relationship.[6]- Not affected by deficiencies in other coagulation factors.[7][8]- Lower inter-individual variation.[7] | - May be less widely available in all clinical laboratories.- Can be more expensive than clotting assays. |
| Ecarin Chromogenic Assay (ECA) | Ecarin, a snake venom enzyme, activates prothrombin to meizothrombin. The DTI in the plasma inhibits meizothrombin, and the residual activity is measured with a chromogenic substrate.[7][9] | - Highly specific for DTIs.[4][10]- Not affected by heparin, oral anticoagulants, or variations in fibrinogen and prothrombin levels.[4][5][7]- Precise and sensitive, with a wide linear range.[4][5] | - Requires specific reagents (Ecarin).- Less common than standard anti-IIa assays. |
| Activated Partial Thromboplastin Time (aPTT) | Measures the time to clot formation through the intrinsic and common coagulation pathways. This compound prolongs the aPTT by inhibiting thrombin.[1][11] | - Widely available and automated.- Familiar to clinicians. | - Poor correlation and plateau effect at higher DTI concentrations.[1][2][6]- High inter-reagent and inter-individual variability.[2][12]- Affected by other coagulation factor deficiencies.[12] |
| Ecarin Clotting Time (ECT) | Measures the clotting time after adding Ecarin to patient plasma. The prolongation of clotting time is directly proportional to the DTI concentration.[1][10] | - More specific to DTIs than aPTT.[10]- Linear dose-response relationship.[6] | - Can still be affected by low fibrinogen levels.- Less standardized than chromogenic assays. |
Quantitative Data Summary
Studies comparing these assays have consistently demonstrated the superior correlation of chromogenic methods with this compound concentration compared to the aPTT.
| Comparison | Correlation Coefficient (r) | Key Findings |
| ECA vs. This compound Concentration | r = 0.99[9] | Ecarin-based assays (both chromogenic and clotting) show a precise and linear correlation with this compound levels.[6][9] |
| aPTT vs. This compound Concentration | r = 0.572[13][12] | The aPTT shows a weaker correlation and can be unreliable for detecting potential overdoses due to a plateau effect at concentrations ≥2 µg/mL.[6][12] In some studies with critically ill patients, no significant correlation was found.[14] |
| Thrombin Time (TT) vs. This compound Concentration | r = 0.830[13][12] | Thrombin time demonstrates a strong correlation with this compound levels.[13][12] |
| Chromogenic Anti-IIa vs. dTT | r = 0.92[15] | In studies with other DTIs like bivalirudin, chromogenic and dilute Thrombin Time (dTT) assays correlate strongly with each other, and both correlate better with drug dosage than the aPTT.[15] |
Visualizing the Mechanisms and Workflows
To better understand the underlying principles, the following diagrams illustrate this compound's mechanism of action and the experimental workflow of a chromogenic assay.
References
- 1. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of ecarin chromogenic assay and prothrombinase induced clotting time in the monitoring of this compound for the treatment of heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. r2diagnostics.com [r2diagnostics.com]
- 4. Ecarin chromogenic assay--a new method for quantitative determination of direct thrombin inhibitors like hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Monitoring of the anticoagulants argatroban and this compound: a comparison of laboratory methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Ecarin chromogenic assay: an innovative test for quantitative determination of direct thrombin inhibitors in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the chromogenic anti-factor IIa assay to assess dabigatran exposure in geriatric patients with atrial fibrillation in an outpatient setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ecarin clotting time - Wikipedia [en.wikipedia.org]
- 11. clinician.com [clinician.com]
- 12. Monitoring of Argatroban and this compound: What is the Input of Laboratory Values in “Real Life”? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Monitoring of argatroban and this compound anticoagulation in critically ill patients by conventional laboratory parameters and rotational thromboelastometry - a prospectively controlled randomized double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Cross-Reactivity of Heparin-Induced Antibodies with Lepirudin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heparin-induced thrombocytopenia (HIT) is a severe, immune-mediated adverse reaction to heparin therapy characterized by a paradoxical prothrombotic state. The condition is triggered by the formation of antibodies against complexes of platelet factor 4 (PF4) and heparin. When these antibodies bind to platelets, it leads to their activation, aggregation, and a rapid decrease in platelet count, significantly increasing the risk of thromboembolic complications. Consequently, immediate cessation of heparin and initiation of an alternative anticoagulant that does not cross-react with these antibodies is critical. Lepirudin, a recombinant hirudin, is a direct thrombin inhibitor that has been a cornerstone in the management of patients with HIT. This guide provides a comparative analysis of the cross-reactivity of heparin-induced antibodies with this compound, supported by available data and detailed experimental protocols.
In Vitro Cross-Reactivity Data
The consensus from numerous in vitro studies is that this compound does not cross-react with heparin-induced antibodies. This lack of cross-reactivity is a key attribute that makes it a suitable alternative anticoagulant in patients with HIT. While direct quantitative data on the binding affinity of HIT antibodies to this compound is scarce, likely due to the negligible interaction, functional assays consistently demonstrate the absence of platelet activation when this compound is introduced to HIT-positive patient plasma.
In contrast, other alternative anticoagulants, such as danaparoid, a heparinoid, have shown some level of in vitro cross-reactivity with HIT antibodies. This makes this compound a more reliably non-reactive option.
| Anticoagulant | In Vitro Cross-Reactivity with HIT Antibodies | Supporting Evidence |
| This compound | Essentially non-existent | Functional assays such as the Serotonin Release Assay (SRA) and Heparin-Induced Platelet Aggregation (HIPA) test show no significant platelet activation in the presence of HIT antibodies and this compound. |
| Danaparoid | Reported in 5-10% of cases [1] | Functional assays have demonstrated platelet activation in a minority of HIT patient samples when tested against danaparoid.[1] |
Experimental Protocols
The assessment of cross-reactivity of heparin-induced antibodies with alternative anticoagulants is primarily conducted through functional assays that measure platelet activation. The two most common and well-established methods are the Serotonin Release Assay (SRA) and the Heparin-Induced Platelet Aggregation (HIPA) test.
Serotonin Release Assay (SRA)
The SRA is considered the gold standard for detecting platelet-activating HIT antibodies due to its high sensitivity and specificity.
Principle: This assay measures the release of serotonin from donor platelets when they are activated by HIT antibodies in the patient's serum in the presence of an activating agent (like heparin or a potential cross-reactive drug).
Methodology:
-
Platelet Preparation: Platelet-rich plasma (PRP) is obtained from healthy, medication-free donors. These platelets are then incubated with radiolabeled serotonin (¹⁴C-serotonin), which is taken up and stored in their dense granules. The platelets are subsequently washed to remove excess unincorporated serotonin.
-
Incubation: The radiolabeled, washed platelets are incubated with the patient's serum (containing HIT antibodies) and different concentrations of the test substance (e.g., heparin as a positive control, a high concentration of heparin as a negative control, and the alternative anticoagulant like this compound).
-
Serotonin Release Measurement: After incubation, the platelets are centrifuged, and the radioactivity in the supernatant is measured using a scintillation counter. The amount of radioactivity is proportional to the amount of serotonin released.
-
Interpretation: A positive result for cross-reactivity is indicated by a significant release of serotonin (typically >20%) in the presence of the test substance at therapeutic concentrations, which is inhibited by high concentrations of heparin. For this compound, no significant serotonin release is observed.
Heparin-Induced Platelet Aggregation (HIPA) Test
The HIPA test is another functional assay used to detect platelet-activating antibodies.
Principle: This assay measures the aggregation of platelets in response to activation by HIT antibodies in the patient's plasma when an activating agent is present.
Methodology:
-
Platelet Preparation: Platelet-rich plasma (PRP) is prepared from the blood of healthy, medication-free donors.
-
Aggregation Measurement: The PRP is placed in an aggregometer, a device that measures changes in light transmission through the plasma as platelets aggregate. A baseline light transmission is established.
-
Incubation and Activation: The patient's plasma is added to the PRP, followed by the addition of the test substance (e.g., heparin or this compound) at various concentrations. The mixture is stirred continuously at 37°C.
-
Data Analysis: As platelets aggregate, the turbidity of the plasma decreases, allowing more light to pass through. This change in light transmission is recorded over time.
-
Interpretation: A positive result for cross-reactivity is characterized by a significant increase in light transmission (platelet aggregation) in the presence of the test substance at therapeutic concentrations. When tested with this compound, no significant platelet aggregation is observed in HIT-positive samples.
Visualizing the Experimental Workflow and Pathophysiology
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for assessing anticoagulant cross-reactivity.
Caption: Signaling pathway of HIT and the non-interactive role of this compound.
Conclusion
References
Comparative analysis of direct thrombin inhibitors in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of key direct thrombin inhibitors (DTIs): dabigatran, argatroban, bivalirudin, and melagatran. The data presented is collated from various preclinical studies to assist researchers in evaluating these anticoagulants for further investigation and development.
Mechanism of Action
Direct thrombin inhibitors exert their anticoagulant effect by binding directly to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade. This direct and selective inhibition distinguishes them from indirect thrombin inhibitors, such as heparins, which require a cofactor like antithrombin III. DTIs can be categorized as univalent, binding only to the active site (e.g., argatroban, dabigatran, melagatran), or bivalent, binding to both the active site and exosite 1 of thrombin (e.g., bivalirudin).[1]
Below is a diagram illustrating the central role of thrombin in the coagulation cascade and the point of intervention for direct thrombin inhibitors.
Comparative Efficacy and Potency
The following tables summarize the in vitro potency and the effects on key coagulation parameters of the selected direct thrombin inhibitors from preclinical studies.
Table 1: In Vitro Potency of Direct Thrombin Inhibitors
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Dabigatran | Human Thrombin | Enzyme Inhibition | 4.5 | - | [2] |
| Argatroban | Human Thrombin | Enzyme Inhibition | 19 - 39 | - | |
| Bivalirudin | Human Thrombin | Enzyme Inhibition | 1.9 - 2.9 | - | |
| Melagatran | Human Thrombin | Enzyme Inhibition | 2 | 2 (platelet aggregation) | [3] |
Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of inhibitor potency. Lower values indicate higher potency.
Table 2: Preclinical Effects on Coagulation Parameters
| Compound | Test | Species/Matrix | Concentration | Effect (Fold Increase or Time) | Reference |
| Dabigatran | aPTT | Human Plasma | 200 ng/mL | ~2-fold increase | [4] |
| PT | Human Plasma | 200 ng/mL | Minimal effect | [4] | |
| TT | Human Plasma | >50 ng/mL | >3-fold increase | [4] | |
| Argatroban | aPTT | Human Plasma | 0.5 µg/mL | 1.5 - 3.0-fold increase | [5] |
| PT | Human Plasma | 1.2 µg/mL | ~2.2-fold increase | ||
| Bivalirudin | aPTT | Human Plasma | 0.2-1.5 µg/mL | 1.5 - 2.5-fold increase | |
| PT | Human Plasma | 1.2 µg/mL | ~1.8-fold increase | ||
| Melagatran | aPTT | Human Plasma | 0.59 µmol/L | 2-fold increase | [3] |
| PT | Human Plasma | 2.2 µmol/L | 2-fold increase | [3] | |
| TT | Human Plasma | 0.01 µmol/L | 2-fold increase | [3] |
aPTT (activated Partial Thromboplastin Time), PT (Prothrombin Time), TT (Thrombin Time). Effects can vary depending on the specific reagents and experimental conditions used.
Experimental Protocols
Detailed methodologies for the key coagulation assays cited are provided below. These protocols are generalized from standard preclinical laboratory practices.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT test evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.
Methodology:
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Assay Procedure:
-
Pre-warm the PPP sample and aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids) to 37°C.
-
Mix equal volumes of PPP and the aPTT reagent in a test tube or cuvette.
-
Incubate the mixture for a specified time (typically 3-5 minutes) at 37°C to allow for the activation of contact factors.
-
Initiate the clotting reaction by adding pre-warmed calcium chloride (0.025 M).
-
Measure the time in seconds for a fibrin clot to form using a coagulometer.
-
Prothrombin Time (PT) Assay
Principle: The PT test assesses the extrinsic and common pathways of coagulation.
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the aPTT assay.
-
Assay Procedure:
-
Pre-warm the PPP sample to 37°C.
-
Add a pre-warmed PT reagent (containing tissue factor and calcium) to the PPP sample.
-
Immediately start a timer and measure the time in seconds for a fibrin clot to form using a coagulometer.
-
Thrombin Time (TT) Assay
Principle: The TT assay measures the final step of the coagulation cascade: the conversion of fibrinogen to fibrin by thrombin.
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the aPTT assay.
-
Assay Procedure:
-
Pre-warm the PPP sample to 37°C.
-
Add a known concentration of a standardized thrombin reagent to the PPP sample.
-
Measure the time in seconds for a fibrin clot to form using a coagulometer.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the in vitro screening of direct thrombin inhibitors.
References
- 1. The inhibitory effect of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, compared with enoxaparin and r-hirudin on ex vivo thrombin generation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Lepirudin and Desirudin in Preventing Fibrin Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two direct thrombin inhibitors, Lepirudin and Desirudin, in the prevention of fibrin formation. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding and potential application of these anticoagulants.
Mechanism of Action: Direct Thrombin Inhibition
Both this compound and Desirudin are recombinant forms of hirudin, a potent natural anticoagulant found in the saliva of the medicinal leech.[1][2] They exert their anticoagulant effect by directly binding to and inhibiting thrombin, a key enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin.[1][2] This direct inhibition is independent of antithrombin III, a cofactor required by heparin.
This compound is a 65-amino acid polypeptide that binds irreversibly to both the catalytic site and the fibrinogen-binding exosite 1 of thrombin, forming a stable 1:1 complex.[1][2][3] This dual binding action effectively neutralizes both free and clot-bound thrombin. Desirudin, also a 65-amino acid polypeptide, shares a similar mechanism of action, binding tightly to thrombin to inhibit its activity.[1] While both are potent thrombin inhibitors, some sources suggest that the binding of this compound is irreversible, whereas desirudin's binding is considered reversible, though it forms an extremely tight, non-covalent complex.[3]
The primary structural difference between the two molecules lies in the first two amino acids at the N-terminus.
Thrombin-Mediated Fibrin Formation Pathway
The process of fibrin formation is initiated by thrombin, which proteolytically cleaves fibrinogen to form fibrin monomers. These monomers then spontaneously polymerize to form a fibrin mesh, which is the structural basis of a blood clot. The following diagram illustrates this critical pathway.
Quantitative Comparison of In Vitro Efficacy
Direct head-to-head in vitro studies comparing the efficacy of this compound and Desirudin in preventing fibrin formation are limited in the public domain. However, data from separate studies can provide an approximation of their relative potencies. The following tables summarize the effect of each drug on the Activated Partial Thromboplastin Time (aPTT), a common measure of the intrinsic and common coagulation pathways.
Disclaimer: The data presented below are from two different studies and are not the result of a direct comparative experiment. Variations in experimental conditions and reagents between studies may influence the results. Therefore, this comparison should be interpreted with caution.
Table 1: Effect of this compound on Activated Partial Thromboplastin Time (aPTT)
| This compound Concentration (µg/mL) | aPTT (seconds) |
| 0.1 | 52.7 |
| 0.2 | 60.1 |
| 0.4 | 72.3 |
| 0.6 | 82.5 |
| 0.8 | 91.2 |
| 1.0 | 98.9 |
| 1.2 | 108.9 |
Data sourced from Owings JT, et al. (2004). The study utilized pooled normal plasma and the Pathromtin aPTT reagent.
Table 2: Effect of Desirudin on Activated Partial Thromboplastin Time (aPTT)
| Desirudin Concentration (nM) | Approximate µg/mL* | aPTT (seconds) | Fold Increase vs Baseline |
| 0 | 0 | ~30 | 1.00 |
| 27.1 (Peak ex vivo) | ~0.19 | ~54 | 1.79 |
| 100 | ~0.7 | ~60 | ~2.00 |
| 200 | ~1.4 | ~75 | ~2.50 |
| 400 | ~2.8 | ~90 | ~3.00 |
| 725 | ~5.0 | >100 | >3.33 |
Approximate µg/mL calculated using the molecular weight of Desirudin (~6966 g/mol ). Data sourced from Van Breda E, et al. (2006). The study utilized human plasma spiked with Desirudin.
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate the efficacy of direct thrombin inhibitors are provided below.
Chromogenic Thrombin Inhibition Assay
This assay quantifies the inhibitory activity of a substance on thrombin by measuring the cleavage of a chromogenic substrate.
Principle: A known amount of thrombin is incubated with the test inhibitor (this compound or Desirudin). A chromogenic substrate, which releases a colored compound upon cleavage by thrombin, is then added. The amount of color produced is inversely proportional to the inhibitory activity of the test substance.
Materials:
-
Purified human α-thrombin
-
Chromogenic substrate for thrombin (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and a carrier protein like BSA)
-
Test inhibitors (this compound, Desirudin) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm)
Procedure:
-
Prepare a series of dilutions of the test inhibitors (this compound and Desirudin) in the assay buffer.
-
In a 96-well microplate, add a fixed volume of the assay buffer to each well.
-
Add a specific volume of each inhibitor dilution to the respective wells. Include control wells with buffer only (no inhibitor) and a blank (buffer and substrate only).
-
Add a standardized amount of purified human α-thrombin to each well (except the blank) and incubate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm) over a set period using a microplate reader in kinetic mode.
-
The rate of substrate cleavage is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of thrombin inhibition for each inhibitor concentration relative to the uninhibited control.
-
The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Fibrin Polymerization Turbidity Assay
This assay measures the formation of a fibrin clot over time by monitoring the increase in turbidity of the solution.
Principle: Thrombin is added to a solution of fibrinogen, initiating the conversion of fibrinogen to fibrin monomers, which then polymerize to form a fibrin network. The formation of this network increases the turbidity of the solution, which can be measured spectrophotometrically. The rate of turbidity increase and the final turbidity are indicative of the kinetics of fibrin formation and the structure of the clot. The presence of a thrombin inhibitor will delay and/or reduce the turbidity change.
Materials:
-
Purified human fibrinogen
-
Purified human α-thrombin
-
Assay buffer (e.g., HEPES or Tris-buffered saline, pH 7.4, containing CaCl2)
-
Test inhibitors (this compound, Desirudin) at various concentrations
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at a wavelength between 340 and 600 nm (commonly 405 nm).
Procedure:
-
Prepare a solution of fibrinogen in the assay buffer.
-
Prepare a series of dilutions of the test inhibitors (this compound and Desirudin) in the assay buffer.
-
In a 96-well microplate, add the fibrinogen solution to each well.
-
Add a specific volume of each inhibitor dilution to the respective wells. Include control wells with buffer only (no inhibitor).
-
Equilibrate the plate to the desired temperature (e.g., 37°C).
-
Initiate fibrin polymerization by adding a standardized amount of thrombin to each well.
-
Immediately begin reading the absorbance of each well at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 30-60 minutes) using the microplate reader.
-
Plot the absorbance (turbidity) as a function of time for each condition.
-
Key parameters that can be determined from the turbidity curves include the lag time (time to onset of polymerization), the maximum rate of polymerization (slope of the curve), and the final turbidity (maximum absorbance).
Conclusion
References
Head-to-head comparison of Lepirudin and other direct oral anticoagulants (DOACs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the direct thrombin inhibitor Lepirudin and the newer class of direct oral anticoagulants (DOACs). While this compound has been largely superseded by DOACs in clinical practice, a retrospective comparison of their pharmacological profiles and performance characteristics remains valuable for researchers in thrombosis, hemostasis, and the development of novel anticoagulant therapies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes molecular pathways and experimental workflows.
Overview and Mechanism of Action
This compound, a recombinant hirudin, is a highly specific and potent direct inhibitor of thrombin (Factor IIa).[1] It binds irreversibly to both free and clot-bound thrombin, forming a stable 1:1 stoichiometric complex that blocks thrombin's enzymatic activity.[1][2] In contrast, DOACs are small molecule inhibitors that target either thrombin or Factor Xa. Dabigatran is a direct thrombin inhibitor, while apixaban, rivaroxaban, and edoxaban are direct Factor Xa inhibitors.[3][4] Their action is reversible, which is a key differentiator from this compound.
Below is a diagram illustrating the points of intervention for these anticoagulants in the coagulation cascade.
Pharmacokinetic and Pharmacodynamic Profiles
The pharmacokinetic and pharmacodynamic properties of this compound and DOACs differ significantly, impacting their clinical application, monitoring requirements, and safety profiles.
| Parameter | This compound | Dabigatran | Rivaroxaban | Apixaban | Edoxaban |
| Target | Thrombin (Factor IIa) | Thrombin (Factor IIa) | Factor Xa | Factor Xa | Factor Xa |
| Route of Administration | Intravenous | Oral | Oral | Oral | Oral |
| Bioavailability | ~100% (IV) | ~6.5% | ~80-100% | ~50% | ~62% |
| Time to Peak Plasma Concentration | ~10 min (IV bolus) | 0.5 - 2 hours | 2 - 4 hours | 3 - 4 hours | 1 - 2 hours |
| Half-life | ~1.3 hours (normal renal function) | ~12 - 17 hours | ~5 - 9 hours (younger), ~11 - 13 hours (elderly) | ~12 hours | ~10 - 14 hours |
| Metabolism | Catabolic hydrolysis | Minimal (prodrug conversion) | ~66% CYP3A4/2J2 | ~25% CYP3A4 | Minimal |
| Excretion | ~90% renal | ~80% renal | ~33% renal (active), ~33% fecal/biliary | ~27% renal, ~73% fecal/biliary | ~50% renal |
| Routine Monitoring | Required (aPTT or ECT) | Not required | Not required | Not required | Not required |
Data compiled from multiple sources.[1][3][5][6][7]
Clinical Efficacy and Safety: A Comparative Overview of Bleeding Rates
Direct head-to-head clinical trials comparing this compound with DOACs are not available due to the different eras of their primary use. However, data from key clinical trials for each agent provide insights into their relative safety profiles, particularly concerning bleeding events.
| Anticoagulant | Clinical Trial(s) | Patient Population | Major Bleeding Rate | Comparator and Bleeding Rate |
| This compound | HAT-1, HAT-2, HAT-3 (Combined Analysis) | Heparin-Induced Thrombocytopenia (HIT) | 17.6% | Historical Control (9.1%) |
| Dabigatran | RE-LY | Atrial Fibrillation | 2.87% (110 mg bid), 3.31% (150 mg bid) | Warfarin (3.57%) |
| Apixaban | ARISTOTLE | Atrial Fibrillation | 2.13%/year | Warfarin (3.09%/year) |
| Rivaroxaban | ROCKET AF | Atrial Fibrillation | 3.6%/year | Warfarin (3.4%/year) |
| Edoxaban | ENGAGE AF-TIMI 48 | Atrial Fibrillation | 2.75%/year (60 mg od), 1.61%/year (30 mg od) | Warfarin (3.43%/year) |
Data compiled from multiple sources.[8][9][10][11]
Note: The patient populations and definitions of major bleeding may vary across these trials, making direct comparisons challenging. This compound was primarily studied in the high-risk HIT population, which may contribute to the higher observed bleeding rates.
Immunogenicity
A significant concern with this compound, a protein of non-human origin, is its immunogenicity.[12] The development of anti-hirudin antibodies is a notable adverse effect.
| Parameter | This compound | DOACs |
| Antibody Formation | Frequent, especially with treatment > 5 days. Incidence of IgG anti-hirudin antibodies reported to be around 44% in HIT patients.[12] | Not a recognized clinical issue due to their small molecule, non-proteinaceous nature. |
| Clinical Consequence of Antibodies | Can enhance the anticoagulant effect of this compound, necessitating careful monitoring.[3][12] Anaphylactic reactions, though rare, have been reported.[3] | N/A |
Monitoring and Reversal
The approaches to monitoring and reversing the anticoagulant effects of this compound and DOACs are fundamentally different.
| Aspect | This compound | DOACs |
| Routine Monitoring | Essential. Typically performed using the activated Partial Thromboplastin Time (aPTT) with a target ratio of 1.5-2.5, or the Ecarin Clotting Time (ECT) in specific situations like cardiac surgery.[1] | Not routinely required due to predictable pharmacokinetics.[13] |
| Effect on Coagulation Assays | Prolongs aPTT and Prothrombin Time (PT).[1] | Dabigatran: Primarily prolongs aPTT.[14][15] Factor Xa inhibitors: Can prolong PT and aPTT to varying degrees, but these tests are not reliable for quantitative assessment.[7][16] |
| Reversal Agent | No specific antidote is available.[17] | Dabigatran: Idarucizumab, a specific monoclonal antibody fragment.[6][13] Factor Xa inhibitors: Andexanet alfa, a recombinant modified Factor Xa protein.[18][19] Prothrombin Complex Concentrates (PCCs) may also be used. |
Reversal Agent Mechanisms
Experimental Protocols
Accurate assessment of anticoagulant activity is crucial in research and clinical settings. Below are outlines of key experimental protocols.
Activated Partial Thromboplastin Time (aPTT)
The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.
Protocol Outline:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge to obtain platelet-poor plasma (PPP).
-
Incubation: Pre-warm PPP and aPTT reagent (containing a contact activator and phospholipids) to 37°C. Mix the PPP with the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) to activate contact factors.
-
Clot Initiation: Add pre-warmed calcium chloride to the mixture to initiate coagulation.
-
Detection: Measure the time in seconds until a fibrin clot is formed. This can be done manually or using an automated coagulometer.
Prothrombin Time (PT)
The PT assay assesses the extrinsic and common pathways of coagulation.[20][21]
Protocol Outline:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the aPTT assay.[22]
-
Incubation: Pre-warm the PPP to 37°C.
-
Clot Initiation: Add a pre-warmed reagent containing tissue factor (thromboplastin) and calcium chloride to the PPP.
-
Detection: Measure the time in seconds for a fibrin clot to form.
Ecarin Clotting Time (ECT)
The ECT is a specific assay for measuring the activity of direct thrombin inhibitors.[5][23]
Protocol Outline:
-
Reagent: Ecarin, a protease from the venom of the saw-scaled viper, specifically activates prothrombin to meizothrombin.[5]
-
Sample Preparation: Prepare platelet-poor plasma (PPP).
-
Reaction: Add a known concentration of ecarin to the PPP.
-
Detection: Measure the time to clot formation. The presence of a direct thrombin inhibitor like this compound will prolong this time in a dose-dependent manner.[24][25]
Conclusion
The advent of DOACs marked a significant advancement in anticoagulant therapy, offering the convenience of oral administration, predictable pharmacokinetics, and a reduced need for routine monitoring compared to older anticoagulants like this compound.[13] While this compound was an effective treatment, particularly for HIT, its parenteral administration, requirement for intensive monitoring, and potential for immunogenicity are significant drawbacks.[3] The availability of specific reversal agents for DOACs further enhances their safety profile.[6][19] This comparative guide highlights the distinct pharmacological and clinical characteristics of these two classes of direct-acting anticoagulants, providing a valuable resource for ongoing research and development in the field.
References
- 1. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 2. droracle.ai [droracle.ai]
- 3. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Ecarin Clotting Time [ECT] [practical-haemostasis.com]
- 6. What is the mechanism of Idarucizumab? [synapse.patsnap.com]
- 7. Impact of apixaban on routine and specific coagulation assays: a practical laboratory guide [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in patients with heparin-induced thrombocytopenia - results of the third prospective study (HAT-3) and a combined analysis of HAT-1, HAT-2, and HAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Periprocedural bleeding and thromboembolic events with dabigatran compared with warfarin: results from the Randomized Evaluation of Long-Term Anticoagulation Therapy (RE-LY) randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation - American College of Cardiology [acc.org]
- 12. Antihirudin antibodies in patients with heparin-induced thrombocytopenia treated with this compound: incidence, effects on aPTT, and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of idarucizumab in reversing dabigatran anticoagulant effect: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Performance of coagulation tests in patients on therapeutic doses of dabigatran: a cross-sectional pharmacodynamic study based on peak and trough plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound in the management of patients with heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Andexanet alfa for reversal of factor Xa inhibitors: a critical review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 20. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 21. Prothrombin Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 22. atlas-medical.com [atlas-medical.com]
- 23. Ecarin clotting time - Wikipedia [en.wikipedia.org]
- 24. academic.oup.com [academic.oup.com]
- 25. Ecarin Clotting Time – ECAT | Clotpedia [clotpedia.nl]
Validating a Lepirudin ELISA for Antibody Detection: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of the recombinant hirudin, lepirudin, this guide provides a comprehensive overview of the validation of an Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of anti-lepirudin antibodies. This document outlines the experimental protocol, compares its performance with alternative methods, and presents supporting data to ensure the reliability and accuracy of immunogenicity assessment.
This compound, a direct thrombin inhibitor, is recognized for its potential immunogenicity, leading to the development of anti-drug antibodies (ADAs).[1][2][3] The presence of these antibodies can have clinical implications, potentially enhancing the anticoagulant effect of the drug.[2][3][4] Therefore, robust and validated methods for their detection are crucial.
Performance Comparison: this compound ELISA vs. Alternative Methods
The primary method for detecting anti-lepirudin antibodies is the ELISA. However, other assays are used to monitor the effects of this compound therapy, which can be influenced by the presence of these antibodies. The following table compares the this compound ELISA with these alternative methods.
| Assay | Principle | Primary Use | Advantages | Disadvantages |
| Anti-Lepirudin Antibody ELISA | Detects and quantifies antibodies specific to this compound in a sample. | Direct measurement of immunogenic response to this compound. | High sensitivity and specificity for anti-lepirudin antibodies.[2] | Does not directly measure the anticoagulant effect. |
| Activated Partial Thromboplastin Time (aPTT) | Measures the time it takes for a clot to form in a plasma sample after adding a substance that activates the intrinsic pathway. | Monitoring the anticoagulant effect of this compound.[1][5] | Widely available and routinely used in clinical laboratories.[1] | Can be influenced by various factors, leading to inter-individual variations.[1] May not be reliable at high this compound concentrations.[6] |
| Ecarin Clotting Time (ECT) | Measures the time to clot formation after the addition of ecarin, which directly activates prothrombin. | A more specific method for monitoring direct thrombin inhibitors like this compound.[1][5] | Shows a linear correlation with a wide range of this compound concentrations and is less affected by other factors compared to aPTT.[1][6] | Not as widely available as aPTT. |
| Chromogenic Anti-Factor IIa Assay | Measures the inhibition of Factor IIa (thrombin) by this compound using a chromogenic substrate. | Precise quantification of this compound activity.[5] | Highly precise and not interfered with by warfarin or lupus anticoagulant.[5] | Requires specific reagents and instrumentation. |
Experimental Protocol: Validated this compound ELISA for Antibody Detection
This protocol is a representative example based on established ELISA principles for ADA detection.
1. Coating of Microtiter Plates:
-
Dilute this compound to a concentration of 1-10 µg/mL in a coating buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add 100 µL of the diluted this compound solution to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
2. Blocking:
-
Add 200 µL of a blocking buffer (e.g., PBS with 1% bovine serum albumin) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Sample and Control Incubation:
-
Dilute patient sera, positive controls (pre-characterized anti-lepirudin antibodies), and negative controls (sera from untreated individuals) in the blocking buffer.
-
Add 100 µL of the diluted samples and controls to the respective wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
4. Detection Antibody Incubation:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
5. Substrate Development and Measurement:
-
Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the optical density (OD) at 450 nm using a microplate reader.
Validation Parameters for the this compound ELISA
To ensure the reliability of the assay, the following parameters should be validated according to regulatory guidelines.[7][8]
| Validation Parameter | Description | Acceptance Criteria (Example) |
| Cut Point | The OD value that distinguishes positive from negative samples. | Determined statistically from a population of at least 50 negative control samples. |
| Sensitivity | The lowest concentration of anti-lepirudin antibodies that can be reliably detected. | Typically in the range of 100-500 ng/mL. |
| Specificity | The ability of the assay to detect only anti-lepirudin antibodies. | No significant cross-reactivity with other proteins. |
| Precision | The closeness of agreement between independent test results. | Intra- and inter-assay coefficient of variation (CV) < 20%. |
| Drug Tolerance | The ability of the assay to detect antibodies in the presence of the drug. | The assay should be able to detect antibodies in the presence of clinically relevant concentrations of this compound. |
Visualizing the Workflow and Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for this compound ELISA Validation.
Caption: General Pathway of Drug-Induced Immunogenicity.
References
- 1. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihirudin antibodies in patients with heparin-induced thrombocytopenia treated with this compound: incidence, effects on aPTT, and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound in the management of patients with heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of monitoring methods for this compound: impact of warfarin and lupus anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring of the anticoagulants argatroban and this compound: a comparison of laboratory methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. Antibody Validation for ELISA: Ensuring Accurate and Reliable Results | Proteintech Group [ptglab.com]
A Comparative Analysis of Bleeding Complications: Lepirudin Versus Heparin
For Immediate Release
A comprehensive review for researchers, scientists, and drug development professionals detailing the comparative bleeding risks associated with the direct thrombin inhibitor, Lepirudin, and the widely used anticoagulant, heparin. This guide synthesizes data from key clinical trials to provide a clear comparison of their safety profiles.
The landscape of anticoagulant therapy is continually evolving, with a primary focus on enhancing efficacy while minimizing the risk of bleeding. This guide provides a detailed comparative study of bleeding complications between this compound, a recombinant hirudin that acts as a direct thrombin inhibitor, and heparin, an indirect thrombin inhibitor. This analysis is critical for informed decision-making in clinical research and drug development, particularly in patient populations with conditions such as heparin-induced thrombocytopenia (HIT), where alternative anticoagulants are necessary.
Mechanism of Action: A Tale of Two Inhibitors
This compound and heparin achieve their anticoagulant effects through distinct mechanisms targeting the coagulation cascade. Heparin works indirectly by binding to antithrombin III (ATIII), a natural anticoagulant. This binding potentiates the activity of ATIII, which then inactivates thrombin (Factor IIa) and Factor Xa, among other clotting factors.[1][2][3] In contrast, this compound is a direct thrombin inhibitor, binding directly and irreversibly to both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in clot formation.[4][5][6] This direct action does not depend on antithrombin III.
Quantitative Comparison of Bleeding Complications
A meta-analysis of two prospective trials (HAT-1 and HAT-2) and the subsequent HAT-3 trial provide the most robust data for comparing bleeding rates between this compound and a historical control group of patients with HIT who were often managed with heparin. The data consistently show a higher incidence of bleeding events in patients treated with this compound.
| Bleeding Outcome | This compound | Heparin (Historical Control) | Study/Analysis |
| Any Bleeding Event | 44.6% | 27.2% | HAT-2 Trial[7][8] |
| 42.0% | 23.6% | Meta-analysis (HAT-1 & HAT-2)[9] | |
| Major Bleeding | 17.0% | - | HAT-2 Trial[7] |
| 17.6% (overall in HAT-1, 2, 3) | 9.1% | Combined Analysis (HAT-1, 2, 3) | |
| 10.4% | - | Comparison with Danaparoid | |
| Bleeding Requiring Transfusion | 12.9% | 9.1% | HAT-2 Trial[7][8] |
| 18.8% | 7.1% | Meta-analysis (HAT-1 & HAT-2)[9] | |
| 1.2% (Hirudin) | 0.7% (Heparin) | OASIS-2 Trial[10] |
Note: The control group in the HAT trials was a historical cohort and may not represent a direct head-to-head comparison in the same manner as a randomized controlled trial.
Experimental Protocols
The assessment of bleeding complications in the key clinical trials comparing this compound and heparin, such as the Heparin-Associated Thrombocytopenia (HAT) trials, involved rigorous monitoring and standardized definitions for bleeding events. While the specific protocols for each HAT trial may have had minor variations, the general methodology is outlined below.
Monitoring of Anticoagulation
-
This compound: The anticoagulant effect of this compound was primarily monitored using the activated partial thromboplastin time (aPTT). The target aPTT was typically 1.5 to 2.5 times the baseline value or the laboratory's normal mean.[4] Dose adjustments were made based on frequent aPTT measurements, especially during the initial phase of treatment.
-
Heparin: For patients receiving heparin, anticoagulation was also monitored using the aPTT, with a similar target range to that of this compound.[1]
Definition and Adjudication of Bleeding Events
Major Bleeding: A bleeding event was typically classified as major if it was:
-
Fatal.
-
Occurred in a critical area or organ, such as intracranial, intraspinal, intraocular, retroperitoneal, intra-articular, or pericardial.
-
Caused a fall in hemoglobin level of 2 g/dL or more.
-
Led to the transfusion of two or more units of whole blood or red cells.
Minor Bleeding: Any bleeding event that did not meet the criteria for major bleeding but was still clinically significant was classified as minor.
An independent clinical events committee often adjudicates bleeding events to ensure unbiased and consistent application of the definitions.
Conclusion
The available evidence from clinical trials indicates that this compound is associated with a higher risk of bleeding complications compared to heparin, particularly in the context of managing heparin-induced thrombocytopenia. While both drugs are effective anticoagulants, the direct and potent thrombin inhibition by this compound may contribute to this increased bleeding risk. Researchers and clinicians must carefully weigh the benefits of this compound, especially in cases of HIT where heparin is contraindicated, against the potential for increased hemorrhagic events. Close monitoring of coagulation parameters and vigilant clinical assessment for signs of bleeding are paramount when utilizing this compound. Future research should continue to explore strategies to mitigate the bleeding risks associated with potent anticoagulants while preserving their therapeutic efficacy.
References
- 1. ahajournals.org [ahajournals.org]
- 2. study.com [study.com]
- 3. Heparin - Wikipedia [en.wikipedia.org]
- 4. This compound in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heparin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | C287H440N80O111S6 | CID 118856773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound (recombinant hirudin) for parenteral anticoagulation in patients with heparin-induced thrombocytopenia. Heparin-Associated Thrombocytopenia Study (HAT) investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Effects of recombinant hirudin (this compound) compared with heparin on death, myocardial infarction, refractory angina, and revascularisation procedures in patients with acute myocardial ischaemia without ST elevation: a randomised trial. Organisation to Assess Strategies for Ischemic Syndromes (OASIS-2) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Lepirudin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and effective disposal of Lepirudin, a recombinant hirudin. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring compliance with standard biosafety practices.
Operational Plan for this compound Disposal
The disposal of this compound, a polypeptide, should be approached with the understanding that it is a biologically active molecule. The primary goal of the disposal procedure is to denature the protein, rendering it inactive. This can be achieved through chemical inactivation, thermal inactivation (autoclaving), or a combination of both, followed by disposal as biohazardous waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Lab coat
-
Nitrile gloves
Step 2: Waste Segregation
All materials that have come into contact with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, should be segregated into a clearly labeled, leak-proof biohazardous waste container.
Step 3: Inactivation/Decontamination
Prior to final disposal, all this compound waste must be inactivated. Two primary methods are recommended:
-
Chemical Inactivation: This method utilizes a combination of alkaline pH and elevated temperature to irreversibly denature the protein by targeting its disulfide bonds.[1][2] This is the preferred method for liquid waste.
-
Autoclaving (Thermal Inactivation): This is a standard and effective method for decontaminating solid and liquid biohazardous waste.
Step 4: Final Disposal
Following inactivation, the treated waste should be disposed of in accordance with institutional and local regulations for biohazardous or medical waste.
Quantitative Data for this compound Inactivation
For clarity and easy reference, the key parameters for the recommended inactivation methods are summarized in the table below.
| Parameter | Chemical Inactivation (Alkaline Hydrolysis) | Autoclaving (Steam Sterilization) |
| Temperature | Elevated (e.g., 95°C) | Minimum 121°C |
| pH | Alkaline (e.g., pH 9.0 or higher) | Not Applicable |
| Pressure | Not Applicable | Minimum 15 psi |
| Duration | Dependent on temperature and pH | Minimum 30-60 minutes |
| Primary Application | Liquid this compound Waste | Solid and Liquid this compound Waste |
Experimental Protocols for this compound Inactivation
1. Chemical Inactivation via Alkaline Hydrolysis
This protocol is based on the principle that hirudin is irreversibly inactivated by the combination of alkaline pH and high temperature, which leads to the elimination of its disulfide bonds.[1][2]
-
Objective: To denature and inactivate this compound in liquid waste streams.
-
Materials:
-
This compound-containing liquid waste
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) or other suitable base
-
pH meter or pH indicator strips
-
Heat-resistant, sealable waste container
-
Water bath or heating block capable of reaching 95°C
-
-
Procedure:
-
Collect the liquid this compound waste in a heat-resistant container.
-
Adjust the pH of the solution to ≥ 9.0 by carefully adding the NaOH solution. Verify the pH using a calibrated pH meter or pH strips.
-
Securely seal the container, ensuring it is not completely airtight to allow for expansion.
-
Place the container in a water bath or on a heating block set to 95°C.
-
Heat the solution for a minimum of 30 minutes.
-
Allow the solution to cool to room temperature before proceeding with disposal as biohazardous waste.
-
2. Autoclaving (Steam Sterilization)
This is a standard method for the terminal decontamination of biohazardous waste.
-
Objective: To decontaminate solid and liquid this compound waste through high-pressure steam.
-
Materials:
-
Segregated this compound waste (solid or liquid) in an autoclave-safe bag or container.
-
Autoclave indicator tape.
-
-
Procedure:
-
Place the waste in an autoclave-safe bag or container. For liquid waste, ensure the container is no more than two-thirds full and the cap is loosened to prevent pressure buildup.
-
Add a small amount of water to solid waste bags to aid in steam generation.
-
Apply autoclave indicator tape to the outside of the bag or container.
-
Place the waste in the autoclave.
-
Run the autoclave on a standard gravity or liquid cycle at a minimum of 121°C and 15 psi for at least 30-60 minutes.[3][4][5] Longer times may be necessary for larger loads.
-
After the cycle is complete, ensure the chamber pressure has returned to zero before opening the door.
-
Allow the waste to cool completely before handling.
-
Verify that the autoclave indicator tape has changed color, indicating the appropriate temperature was reached.
-
Dispose of the autoclaved waste in the designated biohazardous waste stream.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of hirudin, a thrombin-specific inhibitor. The structure of alkaline-inactivated hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. twu.edu [twu.edu]
- 4. Autoclaving Guidelines | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
